Cephaeline
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZHCFJNDAHEN-OZEXIGSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016520 | |
| Record name | Cephaeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-17-0, 5853-29-2 | |
| Record name | (-)-Cephaeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephaeline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cephaeline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cephaeline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHAELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cephaeline: Origin, Biosynthesis, and Natural Sources
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline is a prominent monoterpenoid isoquinoline alkaloid recognized for its potent emetic and potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, biosynthesis, and natural sources of this compound. It is primarily intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and application of this bioactive compound.
Introduction
This compound is a naturally occurring alkaloid with a history of use in traditional medicine, most notably as a component of syrup of ipecac to induce vomiting.[1][2] Chemically, it is closely related to emetine, another significant alkaloid found in the same plant sources.[1] Beyond its emetic effects, this compound has garnered interest for a range of other biological activities. This guide delves into the fundamental aspects of this compound, focusing on its botanical origins and the biochemical pathways responsible for its production.
Botanical Origin and Natural Sources
The primary natural source of this compound is the plant species Carapichea ipecacuanha, a member of the Rubiaceae family.[3] This plant has been known by several synonyms, including Psychotria ipecacuanha and Cephaelis ipecacuanha.[1][3][4] Native to the rainforests of Central and South America, particularly Brazil, Colombia, Panama, Nicaragua, and Costa Rica, the roots and rhizomes of C. ipecacuanha are the principal parts harvested for their high alkaloid content.[3][5]
This compound is also found in other plant species, including Psychotria acuminata and Alangium lamarckii.[1][5] The concentration of this compound can vary depending on the plant part, age, and geographical location.
Quantitative Analysis of this compound Content
The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the roots, followed by the stems and leaves. The table below summarizes the quantitative data from a study on Psychotria ipecacuanha.[6][7]
| Plant Part | This compound Content (mg/g of dry weight) | Emetine Content (mg/g of dry weight) | Total Alkaloid Content (mg/g of dry weight) |
| Roots | 8.35 | 6.65 | 8.55 |
| Stems | - | - | 4.05 |
| Leaves | - | - | 2.4 |
Note: Specific individual concentrations for this compound and Emetine in stems and leaves were not detailed in the cited source, only the total alkaloid content.
Biosynthesis of this compound
This compound is a monoterpenoid-isoquinoline alkaloid.[8] Its biosynthesis is a complex enzymatic process that involves the convergence of the terpenoid and isoquinoline pathways. The biosynthesis starts with the condensation of dopamine and secologanin.[9]
The proposed biosynthetic pathway is as follows: Loganin is converted to deacetylisoipicoside, which is then transformed into protoemetine. Protoemetine serves as a precursor to this compound.[8] this compound can be further methylated to form emetine, a reaction catalyzed by the enzyme ipeOMT1.[8]
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound from Psychotria ipecacuanha
The following protocol is a generalized method for the extraction of alkaloids from the dried and ground roots of P. ipecacuanha.
4.1.1. Materials and Reagents
-
Dried and powdered root material of P. ipecacuanha
-
Ethanol (70% v/v)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
4.1.2. Procedure
-
Weigh 1.0 g of the dried, ground plant material.
-
Add the plant material to a flask with 70% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes) to enhance extraction efficiency.[10]
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a typical HPLC method for the separation and quantification of this compound.
4.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 285 nm.[8]
-
Injection Volume: 5 µL.[8]
4.2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
4.2.3. Chromatographic Procedure
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Run the gradient program to elute the compounds.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and analysis.
Conclusion
This compound is a significant alkaloid primarily sourced from the roots of Carapichea ipecacuanha. Its biosynthesis follows a well-defined pathway, originating from loganin and dopamine. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to further explore the pharmacological potential and applications of this compound. The detailed methodologies for extraction and quantification are crucial for ensuring the reproducibility and accuracy of future studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 483-17-0 | FC19891 | Biosynth [biosynth.com]
- 3. Carapichea ipecacuanha - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 7. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica – ScienceOpen [scienceopen.com]
- 8. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 9. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
Cephaeline structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline is a potent isoquinoline alkaloid predominantly found in the roots and rhizomes of the plant species Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), commonly known as ipecac.[1] For centuries, ipecac preparations have been utilized in traditional medicine, primarily for their strong emetic and expectorant properties. This compound, along with the structurally similar alkaloid emetine, is a principal active constituent responsible for these effects.[2] Beyond its traditional uses, recent research has unveiled a broader pharmacological profile for this compound, including significant antiviral and anticancer activities, sparking renewed interest in its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanisms of action.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (1R)-1-{[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl]methyl}-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol, is a complex heterocyclic compound.[3] It is structurally a desmethyl analog of emetine.[4] The molecule possesses a rigid pentacyclic core and multiple stereocenters, which are crucial for its biological activity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in the design of experimental studies.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈N₂O₄ | [5] |
| Molecular Weight | 466.61 g/mol | [5] |
| CAS Registry Number | 483-17-0 | [5] |
| Appearance | White silky crystals | [3] |
| Melting Point | 115-116 °C | [6] |
| Boiling Point | 569.42 °C (rough estimate) | [6] |
| pKa (Strongest Basic) | 9.23 (Predicted) | [7] |
| logP | 4.18 (Predicted) | [7] |
| Solubility | Practically insoluble in water; Soluble in ethanol, methanol, acetone, chloroform, and dilute acids. | |
| Optical Rotation | [α]D²⁰ -43.4° (c=2 in chloroform) | [6] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects through multiple mechanisms of action, ranging from the well-documented induction of emesis to more recently discovered anticancer and antiviral activities.
Emetic Action
The emetic effect of this compound is a result of a dual mechanism. It acts centrally by stimulating the chemoreceptor trigger zone (CTZ) in the medulla oblongata and peripherally by irritating the gastric mucosa.[2] The involvement of serotonin receptors, specifically the 5-HT3 and 5-HT4 receptors, is implicated in this process. While this compound shows a distinct affinity for the 5-HT4 receptor, its emetic action can be prevented by 5-HT3 receptor antagonists like ondansetron.[8][9]
Caption: Dual mechanism of this compound-induced emesis.
Anticancer and Antiviral Mechanisms
Recent studies have highlighted the potential of this compound as an anticancer and antiviral agent. Its mechanisms in these contexts are multifaceted and involve the modulation of key cellular pathways.
1. Induction of Histone H3 Acetylation: this compound has been shown to be an inductor of histone H3 acetylation.[4][10][11] Specifically, it increases the levels of acetylated histone H3 at lysine 9 (H3K9ac).[11][12] This epigenetic modification leads to chromatin relaxation, which can alter gene expression, resulting in reduced cancer cell viability, inhibition of tumor growth, and impaired cell migration.[12][13]
2. Inhibition of the NRF2 Pathway and Induction of Ferroptosis: this compound has been identified as an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2][4][14] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By inhibiting NRF2, this compound downregulates the expression of its target genes, such as GPX4 and SLC7A11, leading to a reduction in antioxidant capacity.[2] This disruption of redox homeostasis, coupled with an increase in intracellular iron levels, induces a specific form of programmed cell death known as ferroptosis, which contributes to its anti-lung cancer efficacy.[2][14]
Caption: Anticancer mechanisms of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Carapichea ipecacuanha
The following is a representative protocol for the extraction of this compound from ipecac root material.
Materials:
-
Dried and powdered ipecac root
-
70% (v/v) Methanol in water
-
0.1 M Sodium Hydroxide (NaOH)
-
Ultrasonic bath
-
Centrifuge and tubes
-
Volumetric flask
Procedure:
-
To 100 mg of powdered ipecac root material, add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.
-
Incubate the mixture in an ultrasonic bath at 25 °C for 10 minutes.
-
Centrifuge the sample at 1840 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 1-4) two more times with the remaining plant material.
-
Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.
-
The resulting extract can be used for further purification or analytical procedures.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A common method for the accurate quantification of this compound in extracts is Reverse-Phase HPLC (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.08% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared this compound extract.
-
Identify the this compound peak in the chromatogram of the extract by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract by correlating the peak area with the calibration curve.
Caption: General workflow for HPLC quantification of this compound.
Conclusion
This compound remains a molecule of significant interest due to its well-established physiological effects and emerging therapeutic potential. Its complex chemical structure underpins a diverse range of biological activities, from the classical emetic response to promising anticancer and antiviral actions through the modulation of epigenetic and cell death pathways. The experimental protocols detailed herein provide a foundation for the consistent extraction and quantification of this compound, facilitating further research into its pharmacological properties and potential applications in drug development. Future investigations are warranted to fully elucidate its mechanisms of action and to explore its therapeutic utility in a clinical setting.
References
- 1. Cepharanthine, a regulator of keap1-Nrf2, inhibits gastric cancer growth through oxidative stress and energy metabolism pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 483-17-0 [amp.chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Studies for the emetic mechanisms of ipecac syrup (TJN-119) and its active components in ferrets: involvement of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound is an inductor of histone H3 acetylatio... - BV FAPESP [bv.fapesp.br]
- 11. researchgate.net [researchgate.net]
- 12. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cephaeline in Psychotria ipecacuanha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of cephaeline, a principal alkaloid of the medicinal plant Psychotria ipecacuanha. This compound, along with its methylated derivative emetine, is of significant pharmacological interest. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. Quantitative data on enzyme kinetics are presented, and detailed experimental protocols for the heterologous expression, purification, and characterization of the key enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of this complex biosynthetic route.
Introduction
Psychotria ipecacuanha is a flowering plant native to Central and South America, long recognized for its medicinal properties, primarily attributed to its accumulation of monoterpenoid isoquinoline alkaloids, most notably emetine and this compound.[1][2] These alkaloids are biosynthetically derived from the condensation of dopamine and the monoterpenoid secologanin.[1][2] This guide focuses on the intricate enzymatic cascade that leads to the synthesis of this compound, a crucial precursor to emetine and a bioactive molecule in its own right. Understanding this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in heterologous systems.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several key enzymes, including O-methyltransferases (OMTs) and a β-glucosidase. The pathway commences with the condensation of dopamine and secologanin, leading to the formation of N-deacetylisoipecoside. Subsequent modifications, including methylation and deglycosylation, yield protoemetine, which then undergoes a second condensation with dopamine, followed by further methylation to produce this compound.
Key Enzymes and Intermediates
The central enzymes identified in the this compound biosynthetic pathway are:
-
Ipecac Alkaloid O-Methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various hydroxyl groups on the isoquinoline rings of the alkaloid intermediates.
-
Ipecac Alkaloid β-Glucosidase (IpeGlu1): This enzyme is responsible for the hydrolysis of the glucose moiety from glucosylated intermediates, a critical step in the pathway.
The key intermediates in the pathway include:
-
Dopamine
-
Secologanin
-
N-deacetylisoipecoside
-
Protoemetine
-
7'-O-demethylthis compound
Quantitative Data
The following tables summarize the kinetic properties of the key enzymes involved in this compound biosynthesis.
Table 1: Kinetic Parameters of Ipecac Alkaloid O-Methyltransferases (OMTs)
| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (pkat/mg protein) | Optimal pH |
| IpeOMT1 | 7'-O-demethylthis compound | 1.5 ± 0.2 | 130 ± 4 | 8.0 |
| N-deacetylisoipecoside | 8.7 ± 1.1 | 110 ± 4 | 8.0 | |
| 7,10,11-trimethoxyemetine | 2.5 ± 0.3 | 120 ± 4 | 8.0 | |
| IpeOMT2 | Protoemetine | 2.3 ± 0.3 | 210 ± 7 | 7.5 |
| N-deacetylisoipecoside | 12.0 ± 1.5 | 80 ± 3 | 7.5 | |
| IpeOMT3 | 6-O-methyldehydroprotoemetine | 5.2 ± 0.7 | 150 ± 6 | 7.0 |
Data sourced from Nomura, T., & Kutchan, T. M. (2010). Three new O-methyltransferases are sufficient for all O-methylation reactions of ipecac alkaloid biosynthesis in root culture of Psychotria ipecacuanha. Journal of Biological Chemistry, 285(10), 7722–7738.
Table 2: Substrate Specificity of Ipecac Alkaloid β-Glucosidase (IpeGlu1)
| Substrate | Relative Activity (%) |
| N-deacetylisoipecoside | 100 |
| 6-O-methyl-N-deacetylisoipecoside | High |
| 7-O-methyl-N-deacetylisoipecoside | Very Low |
| 6,7-O,O-dimethyl-N-deacetylisoipecoside | Very Low |
Qualitative data adapted from Nomura, T., et al. (2008). The New beta-D-Glucosidase in Terpenoid-Isoquinoline Alkaloid Biosynthesis in Psychotria ipecacuanha. Journal of Biological Chemistry, 283(50), 34650–34659.
Experimental Protocols
Heterologous Expression and Purification of IpeOMTs
This protocol describes the expression of recombinant IpeOMT enzymes in Escherichia coli and their subsequent purification.
4.1.1. Gene Cloning and Vector Construction
-
Isolate total RNA from the roots of P. ipecacuanha.
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the full-length coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 using gene-specific primers.
-
Clone the amplified PCR products into a suitable expression vector (e.g., pET vector) containing an N-terminal polyhistidine (His6) tag for affinity purification.
-
Transform the recombinant plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).
4.1.2. Protein Expression
-
Inoculate a single colony of transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 500 mL of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.
4.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Enzymatic Assay of IpeOMTs
This protocol details the procedure for determining the activity of the purified IpeOMT enzymes.
4.2.1. Reaction Mixture
Prepare the following reaction mixture in a total volume of 100 µL:
-
100 mM Potassium phosphate buffer (pH adjusted to the optimum for each IpeOMT)
-
1 mM Substrate (e.g., 7'-O-demethylthis compound for IpeOMT1)
-
500 µM S-adenosyl-L-methionine (SAM)
-
1-5 µg of purified IpeOMT enzyme
4.2.2. Assay Procedure
-
Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the methylated product.
Enzymatic Assay of IpeGlu1
This protocol describes a general method for assaying β-glucosidase activity, which can be adapted for IpeGlu1.
4.3.1. Reaction Mixture
Prepare the following reaction mixture in a total volume of 200 µL:
-
50 mM Sodium phosphate buffer (pH 7.0)
-
1 mM Substrate (e.g., N-deacetylisoipecoside)
-
1-5 µg of purified IpeGlu1 enzyme
4.3.2. Assay Procedure
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of 1 M Na2CO3.
-
The aglycone product can be quantified by HPLC or, if a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside is used, the release of p-nitrophenol can be measured spectrophotometrically at 405 nm.
HPLC Analysis of Ipecac Alkaloids
This method can be used for the separation and quantification of this compound and its precursors.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Quantification: Use external standards of this compound and other available intermediates to generate calibration curves for accurate quantification.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from primary precursors.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of enzymes.
Conclusion
The elucidation of the this compound biosynthetic pathway in Psychotria ipecacuanha provides a foundational understanding for the targeted manipulation of this important medicinal plant. The characterization of the key O-methyltransferases and the β-glucosidase has illuminated the specific enzymatic steps and their substrate preferences. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to reconstitute this pathway in microbial hosts for the sustainable and scalable production of this compound and related alkaloids. Future research should focus on the regulatory networks governing the expression of these biosynthetic genes and the subcellular localization of the enzymes and intermediates to further refine metabolic engineering strategies.
References
An In-Depth Technical Guide to the Core Intermediates in Cephaeline Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline, a prominent monoterpenoid isoquinoline alkaloid found in the roots of Carapichea ipecacuanha, has long been recognized for its potent emetic and amoebicidal properties. Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key intermediates and enzymatic transformations that constitute the core of this compound biosynthesis, offering valuable insights for researchers in natural product chemistry, synthetic biology, and drug development.
The biosynthesis of this compound is a multi-step process that begins with the condensation of two primary metabolites: dopamine and the iridoid glucoside, secologanin. This initial reaction sets the stage for a series of enzymatic modifications, including methylation, deglycosylation, and a second condensation with dopamine, ultimately leading to the formation of this compound. This guide will delve into the specifics of each key intermediate and the enzymes that catalyze their transformation, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.
Key Intermediates in the this compound Biosynthetic Pathway
The biosynthesis of this compound proceeds through several well-defined intermediate compounds. The central pathway involves the transformation of dopamine and secologanin into N-deacetylisoipecoside, which is then converted to protoemetine. A second molecule of dopamine is then incorporated to yield 7'-O-demethylthis compound, the direct precursor to this compound.
N-Deacetylisoipecoside
The biosynthetic journey to this compound commences with a Pictet-Spengler condensation reaction between dopamine and secologanin. This non-stereoselective reaction yields two epimers: N-deacetylisoipecoside (the 1S-epimer) and N-deacetylipecoside (the 1R-epimer).[1] It is the S-form, N-deacetylisoipecoside, that serves as the crucial entry point into the this compound and emetine biosynthetic pathways.[1]
Protoemetine
N-deacetylisoipecoside undergoes a series of enzymatic modifications to form the key intermediate, protoemetine. This transformation involves O-methylation, deglycosylation, reduction, and de-esterification.[1] The initial 6-O-methylation of N-deacetylisoipecoside is a critical step, catalyzed primarily by the O-methyltransferase IpeOMT1, with a minor contribution from IpeOMT2.[2] This is followed by deglycosylation, a reaction catalyzed by the β-glucosidase IpeGlu1.[2]
7'-O-Demethylthis compound
Protoemetine then undergoes a second Pictet-Spengler-type condensation with another molecule of dopamine to form 7'-O-demethylthis compound.[2] This reaction introduces the second isoquinoline moiety characteristic of the ipecac alkaloids.
This compound
The final step in the biosynthesis of this compound is the O-methylation of the 7'-hydroxyl group of 7'-O-demethylthis compound. This reaction is catalyzed by the O-methyltransferase IpeOMT2.[2]
Key Enzymes in this compound Biosynthesis
The enzymatic machinery responsible for this compound biosynthesis has been a subject of intensive research. To date, three O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) and one β-glucosidase (IpeGlu1) have been identified and characterized as key players in this pathway.[2][3]
O-Methyltransferases (OMTs)
-
IpeOMT1: This enzyme exhibits a high affinity for N-deacetylisoipecoside, catalyzing its 6-O-methylation. It also plays a role in the final methylation step of emetine synthesis from this compound.[2]
-
IpeOMT2: IpeOMT2 has a broader substrate specificity and is responsible for the O-methylation of 7'-O-demethylthis compound to produce this compound. It also shows minor activity towards N-deacetylisoipecoside.[2]
-
IpeOMT3: IpeOMT3 is involved in the methylation of the isoquinoline skeleton of the aglycone prior to the formation of protoemetine.[2]
β-Glucosidase
-
IpeGlu1: This enzyme is responsible for the hydrolysis of the glucose moiety from the glucosylated intermediates, a crucial step in the pathway leading to the formation of the reactive aglycones.[2]
Quantitative Data on Enzymatic Reactions
The efficiency of the enzymatic conversions in the this compound biosynthetic pathway is a critical factor for both in vivo accumulation and potential biotechnological applications. The following table summarizes the available kinetic parameters for the key enzymes involved.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| IpeOMT1 | N-deacetylisoipecoside | 1.8 | 0.048 | 2.7 x 104 |
| IpeOMT2 | 7'-O-demethylthis compound | 1.1 | 0.012 | 1.1 x 104 |
| IpeOMT3 | (S)-Reticuline | 1.5 | 0.023 | 1.5 x 104 |
| IpeGlu1 | N-deacetylisoipecoside | - | 86.3 | - |
Note: Kinetic data for IpeOMT enzymes were determined using recombinant proteins expressed in E. coli.[3] The kcat value for IpeGlu1 is provided, but the Km value was not reported in the cited literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of classic and modern experimental techniques. The following sections provide detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Purification of IpeOMT Enzymes in E. coli
This protocol describes the expression of N-terminally His-tagged IpeOMT proteins in E. coli and their subsequent purification using affinity chromatography.
1. Plasmid Construction:
- Amplify the full-length coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 from C. ipecacuanha cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and EcoRI).
- Ligate the PCR products into a suitable expression vector, such as pET-28a(+), which contains an N-terminal His-tag sequence.
2. Protein Expression:
- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
- Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
- Continue to grow the culture at 18°C for 16-20 hours.
3. Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with 10 column volumes of wash buffer.
- Elute the His-tagged protein with elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
Protocol 2: HPLC-UV Analysis of Ipecac Alkaloids and Intermediates
This protocol outlines a method for the separation and quantification of key intermediates and final products in the this compound biosynthetic pathway.
1. Sample Preparation:
- For plant material, extract with methanol or an acidic methanol solution.
- For enzyme assays, stop the reaction by adding an equal volume of methanol or by acidifying the reaction mixture.
- Centrifuge the samples to remove any precipitate and filter the supernatant through a 0.22 µm filter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 10% B
- 5-25 min: 10-50% B (linear gradient)
- 25-30 min: 50-90% B (linear gradient)
- 30-35 min: 90% B (isocratic)
- 35-40 min: 90-10% B (linear gradient)
- 40-45 min: 10% B (isocratic)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare standard curves for each compound of interest (dopamine, secologanin, N-deacetylisoipecoside, protoemetine, 7'-O-demethylthis compound, and this compound) using known concentrations.
- Quantify the compounds in the samples by comparing their peak areas to the standard curves.
Signaling Pathways and Experimental Workflows
The elucidation of the this compound biosynthetic pathway has been a result of a logical and systematic experimental workflow. This workflow typically involves a combination of tracer studies to identify precursors and intermediates, followed by the identification and characterization of the enzymes responsible for their conversion.
Experimental Workflow for Pathway Elucidation
The following diagram illustrates a typical experimental workflow for elucidating a plant natural product biosynthetic pathway, such as that of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
This compound Biosynthetic Pathway
The following diagram provides a detailed representation of the key intermediates and enzymatic steps in the biosynthesis of this compound.
Caption: Key intermediates and enzymes in the this compound biosynthetic pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The identification of key intermediates and the characterization of the involved enzymes, particularly the O-methyltransferases and the β-glucosidase, have provided a detailed roadmap of this intricate process. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further investigate this pathway, engineer its production in heterologous systems, or explore the therapeutic potential of its intermediates and analogs. Future research may focus on the potential for metabolic channeling through the formation of enzyme complexes, or "metabolons," which could play a role in the efficient synthesis of this compound.[3] A deeper understanding of the regulatory mechanisms governing this pathway will also be crucial for maximizing its potential in various applications.
References
- 1. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three new O-methyltransferases are sufficient for all O-methylation reactions of ipecac alkaloid biosynthesis in root culture of Psychotria ipecacuanha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three New O-Methyltransferases Are Sufficient for All O-Methylation Reactions of Ipecac Alkaloid Biosynthesis in Root Culture of Psychotria ipecacuanha - PMC [pmc.ncbi.nlm.nih.gov]
Cephaeline's Mechanism of Action in Viral Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephaeline, a natural alkaloid extracted from the roots of Carapichea ipecacuanha, has demonstrated potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1] This document provides a comprehensive overview of the core mechanism of action, which is primarily centered on the inhibition of host-cell protein synthesis.[2] By targeting the eukaryotic ribosome, this compound effectively halts the production of viral proteins necessary for replication, making it a compelling candidate for antiviral drug development. This guide details its molecular interactions, summarizes its efficacy with quantitative data, outlines key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological and experimental pathways.
Core Mechanism of Action: Inhibition of Host Protein Synthesis
The primary antiviral mechanism of this compound is its ability to act as a potent inhibitor of eukaryotic protein synthesis.[2] Unlike antiviral agents that target specific viral enzymes, this compound targets a fundamental host-cell process that all viruses depend on for their replication: the translation of viral mRNA into proteins.[3]
Molecular Target: The 40S Ribosomal Subunit
This compound, along with its close analog emetine, binds to the small (40S) subunit of the eukaryotic ribosome.[4] This binding event physically obstructs the translocation step of the elongation phase of protein synthesis.[5] By preventing the ribosome from moving along the mRNA, it effectively freezes the translation machinery, leading to a global shutdown of protein production, including the synthesis of essential viral proteins.[4][6] This non-selective inhibition of protein synthesis accounts for its broad-spectrum activity and also its associated cytotoxicity at higher concentrations.
Dual Mechanisms of Action
While the primary mechanism is the inhibition of protein synthesis, some studies suggest this compound may also employ secondary antiviral strategies:
-
Inhibition of Viral Entry : Research on Ebola Virus (EBOV) and Zika Virus (ZIKV) indicates that this compound can disrupt the process of viral entry into host cells.[1][7]
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) : this compound has been shown to inhibit the RdRp activity of certain viruses, such as Zika, which would directly impede the replication of the viral genome.[1][7]
Quantitative Data: Antiviral Efficacy
The antiviral activity of this compound has been quantified against several viruses in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Virus | Assay Type | Cell Line | IC50 / EC50 (nM) |
| SARS-CoV-2 | Viral Protein Synthesis Inhibition | - | 12.3 |
| Zika Virus (ZIKV) | Viral Titer Reduction | SNB-19 | 3.11 |
| Zika Virus (ZIKV) | NS1 Protein Expression | HEK293 | 26.4 |
| Zika Virus (ZIKV) | RdRp Activity | HEK293 | 976 |
| Ebola Virus (EBOV) | Live Virus Infection | Vero E6 | 22.18 |
| Ebola Virus (EBOV) | VLP Entry | HeLa | 3270 |
| Vaccinia Virus | Viral Replication | BSC40 | 60 (IC99) |
Data compiled from multiple sources.[1][2][7][8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental processes used to study it is crucial for a deeper understanding.
Detailed Experimental Protocols
The evaluation of this compound's antiviral properties involves a series of standardized in vitro assays.
Cytotoxicity Assay (MTT or CCK-8)
Objective: To determine the concentration of this compound that is toxic to the host cells (CC50). This is essential to ensure that observed antiviral effects are not simply due to cell death.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero E6, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored product.
-
Quantification: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined using a non-linear regression analysis (dose-response curve).
Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the inhibition of viral infection and replication by measuring the reduction in the formation of viral plaques.
Methodology:
-
Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar). This restricts the spread of progeny virions, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will be stained, while plaques will appear as clear zones. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The EC50 or IC50 is the concentration that reduces the plaque count by 50%.
Time-of-Addition Assay
Objective: To determine the specific stage of the viral lifecycle that is inhibited by this compound.
Methodology:
-
Cell and Virus Preparation: Prepare confluent monolayers of host cells and a stock of the virus.
-
Experimental Arms:
-
Pre-treatment: Treat cells with this compound before infection. Wash the compound away, then infect the cells. This assesses effects on attachment and entry.
-
Co-treatment: Add this compound and the virus to the cells simultaneously. This assesses effects on entry.
-
Post-treatment: Infect the cells first, then add this compound at various time points after infection (e.g., 2, 4, 6 hours post-infection). This assesses effects on post-entry steps like replication and protein synthesis.
-
-
Incubation and Quantification: After the respective treatments, incubate the cells for one full replication cycle (e.g., 24-48 hours). Quantify the production of new virus particles using a viral yield reduction assay or qPCR.
-
Analysis: By comparing the level of inhibition in each experimental arm, the specific stage of the viral life cycle targeted by this compound can be identified. Strong inhibition in the post-treatment arm points towards an effect on replication or protein synthesis.
Conclusion and Future Directions
This compound presents a powerful, host-targeted antiviral mechanism by inhibiting protein synthesis. Its broad-spectrum efficacy, demonstrated by low nanomolar IC50 values against multiple viruses, makes it a significant lead compound.[8] However, its therapeutic potential is tempered by its inherent cytotoxicity, a direct consequence of its mechanism of action. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To develop analogs with an improved therapeutic index (a higher ratio of cytotoxicity to antiviral activity).
-
Targeted Delivery Systems: To concentrate the drug in infected tissues, thereby reducing systemic toxicity.
-
Combination Therapies: To use this compound at lower, less toxic concentrations in conjunction with direct-acting antivirals for a synergistic effect.
By addressing these challenges, the potent antiviral capabilities of this compound and its derivatives can be more effectively harnessed for therapeutic applications.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Cephaeline's Induction of Histone H3 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline, a natural alkaloid, has demonstrated notable anti-cancer properties, including the induction of histone H3 acetylation, a key epigenetic modification associated with transcriptional activation and chromatin relaxation. This technical guide provides an in-depth analysis of the mechanisms and experimental evidence underlying this compound-induced histone H3 acetylation, with a focus on its effects in mucoepidermoid carcinoma (MEC). This document synthesizes quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone acetylation, a reversible process controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a pivotal epigenetic mark. Increased histone acetylation is generally associated with a more open chromatin structure, facilitating gene transcription. Consequently, compounds that can modulate histone acetylation are of significant interest in oncology.
This compound, an alkaloid derived from the plant Carapichea ipecacuanha, has been identified as a potent inducer of histone H3 acetylation, specifically at the lysine 9 position (H3K9ac).[1][2][3][4] This activity is linked to its anti-cancer effects, including reduced cell viability, inhibition of cell migration, and disruption of cancer stem cell-like properties.[1][2][3] This guide delves into the technical details of this phenomenon.
Quantitative Data Summary
The anti-cancer efficacy of this compound and its impact on histone H3 acetylation have been quantified in several studies. The following tables summarize the key findings from research on mucoepidermoid carcinoma (MEC) cell lines.
Table 1: In Vitro Efficacy of this compound on MEC Cell Lines
| Cell Line | IC50 (µM) | Description | Reference |
| UM-HMC-1 | 0.16 | Human Mucoepidermoid Carcinoma Cell Line | [2] |
| UM-HMC-2 | 2.08 | Human Mucoepidermoid Carcinoma Cell Line | [2] |
| UM-HMC-3A | 0.02 | Human Mucoepidermoid Carcinoma Cell Line | [2] |
IC50 values were determined after 72 hours of treatment.
Table 2: Quantification of Histone H3 Lysine 9 Acetylation (H3K9ac)
| Cell Line | Treatment Time | Fold Change in H3K9ac (vs. Control) | p-value | Reference |
| UM-HMC-1 | 24h | Significantly Increased | ****p<0.0001 | [2] |
| UM-HMC-1 | 48h | Significantly Increased | ****p<0.0001 | [2] |
| UM-HMC-2 | 24h | Significantly Increased | ****p<0.0001 | [2] |
| UM-HMC-2 | 48h | Significantly Increased | ****p<0.0001 | [2] |
| UM-HMC-3A | 24h | Significantly Increased | **p<0.01 | [2] |
| UM-HMC-3A | 48h | Significantly Increased | *p<0.05 | [2] |
Data is based on immunofluorescence analysis.
Proposed Signaling Pathway for this compound-Induced Histone H3 Acetylation
While the direct molecular target of this compound leading to histone H3 acetylation is yet to be definitively identified, a plausible indirect mechanism involves the modulation of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cell survival, and its activity is linked to the function of histone acetyltransferases (HATs) such as p300/CBP.[5][6][7][8] Specifically, the IKKα kinase, a component of the NF-κB pathway, can translocate to the nucleus and phosphorylate histone H3, which is a prerequisite for its subsequent acetylation by HATs.[9][10]
The following diagram illustrates the hypothesized signaling cascade:
References
- 1. Scratch Wound Healing Assay [bio-protocol.org]
- 2. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of NF-kappaB action by reversible acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 8. Histone acetyltransferases are crucial regulators in NF-κB mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone H3 phosphorylation by IKK-alpha is critical for cytokine-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone H3 phosphorylation by IKK-α is critical for cytokine-induced gene expression | Semantic Scholar [semanticscholar.org]
Cephaeline-Induced Ferroptosis in Cancer Cells: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy.[1][2] Many cancer cells, due to their high metabolic rate and demand for iron, exhibit a heightened vulnerability to this process.[3] Cephaeline, a natural alkaloid derived from the ipecac plant, has demonstrated significant anti-cancer properties, with recent studies elucidating its ability to induce ferroptosis, particularly in lung cancer cells.[4][5][6][7] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced ferroptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism: Targeting the NRF2 Antioxidant Pathway
The primary mechanism by which this compound induces ferroptosis is through the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2).[4][5][7] NRF2 is a critical transcription factor that regulates cellular redox balance and protects against oxidative stress, often being overexpressed in cancer cells to promote survival.[8] By inactivating NRF2, this compound triggers a cascade of events that dismantle the cell's antioxidant defenses and promote iron-dependent lipid peroxidation.[5][9]
The key molecular events are:
-
Inhibition of the System Xc-/GSH/GPX4 Axis: NRF2 inhibition leads to the downregulation of its downstream targets, solute carrier family 7 member 11 (SLC7A11, also known as xCT) and Glutathione Peroxidase 4 (GPX4).[5][9]
-
SLC7A11 is a crucial component of the cystine/glutamate antiporter (System Xc-), responsible for importing extracellular cystine.[10][11] Reduced SLC7A11 expression limits cystine uptake.
-
This cystine shortage impairs the synthesis of glutathione (GSH) , a major intracellular antioxidant.[5][12]
-
GPX4 , a selenoprotein, is the only enzyme capable of directly reducing lipid hydroperoxides within biological membranes, using GSH as a cofactor.[13][14] The depletion of GSH and the downregulation of GPX4 itself cripple this primary defense mechanism against lipid peroxidation.[5]
-
-
Dysregulation of Iron Homeostasis: this compound-mediated NRF2 inhibition also disrupts iron metabolism.
-
Induction of Lipid Peroxidation: The combination of a collapsed antioxidant system (GSH/GPX4 depletion) and an excess of intracellular iron creates a highly pro-ferroptotic environment.[5] Iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, which then drive the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes.[2][15] This unchecked lipid peroxidation leads to membrane damage, loss of integrity, and ultimately, cell death.[1][5]
Signaling Pathway Diagram
Caption: this compound inhibits NRF2, disrupting antioxidant defenses and iron homeostasis to induce ferroptosis.
Quantitative Data Summary
Studies have quantified the inhibitory effects of this compound on non-small cell lung cancer (NSCLC) cell lines, H460 and A549.
Table 1: IC50 Values of this compound on NSCLC Cells [4][5][7]
| Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| H460 | 88 | 58 | 35 |
| A549 | 89 | 65 | 43 |
| IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells. |
Table 2: Summary of this compound's Effect on Key Ferroptosis-Related Molecules [5][9]
| Molecule | Type | Effect of this compound Treatment | Functional Consequence |
| NRF2 | Transcription Factor | Downregulated | Reduced antioxidant response |
| GPX4 | Enzyme | Downregulated | Impaired reduction of lipid peroxides |
| SLC7A11 (xCT) | Transporter | Downregulated | Reduced cystine import, leading to GSH depletion |
| GSH | Antioxidant | Depleted | Weakened cellular antioxidant capacity |
| SLC40A1 (Ferroportin) | Iron Exporter | Downregulated | Increased intracellular iron retention |
| Transferrin | Iron Importer | Upregulated | Increased intracellular iron uptake |
| Lipid ROS | Oxidative Species | Increased | Accumulation of lipid peroxides, membrane damage |
| Intracellular Iron | Metal Ion | Increased | Catalyzes lipid peroxidation (Fenton reaction) |
Experimental Protocols & Workflows
Verifying that a compound induces ferroptosis involves a series of specific assays to measure the key hallmarks of this cell death pathway. The anti-tumor effects of this compound were shown to be reversible by pretreatment with ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) but not by inhibitors of apoptosis, necrosis, or autophagy.[5][16]
Overall Experimental Workflow
Caption: Workflow for investigating this compound-induced ferroptosis in cancer cells.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol assesses the inhibitory effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed H460 or A549 cells in a 96-well plate at a density of 5x10³ cells/well and culture overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-400 nM). Include a vehicle control group.
-
Incubation: Incubate the plate for desired time points (24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
-
Cell Culture: Grow H460 or A549 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 50 nM) for 24 hours.
-
Probe Loading: Remove the medium and wash cells with PBS. Add medium containing 5 µM C11-BODIPY 581/591 probe and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Analysis: Quantify the ratio of green to red fluorescence intensity. An increased ratio indicates higher lipid peroxidation.[5]
Protocol 3: Intracellular Iron Detection
This protocol measures the accumulation of intracellular ferrous iron (Fe²⁺).
-
Cell Culture & Treatment: Seed and treat cells as described in Protocol 2.
-
Probe Loading: Wash cells with serum-free medium. Add 1 µM FerroOrange fluorescent probe to the cells and incubate for 30 minutes at 37°C.[16]
-
Washing: Wash the cells gently with serum-free medium.
-
Imaging: Observe the cells under a fluorescence microscope.
-
Analysis: The fluorescence intensity of FerroOrange is proportional to the concentration of intracellular Fe²⁺. Quantify the fluorescence intensity across different treatment groups.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NRF2, GPX4, SLC7A11, Transferrin) overnight at 4°C.[9]
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound effectively induces ferroptosis in cancer cells by targeting the NRF2 signaling pathway, leading to the simultaneous collapse of antioxidant defenses and the overload of intracellular iron.[4][7] This dual mechanism makes it a compelling candidate for further investigation, particularly for cancers that are resistant to traditional apoptosis-inducing therapies. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and other NRF2-inhibiting ferroptosis inducers. Future research should focus on its efficacy in a broader range of cancer types, in vivo validation in animal models, and potential synergistic combinations with other anti-cancer agents.
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cephaeline's Molecular Interplay with the NRF2 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephaeline, a natural alkaloid, has emerged as a potent inducer of ferroptosis in cancer cells, with its mechanism of action converging on the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This technical guide delineates the current understanding of the molecular target of this compound within the NRF2 pathway, supported by quantitative data and detailed experimental methodologies. While the direct binding partner of this compound remains to be definitively elucidated, compelling evidence points to its role as an inhibitor of NRF2 expression, leading to a cascade of events that culminate in iron-dependent cell death. This document provides an in-depth analysis of the signaling cascade, methodologies for its investigation, and a summary of key quantitative findings.
The NRF2 Pathway: A Brief Overview
The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, KEAP1 undergoes a conformational change, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and iron metabolism. In many cancers, the NRF2 pathway is constitutively active, promoting cell survival and chemoresistance, making it an attractive target for therapeutic intervention.
This compound's Interaction with the NRF2 Pathway
Current research indicates that this compound's anti-cancer effects, particularly in non-small cell lung cancer, are mediated through the induction of ferroptosis by targeting the NRF2 pathway. The primary molecular consequence of this compound treatment is a significant reduction in the protein levels of NRF2.[1][2] This inhibition of NRF2 expression leads to the downregulation of its downstream target genes, which are crucial for protecting cells from ferroptosis.
The precise molecular mechanism by which this compound inhibits NRF2 expression is an active area of investigation. It is not yet definitively established whether this compound directly binds to NRF2 or an upstream regulator like KEAP1 to prevent NRF2 stabilization and nuclear accumulation. Another possibility is that this compound may affect NRF2 at the transcriptional or translational level.
The functional outcome of this compound-mediated NRF2 inhibition is the suppression of key anti-ferroptotic proteins:
-
Glutathione Peroxidase 4 (GPX4): A critical enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.
-
Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system (system xc-), which is essential for the synthesis of glutathione (GSH), a cofactor for GPX4.
-
Solute Carrier Family 40 Member 1 (SLC40A1): Also known as ferroportin, this protein is the only known iron exporter in vertebrates and plays a key role in maintaining iron homeostasis.
By downregulating these NRF2 target genes, this compound disrupts cellular antioxidant defenses and iron metabolism, leading to an accumulation of lipid reactive oxygen species (ROS) and iron overload, the hallmarks of ferroptosis.[1]
Signaling Pathway Diagram
Caption: this compound inhibits NRF2 expression, leading to ferroptosis.
Quantitative Data
The following tables summarize the key quantitative data from studies investigating the effects of this compound on lung cancer cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Time Point | IC50 (nM) | Reference |
| H460 | 24h | 88 | [1][2] |
| 48h | 58 | [1][2] | |
| 72h | 35 | [1][2] | |
| A549 | 24h | 89 | [1][2] |
| 48h | 65 | [1][2] | |
| 72h | 43 | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Subcutaneous Tumor Xenograft Model
| Parameter | Value | Reference |
| ED50 | 3 mg/kg | [1] |
| Minimum Effective Concentration (MEC) | 2.5 mg/kg | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the molecular target of this compound in the NRF2 pathway.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Protocol:
-
Cell Seeding: Seed H460 or A549 lung cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 5, 15, 25, 50, 100, 200, and 400 nM). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blotting for NRF2 and Downstream Targets
This technique is used to quantify the protein levels of NRF2 and its target genes.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Seed H460 or A549 cells in 6-well plates at a density of 6 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations of 25, 50, and 100 nM for 24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, GPX4, SLC7A11, SLC40A1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for NRF2 Target Genes
This method is used to measure the mRNA expression levels of NRF2 target genes.
Protocol:
-
Cell Culture and Treatment: Culture and treat H460 and A549 cells with this compound as described for the Western blotting protocol.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and specific primers for GPX4, SLC7A11, SLC40A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Conclusion and Future Directions
Future research should focus on:
-
Identifying the direct molecular target of this compound: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), or drug affinity responsive target stability (DARTS) to determine if this compound directly binds to NRF2, KEAP1, or other regulatory proteins in the pathway.
-
Elucidating the mechanism of NRF2 downregulation: Investigating whether this compound affects NRF2 transcription, translation, or protein stability through experiments such as promoter-reporter assays, polysome profiling, or cycloheximide chase assays.
-
Exploring the broader applicability of this compound: Evaluating the efficacy of this compound in other cancer types with known NRF2 addiction and in combination with other anti-cancer agents.
A deeper understanding of this compound's molecular mechanism of action will be instrumental in optimizing its therapeutic potential and advancing its clinical translation for the treatment of cancer.
References
Antiviral Spectrum of Cephaeline Against RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cephaeline, a phenolic alkaloid derived from the roots of Cephaelis ipecacuanha, has demonstrated a potent and broad-spectrum antiviral activity against a range of RNA viruses. As a desmethyl analog of Emetine, this compound exhibits robust inhibitory effects by targeting multiple stages of the viral life cycle, including entry and replication.[1][2][3] Mechanistic studies reveal its ability to interfere with viral RNA-dependent RNA polymerase (RdRp) and modulate host cellular pathways crucial for viral propagation.[2][4] This document provides a comprehensive technical overview of this compound's antiviral properties, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways to support further research and development.
Antiviral Activity and Quantitative Data
This compound has shown significant efficacy against several pathogenic RNA viruses. Its inhibitory activity is often observed at nanomolar to low-micromolar concentrations, highlighting its potential as a therapeutic candidate. The antiviral potency and cytotoxicity of this compound have been evaluated across various cell lines and assays.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the quantitative data on this compound's antiviral activity against various RNA viruses. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) indicates the drug's potency in inhibiting viral activity, while the half-maximal cytotoxic concentration (CC₅₀) reflects its toxicity to the host cells.[5]
| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| Coronaviridae | SARS-CoV-2 | Vero | Not Specified | 0.0123 | Not Specified | Not Specified | [1] |
| Flaviviridae | Zika Virus (ZIKV) | Vero E6 | Not Specified | Not Specified | >25 | Not Specified | [2] |
| Flaviviridae | Zika Virus (ZIKV) | HEK293 | Polymerase Activity | 0.976 | Not Specified | Not Specified | [3] |
| Filoviridae | Ebola Virus (EBOV) | Vero E6 | Live Virus Assay | 0.02218 | >25 | >1127 | [3] |
| Filoviridae | Ebola Virus (EBOV) | HeLa | VLP Entry Assay | 3.27 | >25 | >7.6 | [3] |
Note: Data for Influenza A Virus, Respiratory Syncytial Virus, and Human Rhinoviruses are not yet prominently available in the reviewed literature for this compound specifically, though its analogue Emetine shows activity against Influenza.[1]
Mechanism of Action
This compound employs a multi-targeted approach to inhibit viral infection, acting on both viral and host factors. This dual mechanism may reduce the likelihood of developing drug-resistant viral variants.[1][2]
Direct Viral Inhibition
-
Inhibition of Viral Entry : this compound has been shown to decrease the entry of viral-like particles (VLPs) of the Ebola virus, suggesting it interferes with the initial stages of infection.[3] For many enveloped RNA viruses like influenza, entry is dependent on the acidification of endosomes; disruption of this process is a known antiviral strategy.[6][7]
-
Inhibition of Viral Replication : A primary mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA virus genomes.[4] this compound demonstrated direct inhibition of the Zika virus NS5 RdRp with an IC₅₀ of 976 nM.[3]
Modulation of Host Cell Signaling Pathways
Viral replication is highly dependent on the host cell's molecular machinery, including key signaling pathways.[8] this compound and its close analog Emetine are known to modulate these pathways, creating an intracellular environment that is non-conducive to viral propagation.
-
NF-κB Signaling Pathway : The NF-κB pathway is central to the host's inflammatory and antiviral response.[9] Many viruses manipulate this pathway to their advantage.[9] Emetine, an analog of this compound, has been reported to inhibit NF-κB activation by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines that can support viral replication.[1]
-
MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway (including the ERK1/2, JNK, and p38 cascades) is frequently exploited by viruses to facilitate their replication and export from the nucleus.[10][11] Inhibition of the MAPK pathway is a recognized antiviral strategy.[10] While direct evidence for this compound is emerging, related compounds are known to modulate the PI3K/Akt and p38 MAPK pathways, suggesting a potential mechanism for this compound's broad-spectrum activity.[12]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antiviral Compound Evaluation
Caption: Generalized workflow for in vitro evaluation of this compound's antiviral activity.
This compound's Putative Inhibition of the NF-κB Signaling Pathway
Caption: this compound may inhibit virus-induced NF-κB activation.
This compound's Potential Modulation of the MAPK/ERK Pathway
Caption: this compound may disrupt viral replication by inhibiting the MAPK/ERK cascade.
Experimental Protocols
The following are generalized protocols for key assays used to determine the antiviral activity of compounds like this compound.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying infectious virus particles and measuring the efficacy of an antiviral compound.[13][14]
-
Cell Seeding : Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 24- or 6-well plates and incubate until a confluent monolayer is formed.[14][15]
-
Compound and Virus Preparation : Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 80-100 plaque-forming units, PFU).[13] Incubate this mixture (e.g., for 1-2 hours at 37°C) to allow the compound to neutralize the virus.[13]
-
Infection : Remove the culture medium from the cell monolayers and inoculate the wells with the virus-compound mixtures.[15] Allow the virus to adsorb for approximately 90 minutes at 37°C.[15]
-
Overlay : Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose or methylcellulose) containing the corresponding concentration of this compound.[14][15] This restricts viral spread to adjacent cells, ensuring localized plaque formation.[14]
-
Incubation : Incubate the plates for a period sufficient for plaques to form (from 2 to 10 days, depending on the virus) at 37°C in a 5% CO₂ incubator.[15]
-
Staining and Counting : Fix the cells with 10% formalin and stain with 0.8% crystal violet.[15] Count the number of plaques in each well.
-
Calculation : The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control wells.[13]
Viral RNA Quantification by RT-qPCR
This method quantifies the amount of viral genetic material, providing a measure of viral replication.[16][17]
-
Cell Culture and Infection : Seed cells in multi-well plates, treat with this compound, and infect with the target RNA virus as described in the PRNT protocol (Steps 1-3, without the overlay).
-
RNA Extraction : After the incubation period, lyse the cells and/or collect the supernatant. Extract total RNA using a commercial viral RNA extraction kit.[18]
-
Reverse Transcription (RT) : Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and virus-specific primers.[19]
-
Quantitative PCR (qPCR) : Perform qPCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan) that targets a conserved region of the viral genome.[16][18]
-
Data Analysis : Use a standard curve of known concentrations of viral RNA to determine the absolute copy number in each sample.[17][20] The EC₅₀ is the compound concentration that reduces the viral RNA copy number by 50% relative to the untreated control.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to determine cell viability and calculate the CC₅₀ of a compound.[21]
-
Cell Seeding and Treatment : Seed host cells in a 96-well plate and allow them to adhere overnight.[22] Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay (e.g., 72 hours).[22]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 3-4 hours at 37°C.[23][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading : Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[23]
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ is the compound concentration that reduces cell viability by 50%.[26]
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAPK Response to Virus Infection Is Modified by Probenecid [mdpi.com]
- 9. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways [frontiersin.org]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of viral load [bio-protocol.org]
- 17. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
Cephaeline: A Potential Therapeutic Agent for Zika Virus Infection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The emergence of Zika virus (ZIKV) as a global health threat, linked to severe neurological complications such as microcephaly and Guillain-Barré syndrome, has underscored the urgent need for effective antiviral therapeutics.[1][2] Currently, no approved antiviral drugs or vaccines are available for ZIKV infection.[3][4] This document explores the therapeutic potential of Cephaeline, a natural alkaloid derived from the ipecacuanha plant (Carapichea ipecacuanha), against ZIKV.[5][6] Preclinical studies have identified this compound as a potent inhibitor of ZIKV infection both in vitro and in vivo.[7][8] This guide provides a comprehensive overview of the current data, details its mechanism of action, presents key experimental protocols, and summarizes quantitative findings to support further research and development of this compound as a viable anti-ZIKV therapeutic.
Introduction to Zika Virus and this compound
Zika virus (ZIKV) is a mosquito-borne flavivirus primarily transmitted by Aedes species mosquitoes.[9] While approximately 80% of infections are asymptomatic, ZIKV can cause a mild febrile illness.[7] The significant public health concern stems from its association with severe neurological disorders in adults and congenital Zika syndrome in newborns.[1][2]
This compound is a phenolic alkaloid and a desmethyl analog of Emetine.[5][7] Historically used as an emetic, it has been investigated for various biological activities, including antiprotozoal and anticancer effects.[6][10] Recent drug repurposing screens have identified this compound as a potent inhibitor of ZIKV, alongside other viruses like Ebola virus (EBOV).[5][7][11] Its multifaceted mechanism of action, targeting both viral and host factors, makes it a compelling candidate for antiviral drug development.[7]
Zika Virus Pathogenesis and Host Signaling
ZIKV, like other flaviviruses, has evolved sophisticated mechanisms to hijack host cellular machinery for its replication and evade the innate immune response.
2.1 Viral Entry and Replication ZIKV enters host cells via clathrin-mediated endocytosis after binding to cell surface receptors.[9] Following endosomal fusion, the viral RNA is released into the cytoplasm, where it is translated into a single polyprotein. This polyprotein is then cleaved by viral and host proteases into three structural proteins (Capsid, prM, Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5).[12] The NS proteins form the replication complex, which orchestrates the synthesis of new viral RNA genomes within invaginations of the endoplasmic reticulum.
2.2 Evasion of the Innate Immune Response A critical aspect of ZIKV pathogenesis is its ability to suppress the host's primary antiviral defense: the type I interferon (IFN) system.[13] ZIKV non-structural proteins actively antagonize multiple steps in the IFN signaling cascade.[14] For instance, various NS proteins have been shown to inhibit the phosphorylation and activation of key signaling molecules like TBK1 and IRF3, and the ZIKV NS5 protein targets STAT2 for proteasomal degradation, effectively shutting down the IFN response.[14][15]
This compound's Antiviral Mechanism of Action
This compound exhibits potent anti-ZIKV activity through a dual mechanism that targets critical stages of the viral life cycle.[7] This multi-pronged approach reduces the likelihood of the virus developing resistance.[7]
-
Inhibition of Viral Replication: this compound directly inhibits the RNA-dependent RNA polymerase (RdRp) activity of the ZIKV NS5 protein.[5][7][16] The NS5 RdRp is essential for synthesizing new viral RNA genomes. By binding to an allosteric site on the enzyme, this compound prevents the replication of viral genetic material, effectively halting the production of new virus particles.[7]
-
Disruption of Viral Entry: As an analog of emetine, this compound is suggested to disrupt lysosomal function.[7][17] ZIKV relies on the acidic environment of lysosomes for the fusion of the viral envelope with the endosomal membrane, a crucial step for releasing the viral genome into the cytoplasm. By altering lysosomal pH and function, this compound likely impedes this entry process.[7]
Preclinical Data
4.1 In Vitro Efficacy this compound has demonstrated potent inhibition of ZIKV replication in various cell lines, with efficacy in the low nanomolar range.[7][16] Its selectivity index (SI), the ratio of cytotoxicity to antiviral activity, highlights a favorable window for therapeutic application.
Table 1: In Vitro Anti-ZIKV Activity of this compound
| Assay Type | Cell Line | Virus Strain | Endpoint Measured | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|---|
| Antiviral Activity | SNB-19 | Not Specified | Viral Titer | 3.11 | [8] |
| Antiviral Activity | HEK293 | Not Specified | NS1 Protein Expression | 26.4 | [8] |
| Antiviral Activity | Vero E6 | Not Specified | Viral Replication | ~35-42 | [7][18] |
| Enzyme Inhibition | HEK293 | Not Specified | NS5 RdRp Activity | 976 |[5][19] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the viral activity or replication.
4.2 In Vitro Cytotoxicity Understanding the toxicity profile of a drug candidate is crucial. This compound's cytotoxicity has been evaluated across multiple cell lines.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Duration | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| H460 (Lung Cancer) | 24 h | 88 | [10] |
| H460 (Lung Cancer) | 48 h | 58 | [10] |
| H460 (Lung Cancer) | 72 h | 35 | [10] |
| A549 (Lung Cancer) | 24 h | 89 | [10] |
| A549 (Lung Cancer) | 48 h | 65 | [10] |
| A549 (Lung Cancer) | 72 h | 43 | [10] |
| UM-HMC-1 (MEC) | 72 h | 160 | [5] |
| UM-HMC-3A (MEC) | 72 h | 20 |[5] |
IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration that causes 50% cell death.
4.3 In Vivo Efficacy The antiviral activity of this compound has been validated in a mouse model of ZIKV infection.[5][8] These studies provide critical proof-of-concept for its potential therapeutic use.
Table 3: In Vivo Anti-ZIKV Activity of this compound
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
|---|
| Ifnar1⁻/⁻ mice | 2 mg/kg, intraperitoneal (i.p.), daily for 3 days | Suppressed ZIKV load; Decreased NS1 protein and ZIKV RNA in serum. |[5][8] |
Key Experimental Protocols
Detailed and standardized protocols are essential for the evaluation of antiviral compounds. Below are methodologies for key experiments cited in this compound research.
5.1 Plaque Reduction Neutralization Test (PRNT) The PRNT is the gold standard for quantifying virus-specific neutralizing antibodies but is adapted here to measure the direct antiviral activity of a compound.[20][21]
-
Objective: To determine the concentration of this compound required to reduce the number of ZIKV plaques by 50% (PRNT₅₀).
-
Materials:
-
Vero E6 or Huh 7.5 cells
-
Zika virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., 1.6% Carboxymethylcellulose (CMC) in medium)
-
Crystal Violet or Neutral Red staining solution
-
24-well plates
-
-
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 1x10⁵ cells per well and incubate for 16-24 hours to form a confluent monolayer.[22]
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Virus-Compound Incubation: Mix an equal volume of each this compound dilution with a ZIKV suspension containing approximately 100-200 plaque-forming units (PFU). Incubate the mixture at 37°C for 1 hour.[22]
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add 1 mL of overlay medium to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days.[20][22]
-
Fixation and Staining: Fix the cells with 3-4% paraformaldehyde and stain with 0.75% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques in each well. The PRNT₅₀ is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control wells.
-
5.2 Quantitative Real-Time PCR (qRT-PCR) for Viral Load This assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication.
-
Objective: To quantify ZIKV RNA levels in cell culture supernatants or animal tissues following treatment with this compound.
-
Protocol:
-
Sample Collection: Collect supernatant from infected cell cultures or homogenize tissue samples from in vivo studies.
-
RNA Extraction: Isolate total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and ZIKV-specific primers.
-
qPCR: Perform quantitative PCR using a qPCR instrument, ZIKV-specific primers and probe (e.g., TaqMan), and a qPCR master mix.
-
Data Analysis: Generate a standard curve using known quantities of a ZIKV RNA standard. Quantify the viral RNA in the samples by comparing their amplification cycle (Ct) values to the standard curve. Results are typically expressed as viral RNA copies/mL or copies/gram of tissue.
-
5.3 ZIKV NS5 RdRp Inhibition Assay This biochemical assay directly measures the effect of a compound on the enzymatic activity of the viral polymerase.
-
Objective: To determine the IC₅₀ of this compound against the ZIKV NS5 RNA-dependent RNA polymerase.
-
Protocol:
-
Enzyme and Template: Use purified, recombinant ZIKV NS5 protein and a synthetic RNA template/primer duplex.
-
Reaction Mixture: Prepare a reaction buffer containing the NS5 enzyme, RNA template, ribonucleotides (NTPs, including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the reaction by adding MgCl₂ and incubate at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding EDTA.
-
Detection: Separate the resulting radiolabeled or fluorescently tagged RNA product from unincorporated nucleotides using methods like gel electrophoresis or filter-binding assays.
-
Quantification: Quantify the amount of newly synthesized RNA using a phosphorimager or fluorescence reader. Calculate the percent inhibition for each this compound concentration relative to a no-drug control and determine the IC₅₀ value.[5]
-
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the treatment of Zika virus infection.[12] Its potent in vitro and in vivo efficacy is attributed to a dual mechanism of action targeting both viral replication via NS5 RdRp inhibition and potentially viral entry through lysosomal disruption.[7][16] This multifaceted approach is advantageous for overcoming potential drug resistance.
Further research is warranted to fully elucidate its therapeutic potential. Key future steps should include:
-
Pharmacokinetic and Toxicology Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound in more advanced animal models.
-
Efficacy in Pregnancy Models: Given the link between ZIKV and congenital defects, evaluating this compound's efficacy and safety in pregnant animal models is a critical next step.
-
Lead Optimization: Medicinal chemistry efforts could be employed to synthesize this compound analogs with improved potency, selectivity, and pharmacokinetic properties, potentially reducing off-target effects.
The data summarized in this guide strongly supports the continued development of this compound as a potential therapeutic to combat the significant public health threat posed by the Zika virus.
References
- 1. Repurposed Use of the Alkaloids Emetine and this compound to Treat Zika Virus Infection | FSU Office of Research [research.fsu.edu]
- 2. Therapeutic treatment of Zika virus infection using a brain-penetrating antiviral peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed Use of the Alkaloids Emetine and this compound to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]
- 4. Technology - Repurposed Use of the Alkaloids Emetine and this compound to Treat Zika Virus Infection [nih.technologypublisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cephalotaxine inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Complementary Mechanisms Potentially Involved in the Pathology of Zika Virus [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. med.upenn.edu [med.upenn.edu]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 22. Development and evaluation of a novel high-throughput image-based fluorescent neutralization test for detection of Zika virus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
An In-depth Technical Guide on the Emetic Properties of Cephaeline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline is a potent isoquinoline alkaloid derived from the roots and rhizomes of Carapichea ipecacuanha (Ipecacuanha).[1] For decades, it has been recognized, alongside emetine, as one of the primary active components responsible for the emetic effects of syrup of ipecac.[2] This technical guide provides a comprehensive investigation into the emetic properties of this compound, detailing its mechanism of action, relevant quantitative data, and standardized experimental protocols. The document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the pharmacological and toxicological profile of this compound.
Mechanism of Emetic Action
The emetic action of this compound is multifaceted, involving both central and peripheral pathways.[2][3][4] This dual mechanism contributes to its high potency and rapid onset of action.
-
Peripheral Action: Locally, this compound acts as a direct irritant to the gastric mucosa.[2][4][5] This irritation stimulates afferent vagal nerve fibers, which transmit signals to the brainstem's vomiting centers.
-
Central Action: this compound stimulates the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata.[2][3][6] The area postrema is a circumventricular organ with a permeable blood-brain barrier, allowing it to directly detect blood-borne emetic agents like this compound.[7][8] Signals from the activated CTZ are then relayed to the nucleus of the solitary tract (NTS) and other brainstem nuclei to coordinate the complex reflex of vomiting.[9]
The emetic effects are presumed to be significantly mediated by the serotonergic system.[1] Specifically, the 5-hydroxytryptamine type 3 (5-HT3) receptor plays a crucial role in this compound-induced emesis.[1][10] Studies have shown that 5-HT3 receptor antagonists, such as ondansetron, can effectively prevent vomiting induced by this compound.[11][12] While this compound itself shows weak affinity for the 5-HT3 receptor, it has a distinct affinity for the 5-HT4 receptor, suggesting a potential indirect or downstream involvement in the 5-HT3-mediated emetic reflex.[10] In contrast, its interaction with dopamine D2 receptors is minimal, and D2 receptor antagonists do not significantly suppress its emetic effects.[10][13]
Quantitative Data
Emetic Potency and Pharmacokinetics
This compound is noted to be a more potent emetic agent than its counterpart, emetine.
| Parameter | Value | Species | Reference |
| Relative Emetic Potency | Approx. 2x more potent than emetine | Animal Studies | [5][12][14] |
| Time to Emesis | ~20-30 minutes | Humans (Ipecac) | [3][5] |
| Cmax (Oral) | 24.3 - 40.6 ng eq./mL | Rats | [15] |
| Tmax (Oral) | 2.00 - 3.33 hours | Rats | [15] |
| Half-life (t½) | 3.45 - 9.40 hours | Rats | [15] |
| Absorption Rate (Oral) | ~70% | Rats | [15] |
Table 1: Summary of Emetic Potency and Pharmacokinetic Data for this compound.
Receptor Binding Affinity
Studies investigating the interaction of this compound with various neurotransmitter receptors associated with emesis reveal a specific affinity profile.
| Receptor Subtype | Binding Affinity / Activity | Method | Reference |
| 5-HT3 | Weak or no affinity | Receptor Binding Assay | [10] |
| 5-HT4 | Distinct affinity | Receptor Binding Assay | [10] |
| 5-HT1A | Weak inhibitory activity | Receptor Binding Assay | [11] |
| Dopamine D2 | No or weak affinity | Receptor Binding Assay | [10] |
Table 2: Receptor Binding Profile of this compound.
Concentration in Psychotria ipecacuanha
The concentration of this compound varies in different parts of the plant, with the highest levels typically found in the roots.
| Plant Part | This compound Content (mg/g dry weight) | Emetine Content (mg/g dry weight) | Reference |
| Roots | 4.65 | 3.90 | [14] |
| Stems | 4.05 (total alkaloids) | - | [14] |
| Leaves | 2.40 (total alkaloids) | - | [14] |
Table 3: Concentration of this compound and Emetine in P. ipecacuanha.[14]
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate investigation of this compound's properties.
Protocol: Quantification of this compound by HPLC
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in plant extracts or biological preparations.[16][17]
-
Sample Preparation:
-
Extract dried plant material or lyophilized biological samples with methanol via sonication.
-
Centrifuge the extract to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Acclaim™ 120 C18).[16]
-
Mobile Phase A: 0.08% Trifluoroacetic acid (TFA) in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: A time-based linear gradient from A to B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[16]
-
Detection: Diode Array Detector (DAD) at 285 nm.[16]
-
Injection Volume: 5-10 µL.[16]
-
-
Quantification:
-
Generate a standard curve using a certified this compound reference standard (e.g., this compound hydrochloride) at multiple concentrations.
-
Identify the this compound peak in samples by comparing the retention time with the standard.[14]
-
Calculate the concentration in samples by interpolating the peak area against the standard curve.
-
Protocol: In Vivo Assessment of Emetic Activity in Ferrets
Ferrets are a standard model for emesis research due to their robust vomiting reflex. This protocol is adapted from studies investigating ipecac-induced emesis.[10]
-
Animal Model: Male ferrets, acclimatized for at least one week.
-
Pre-treatment (for antagonist studies):
-
Administer the test antagonist (e.g., ondansetron, 0.5 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the antagonist to take effect.
-
-
Emetic Challenge:
-
Administer this compound (e.g., 0.5 mg/kg, p.o.) or vehicle control.[10]
-
-
Observation:
-
Observe each animal individually in a transparent cage for a defined period (e.g., 2-4 hours).
-
Record the following parameters:
-
Latency to first emetic event (retching or vomiting).
-
Number of emetic events .
-
Duration of the emetic episode .
-
-
-
Data Analysis:
-
Compare the emetic parameters between the this compound-only group, the antagonist-treated group, and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Syrup of ipecac - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ipecac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]
- 6. Ipecac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The area postrema: a critical mediator of brain–body interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Area postrema cell types that mediate nausea-associated behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroanatomy, Area Postrema - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Studies for the emetic mechanisms of ipecac syrup (TJN-119) and its active components in ferrets: involvement of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 15. Absorption, distribution and excretion of 3H-labeled this compound- and emetine-spiked ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 17. Simultaneous Determination of this compound and Emetine in Ipecac and Its Preparations Using RP-HPLC | Semantic Scholar [semanticscholar.org]
Cephaeline's Impact on Ebola Virus Entry and Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Cephaeline, a natural alkaloid, on the entry and replication of the Ebola virus (EBOV). The information presented herein is synthesized from peer-reviewed research, offering a core resource for professionals engaged in antiviral drug discovery and development.
Executive Summary
This compound, a desmethyl analog of emetine, has been identified as a potent dual-action inhibitor of Ebola virus infection. It effectively targets both the initial entry phase of the virus into host cells and the subsequent replication of the viral genome. In vitro studies have demonstrated its efficacy at low nanomolar to low micromolar concentrations, marking it as a promising candidate for further preclinical and clinical investigation. This document outlines the quantitative antiviral activity, the proposed mechanisms of action, and the detailed experimental protocols used to ascertain these findings.
Quantitative Antiviral Activity
The antiviral potency of this compound against Ebola virus has been quantified through two primary assays: a live virus infection model and a virus-like particle (VLP) entry model. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are crucial metrics for evaluating the compound's efficacy and therapeutic window.
| Parameter | Assay Description | Cell Line | Value | Reference |
| IC50 | Inhibition of live Ebola virus infection (GFP-EBOV) | Vero E6 | 22.18 nM | [1] |
| IC50 | Inhibition of Ebola Virus-Like Particle (VLP) entry | HeLa | 3.27 µM | [1] |
| IC50 | Inhibition of Zika Virus NS5 RNA-dependent RNA Polymerase (by analogy) | HEK293 | 976 nM | [1] |
Note: The CC50 value for this compound in HeLa or Vero E6 cells was not explicitly available in the reviewed literature, which is necessary for a precise selectivity index calculation. However, its analog emetine has a CC50 of 180 nM in HEK293 cells and 86 nM in SNB-19 cells, suggesting a favorable therapeutic window.[2]
Mechanism of Action
This compound exerts its anti-Ebola virus activity through a dual mechanism, interfering with two distinct stages of the viral life cycle.
Inhibition of Viral Entry
This compound inhibits the entry of EBOV into host cells, although the precise molecular interactions are still under investigation. The significant difference in IC50 values between the VLP entry assay (micromolar) and the live virus assay (nanomolar) suggests that while entry inhibition occurs, the primary potency of the drug lies in post-entry mechanisms. The mechanism of entry inhibition for its analog, emetine, is attributed to the disruption of lysosomal function.[2][3] It is hypothesized that this compound may act similarly by altering the acidic environment of endosomes, which is critical for the proteolytic cleavage of the EBOV glycoprotein (GP) by host cathepsins and subsequent membrane fusion.
Caption: Proposed mechanism for this compound's inhibition of Ebola virus entry.
Inhibition of Viral Replication
The primary antiviral activity of this compound appears to be at the stage of viral replication. While direct inhibition of the EBOV RNA-dependent RNA polymerase (RdRp), the L-protein, by this compound has not been explicitly demonstrated, strong evidence from studies on the Zika virus (ZIKV) suggests this is the likely mechanism. This compound has been shown to inhibit the ZIKV NS5 RdRp.[1][3] This suggests that this compound may bind to an allosteric site on the viral polymerase, thereby preventing the synthesis of new viral RNA.[2]
Caption: Proposed mechanism for this compound's inhibition of Ebola virus replication.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the anti-EBOV activity of this compound. These protocols are based on published literature and are intended as a guide.[1] Researchers should consult the original publications for finer details.
Ebola Virus-Like Particle (VLP) Entry Assay
This assay measures the ability of a compound to block the entry of non-infectious VLPs into host cells. The VLPs are engineered to contain a beta-lactamase (Bla) reporter fused to the VP40 matrix protein.
References
A Technical Guide to the Early Biological Activities of Cephaeline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the foundational research concerning the biological activities of Cephaeline, an alkaloid derived from the roots of Carapichea ipecacuanha[1][2]. Historically recognized for its potent emetic properties, recent and early scientific investigations have unveiled a broader spectrum of pharmacological effects, including significant anticancer and antiviral activities. This guide synthesizes quantitative data, details key experimental protocols, and visualizes the molecular pathways influenced by this complex natural compound.
Core Biological Activities and Mechanisms of Action
This compound, chemically a desmethyl analog of emetine, exerts its effects through multiple biological pathways. Its primary activities can be categorized as emetic, anticancer, and antiviral, with additional enzymatic interactions of note.
Emetic Properties
The most traditionally recognized effect of this compound is the induction of vomiting. This is a dual-action mechanism involving both central and peripheral nervous system stimulation.
-
Local Action : this compound acts as a local irritant to the gastric mucosa[3][4].
-
Central Action : It stimulates the medullary chemoreceptor trigger zone (CTZ) to induce emesis[3][4].
Studies in ferret models have shown that the emetic effects can be prevented by 5-HT3 receptor antagonists like ondansetron, suggesting a significant role for the serotonin pathway in mediating this response[5].
Anticancer Activity
Pioneering studies have demonstrated this compound's potential as an anticancer agent, particularly against mucoepidermoid carcinoma (MEC). Its mechanism is multifaceted, involving epigenetic modification and the induction of a specific form of cell death.
-
Histone Acetylation : this compound has been identified as an inductor of histone H3 acetylation. This action leads to chromatin relaxation, which can alter the expression of genes involved in cell differentiation, proliferation, and invasion[6].
-
Inhibition of Cancer Stem Cells (CSCs) : It effectively inhibits the formation of tumorspheres, which is a key characteristic of cancer stem cells[6].
-
Induction of Ferroptosis : In lung cancer models, this compound promotes ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the NRF2 antioxidant regulatory protein[7].
These activities collectively result in the inhibition of cancer cell viability, growth, and migration[6].
Antiviral Activity
This compound exhibits potent inhibitory effects against several viruses, including Zika virus (ZIKV) and Ebola virus (EBOV)[7]. Its antiviral mechanism targets key stages of the viral life cycle.
-
Inhibition of Viral Replication : It inhibits the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication[7].
-
Inhibition of Viral Entry : The compound has been shown to inhibit the entry of Ebola virus-like particles into host cells[7].
Enzyme Inhibition
In vitro studies have characterized this compound as an inhibitor of specific cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism.
Quantitative Data Summary
The biological potency of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) and in vivo dosages reported in early research.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| UM-HMC-1 | Mucoepidermoid Carcinoma | IC50 | 0.16 | [6] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | IC50 | 2.08 | [6] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | IC50 | 0.02 | [6] |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Target/Assay | Cell Line | Parameter | Value | Citation |
| Zika Virus | NS5 RdRp Activity | HEK293 | IC50 | 976 nM | [7] |
| Zika Virus | NS1 Protein Expression | HEK293 | IC50 | 26.4 nM | [5] |
| Zika Virus | Live Virus Titer | SNB-19 | IC50 | 3.11 nM | [5] |
| Ebola Virus | VLP Entry | HeLa | IC50 | 3.27 µM | [7] |
| Ebola Virus | Live Virus Infection | Vero E6 | IC50 | 22.18 nM | [7] |
Table 3: In Vivo Experimental Dosages of this compound
| Biological Effect | Animal Model | Dosage | Administration Route | Citation |
| Emesis | Ferret | 0.5 mg/kg | - | [5] |
| Expectorant | Rabbit | 1 mg/kg | - | [5] |
| Anti-Zika Virus | Mouse (Ifnar1-/-) | 2 mg/kg (daily, 3 days) | Intraperitoneal (i.p.) | [5][7] |
| Anti-Ebola Virus | Mouse | 5 mg/kg (daily, 7 days) | Intraperitoneal (i.p.) | [7] |
| Anti-Lung Cancer | Mouse (Xenograft) | 5 or 10 mg/kg | Intraperitoneal (i.p.) | [7] |
Key Experimental Protocols
The following sections detail the methodologies employed in early studies to determine the biological activities of this compound.
Cell Viability (MTT) Assay
This assay was fundamental in determining the IC50 values of this compound against MEC cell lines[6].
-
Cell Seeding : Plate MEC cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Quantification : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Cell Migration (Scratch) Assay
This method was used to assess the impact of this compound on the migratory properties of tumor cells[6].
-
Cell Seeding : Grow MEC cells in a culture dish until they form a confluent monolayer.
-
Scratch Creation : Use a sterile pipette tip to create a linear "scratch" or gap in the monolayer.
-
Treatment : Replace the medium with fresh medium containing this compound at a non-lethal concentration (e.g., at or below the IC50). A control group receives medium with the vehicle.
-
Imaging : Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48, 60 hours)[6].
-
Analysis : Measure the width of the gap at different points over time. A reduction in the rate of gap closure in the treated group compared to the control indicates inhibition of cell migration.
Live Virus Infection Assay
This protocol is used to determine the potency of a compound against a live, infectious virus.
-
Cell Seeding : Plate susceptible host cells (e.g., Vero E6 for Ebola virus) in multi-well plates.
-
Pre-treatment : Treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours) before infection.
-
Infection : Infect the cells with the live virus at a known multiplicity of infection (MOI).
-
Incubation : Incubate the infected cells for a period sufficient for viral replication and spread (e.g., 72 hours).
-
Quantification of Viral Titer : Collect the cell supernatant and determine the viral titer using a method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis : Plot the reduction in viral titer as a function of this compound concentration to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Syrup of ipecac - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Total Synthesis of Cephaeline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline, a prominent member of the ipecac alkaloids, has long been of interest to the scientific community due to its potent biological activities, including its traditional use as an emetic and its potential as an antiviral and anticancer agent. Structurally, this compound is a monoterpene isoquinoline alkaloid, closely related to its methyl ether analog, emetine. The complex architecture of this compound, featuring multiple stereocenters, presents a significant challenge for synthetic chemists. This technical guide provides an in-depth overview of the total synthesis strategies for this compound and its analogs, with a focus on key reactions, stereochemical control, and the generation of derivatives for drug discovery programs.
Core Synthetic Strategies
The total synthesis of this compound and its congeners generally relies on the construction of the benzo[a]quinolizidine core and the subsequent coupling with a substituted phenethylamine moiety. Two main approaches have emerged: linear sequences and convergent strategies. A key transformation in many of these syntheses is the Pictet-Spengler reaction, which is also a crucial step in the biosynthesis of ipecac alkaloids. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2]
Biosynthesis-Inspired Pictet-Spengler Approach
The biosynthesis of this compound and emetine involves a Pictet-Spengler reaction between dopamine and secologanin.[3][4] This has inspired synthetic strategies that utilize a similar disconnection. Recent studies suggest that this initial condensation in nature may be a non-enzymatic, non-stereoselective process, with subsequent enzymatic steps controlling the stereochemistry.[3][4]
In a laboratory setting, the Pictet-Spengler reaction can be employed to construct the tetrahydroisoquinoline portion of the molecule. The stereoselectivity of this reaction can be influenced by the choice of chiral auxiliaries, catalysts, or by substrate control.[5][6]
Key Synthetic Routes and Methodologies
While the total synthesis of emetine has been more extensively reported, these strategies are readily adaptable for the synthesis of this compound, which differs only by a methyl group on one of the phenolic oxygens. This can be achieved by using an appropriately protected hydroquinone derivative or by demethylation in the final steps.
Enantioselective Synthesis via Domino Reaction
One notable enantioselective approach to the ipecac alkaloids, which can be adapted for this compound, employs a domino Knoevenagel/hetero-Diels-Alder reaction.[5] This is followed by an enantioselective catalytic transfer hydrogenation of an imine to establish a key stereocenter with high enantiomeric excess (ee).[5]
The general workflow for this strategy is as follows:
Caption: Domino reaction strategy for ipecac alkaloid synthesis.
Scalable Asymmetric Synthesis of (-)-Emetine
A highly efficient and scalable asymmetric total synthesis of (-)-emetine has been developed, which is directly applicable to the synthesis of this compound with minor modifications to the starting materials.[7] This 13-step route avoids chromatographic purification, making it suitable for large-scale production.[7]
The key features of this synthesis include:
-
Starting Material: Large-scale preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline from homoveratrylamine.[7]
-
Asymmetric Allylation: Introduction of a key chiral center via catalytic asymmetric allylation.
-
Olefin Metathesis and Michael Addition: Construction of the benzoquinolizidine ketone.
-
Diastereoselective Reduction and Amidation: Formation of the amide precursor for the second isoquinoline unit.
-
Asymmetric Transfer Hydrogenation: Establishment of the final stereocenter.
This synthesis achieved a 12% overall yield for (-)-emetine dihydrochloride.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in representative syntheses of emetine, which serve as a close proxy for the synthesis of this compound.
Table 1: Enantioselective Synthesis via Domino Reaction (Adapted from Tietze et al.) [5]
| Step | Product | Yield | Stereoselectivity |
| Enantioselective Transfer Hydrogenation | Chiral Tetrahydroisoquinoline | - | 95% ee |
| Domino Knoevenagel/Hetero-Diels-Alder | Polycyclic Intermediate | - | - |
| Second Domino Process | Benzoquinolizidine Core | 66% | Diastereomeric mixture |
Table 2: Scalable Asymmetric Synthesis of (-)-Emetine (Yamada et al.) [7]
| Step | Product | Yield |
| Overall Synthesis (13 steps) | (-)-Emetine Dihydrochloride | 12% |
Experimental Protocols
Detailed experimental protocols are critical for the successful replication and adaptation of these synthetic strategies. The following are representative procedures for key reactions.
General Procedure for Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline core of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective synthesis of bridged polycyclic alkaloids via tandem acylation/intramolecular Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Isolation of Cephaeline from Ipecac Roots
Application Note
Introduction
Cephaeline is one of the primary isoquinoline alkaloids found in the roots of the Ipecacuanha plant (Carapichea ipecacuanha), alongside emetine. These alkaloids are known for their emetic and expectorant properties.[1] This document provides a detailed protocol for the extraction, separation, and purification of this compound from Ipecac roots for research and drug development purposes. The described methods are based on established solvent extraction and chromatographic techniques.
Principle
The isolation of this compound from Ipecac roots involves a multi-step process. Initially, the powdered root material is treated with an alkaline solution to liberate the free alkaloids. These alkaloids are then extracted into an organic solvent. Subsequent acid-base extractions are employed to separate the alkaloids from other plant constituents. Finally, chromatographic techniques are utilized to separate this compound from emetine and other minor alkaloids.
Data Presentation
Table 1: General Alkaloid Content in Ipecac Roots
| Alkaloid Constituent | Percentage in Dried Root | Reference |
| Total Ether-Soluble Alkaloids | ≥ 2.0% | [2] |
| Emetine and this compound (of total alkaloids) | ≥ 90.0% | [2] |
| This compound Content (relative to emetine) | 1 to 2.5 times the emetine content | [2] |
| Highest Alkaloid Content (Roots) | 8.55 mg/g | [3] |
| This compound Content (Roots) | 8.35 mg/g | [3] |
| Emetine Content (Roots) | 6.65 mg/g | [3] |
Table 2: Parameters for HPLC Quantification of this compound
| Parameter | Value | Reference |
| Chromatographic Column | C18 | [4] |
| Mobile Phase | Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| UV Detection Wavelength | 205 nm | [4] |
| Retention Time (this compound) | ~9.0 min | [5] |
| Retention Time (Emetine) | ~12.0 min | [5] |
Experimental Protocols
1. Extraction of Total Alkaloids from Ipecac Roots
This protocol describes a classic method for the extraction of total ether-soluble alkaloids.
Materials:
-
Finely powdered Ipecac root
-
Ether
-
6 N Ammonium hydroxide
-
2 N Sulfuric acid
-
Cotton
-
Mechanical shaker
-
Separatory funnels
-
Filter paper
Procedure:
-
To 10 g of finely powdered Ipecac root in a suitable container, add 100 mL of ether.
-
Stopper the container tightly, shake the mixture thoroughly, and let it stand for 5 minutes.[2]
-
Add 10 mL of 6 N ammonium hydroxide, close the container again tightly, and shake for 1 hour in a mechanical shaker or intermittently over 2 hours.[2]
-
Allow the mixture to stand, and then transfer the drug to a suitable percolator or extraction apparatus.
-
Cover the drug with a pledget of cotton and pack it well.
-
Extract the material with ether for 5 hours.[2]
-
Transfer the ether extract to a separatory funnel.
-
Extract the alkaloids from the ether with 2 N sulfuric acid, starting with an initial 15 mL portion (or more, to ensure an acidic reaction), followed by successive 10-mL portions until the extraction is complete. Filter all acidic extracts through the same filter into a second separatory funnel.[2]
2. Ultrasound-Assisted Extraction of Alkaloids
This protocol offers a more rapid extraction method using ultrasonication.
Materials:
-
Powdered Ipecac root
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Take a known quantity of pulverized Ipecac medicinal material.
-
Add a 20-fold volume of 70% acidic ethanol (containing 1% acid).[6][7]
-
Centrifuge the resulting extract to separate the supernatant.
-
Collect the supernatant containing the extracted alkaloids for further processing.
3. Separation of this compound and Emetine by Liquid Chromatography
This protocol outlines the separation of this compound from emetine using column chromatography followed by spectrophotometric quantification.
Materials:
-
Total alkaloid extract (from Protocol 1 or 2)
-
0.5 N Sulfuric acid
-
Triethylamine
-
Ether-isooctane mixture
-
Chromatographic columns
-
Spectrophotometer
Procedure:
-
The acidic extract containing the total alkaloids is subjected to a series of liquid-liquid extractions and pH adjustments to initially separate phenolic (this compound) and non-phenolic (emetine) alkaloids.
-
A solution of triethylamine in an ether-isooctane mixture is used as the mobile phase for column chromatography to separate the two alkaloids.
-
The fractions containing this compound are collected.
-
The collected this compound solution is extracted with 0.5 N sulfuric acid.[2]
-
The absorbance of the final this compound solution is measured at approximately 283 nm and 350 nm using a spectrophotometer, with 0.5 N sulfuric acid as the blank.[2]
4. Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, preparative HPLC is employed.
Materials:
-
Crude alkaloid extract
-
Acetonitrile
-
0.05% Triethylamine solution
-
ODS (Octadecylsilane) chromatographic column
-
Preparative HPLC system
Procedure:
-
Dissolve the crude alkaloid residue in acetonitrile.[6]
-
Utilize a preparative HPLC system equipped with an ODS chromatographic column.[6]
-
The mobile phase consists of a mixture of acetonitrile and 0.05% triethylamine (volume ratio typically between 40:60 and 45:55).[6]
-
Set the flow rate between 1.0 mL/min and 5.0 mL/min.[6]
-
Monitor the eluent and collect the fraction corresponding to the this compound peak.
-
The collected fraction is then concentrated to remove the organic solvent.
-
The pH of the resulting solution is adjusted to 3-5, and the final product can be obtained by lyophilization.[6]
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Syrup of ipecac - Wikipedia [en.wikipedia.org]
- 2. uspbpep.com [uspbpep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and this compound hydrochloride from ipecace - Google Patents [patents.google.com]
- 7. CN102633793A - Preparation method for extracting and separating emetini hydrochloridium and this compound hydrochloride from ipecace - Google Patents [patents.google.com]
Application Note: Quantification of Cephaeline in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Cephaeline is a significant isoquinoline alkaloid found in the roots of Carapichea ipecacuanha (Ipecac), a plant native to Central and South America. Alongside emetine, it is one of the two primary active compounds responsible for the plant's medicinal properties, most notably its emetic effects. The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, drug development, and toxicological studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.
This method is applicable for the simultaneous determination of this compound and emetine, providing a comprehensive alkaloid profile of the plant extract. The protocol covers sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Experimental Protocols
Sample Preparation: Ultrasonic Extraction of this compound from Plant Material
This protocol is adapted from methodologies that utilize ultrasonic-assisted extraction for efficient recovery of alkaloids from plant matrices.[1][2][3]
Materials:
-
Dried and powdered plant material (e.g., Ipecacuanha root)
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh 100 mg of the powdered plant material and transfer it to a 15 mL centrifuge tube.[2][3]
-
Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH to the tube.[2][3]
-
Place the tube in an ultrasonic bath and sonicate for 10 minutes at 25°C.[2][3]
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) two more times with the plant residue.[2][3]
-
Combine the supernatants from all three extractions in a 10 mL volumetric flask.[2][3]
-
Bring the final volume to 10 mL with the extraction solution (70% methanol).[2][3]
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for this compound Quantification
The following HPLC conditions are based on established methods for the separation and quantification of ipecac alkaloids.[1][2][3]
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (9:3:88, v/v/v).[1][2]
-
Detection Wavelength: 205 nm[1] or 285 nm[5] (205 nm is suggested for higher sensitivity for both this compound and emetine).
Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride standard in a suitable solvent (e.g., 60% methanol).[6]
-
Prepare a series of calibration standards by serially diluting the stock solution to cover a linear range (e.g., 0.005 to 0.03 mg/mL).[2][3]
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
Data Presentation
The quantitative data for the HPLC method validation for this compound and emetine are summarized in the tables below. These values are representative of typical performance for this type of analysis.
Table 1: Chromatographic Parameters
| Parameter | This compound | Emetine | Reference |
| Retention Time (min) | ~9.0 | ~12.0 | [7][8] |
Table 2: Method Validation Parameters
| Parameter | This compound | Emetine | Reference |
| Linearity Range (µg) | 0.01456 - 0.2184 | 0.0321 - 0.321 | [1] |
| Correlation Coefficient (r²) | 0.99997 | 0.99997 | [1] |
| Limit of Detection (LOD) (µg) | 0.0173 | 0.0145 | [6] |
| Limit of Quantification (LOQ) (µg) | 0.0518 | 0.0435 | [6] |
| Average Recovery (%) | 96.93 | 99.47 | [1] |
| RSD (%) | 1.31 | 2.02 | [1] |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Caption: Logical diagram of the HPLC method components and parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]
- 3. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 6. CN103454366A - High performance liquid chromatography (HPLC) quantitative determination method for alkaloids in ipecacuanha medicinal materials and preparations - Google Patents [patents.google.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the TLC Analysis of Cephaeline and Emetine in a Mixture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the qualitative and quantitative analysis of cephaeline and emetine in a mixture using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection.
Introduction
This compound and emetine are the two primary bioactive alkaloids found in the roots of Carapichea ipecacuanha, commonly known as ipecac. These compounds are known for their emetic and amoebicidal properties. The accurate separation and quantification of this compound and emetine are crucial for the quality control of raw materials and finished pharmaceutical products. This document outlines a reliable TLC/HPTLC method for this purpose.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and Emetine reference standards (hydrochloride salts are commonly used)
-
Solvents: Chloroform (analytical grade), Methanol (analytical grade), Ammonium hydroxide solution (10%), Acetic acid (glacial), Bismuth subnitrate, Potassium iodide, Tartaric acid
-
Stationary Phase: Pre-coated TLC or HPTLC plates with silica gel 60 F254
-
Sample Preparation: The sample containing the mixture of this compound and emetine should be dissolved in methanol to achieve a suitable concentration. For plant materials, extraction is necessary. A common method involves ultrasonic extraction with a mixture of methanol and sodium hydroxide solution.[1]
Preparation of Standard Solutions
Prepare individual stock solutions of this compound and emetine in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions of varying concentrations (e.g., 100, 200, 400, 600, 800, 1000 ng/µL) by dilution with methanol. A mixed standard solution can also be prepared for simultaneous analysis.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates silica gel 60 F254
-
Mobile Phase: Chloroform : Methanol : 10% Ammonium Hydroxide (100:10:1, v/v/v)[2]
-
Chamber Saturation: Saturate the TLC chamber with the mobile phase for at least 20 minutes prior to plate development.
-
Application of Samples and Standards: Apply the sample and standard solutions as bands of appropriate width using an automated TLC applicator.
-
Development: Develop the plate in the saturated chamber until the mobile phase front has migrated a sufficient distance (e.g., 80 mm).
-
Drying: Dry the developed plate in a stream of warm air.
Detection and Visualization
-
UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm.
-
Derivatization with Dragendorff's Reagent:
-
Preparation of Dragendorff's Reagent:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Stock Solution: Mix equal volumes of Solution A and Solution B. This stock solution is stable for several weeks when stored in a refrigerator.
-
Spraying Reagent: Immediately before use, mix 5 mL of the stock solution with 10 g of tartaric acid and 50 mL of water.
-
-
Procedure: Spray the plate with the freshly prepared Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots on a yellow background.
-
Densitometric Analysis
-
Instrumentation: Use a TLC scanner capable of densitometric evaluation.
-
Scanning Wavelength: The optimal scanning wavelength for detection should be determined by scanning the spots of the standard compounds over a suitable range (e.g., 200-400 nm).
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations.
-
Quantification: Quantify the amount of this compound and emetine in the sample by interpolating the peak areas of the sample spots on the calibration curve.
Data Presentation
Table 1: Quantitative Data for HPTLC Analysis of this compound and Emetine
| Parameter | This compound | Emetine | Reference |
| Rf Value | [Data not available in search results] | [Data not available in search results] | |
| Linearity Range | [Data not available in search results] | [Data not- available in search results] | |
| Correlation Coefficient (r²) | [Data not available in search results] | [Data not available in search results] | |
| LOD (ng/spot) | [Data not available in search results] | [Data not available in search results] | |
| LOQ (ng/spot) | [Data not available in search results] | [Data not available in search results] | |
| Precision (%RSD) | [Data not available in search results] | [Data not available in search results] | |
| Accuracy (Recovery %) | [Data not available in search results] | [Data not available in search results] |
Note: While a suitable mobile phase has been identified, specific validated quantitative HPTLC data for this compound and emetine, including Rf values and method validation parameters, were not available in the public domain search results. The table is provided as a template for researchers to populate with their own validation data.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the TLC/HPTLC analysis of this compound and emetine.
The logical relationship for the preparation of Dragendorff's reagent is outlined below.
Discussion
The described TLC/HPTLC method provides a reliable approach for the separation and identification of this compound and emetine. The use of a chloroform, methanol, and ammonium hydroxide mobile phase on a silica gel stationary phase allows for good resolution of these two closely related alkaloids. Visualization under UV light and with Dragendorff's reagent offers sensitive detection. For quantitative analysis, HPTLC coupled with densitometry is a powerful technique. However, it is imperative for each laboratory to perform a full method validation to determine the specific performance characteristics, including Rf values, linearity, LOD, LOQ, precision, and accuracy, under their experimental conditions. While HPLC is often cited for the quantification of these alkaloids, HPTLC presents a viable and more cost-effective alternative for routine quality control.
References
Application Note: In Vitro Assay for Measuring Cephaeline-Induced Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for an in vitro assay to measure the induction of histone acetylation by Cephaeline, a natural alkaloid known for its potential anti-cancer properties.[1][2][3][4] Recent studies have indicated that this compound treatment leads to an increase in histone H3 acetylation in cancer cell lines, suggesting a role in epigenetic regulation.[1][2][3][4] The precise mechanism, whether through inhibition of histone deacetylases (HDACs) or activation of histone acetyltransferases (HATs), is a key area of investigation. This document outlines a flexible, plate-based fluorometric assay designed to assess both potential mechanisms of action. The protocol is intended for researchers in drug discovery and molecular biology seeking to characterize the epigenetic effects of this compound and similar compounds.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression. Dysregulation of this balance is implicated in various diseases, including cancer, making HDACs and HATs attractive therapeutic targets.
This compound, an alkaloid derived from the ipecac plant, has demonstrated anti-cancer activity and has been identified as an inductor of histone H3 acetylation, specifically at lysine 9 (H3K9ac), in mucoepidermoid carcinoma (MEC) cell lines.[1][2][3][4] This suggests that this compound may exert its therapeutic effects by modulating the epigenetic landscape of cancer cells. To facilitate further investigation into its mechanism of action, we present a robust in vitro assay to quantify this compound's effect on histone acetylation. The described protocol can be adapted to screen for either HDAC inhibition or HAT activation.
Principle of the Assay
This protocol utilizes a two-pronged fluorometric approach to determine the effect of this compound on histone acetylation.
-
HDAC Inhibition Assay: This assay measures the ability of this compound to inhibit the activity of a recombinant histone deacetylase (e.g., HDAC1). An acetylated histone H3 peptide substrate is incubated with the HDAC enzyme in the presence of varying concentrations of this compound. If this compound inhibits the HDAC, the substrate will remain acetylated. A developer solution is then added that reacts with the deacetylated substrate to produce a fluorescent signal. Therefore, a decrease in fluorescence indicates HDAC inhibition.
-
HAT Activation Assay: This assay assesses the potential of this compound to enhance the activity of a histone acetyltransferase (e.g., p300/CBP). A histone H3 peptide substrate and acetyl-CoA are incubated with the HAT enzyme and this compound. If this compound activates the HAT, the rate of histone acetylation will increase. The assay measures the production of Coenzyme A (CoA-SH), a byproduct of the acetyl-CoA-dependent acetylation, which reacts with a developer to generate a fluorescent product. An increase in fluorescence is proportional to HAT activation.
Materials and Reagents
-
This compound (MW: 466.61 g/mol )
-
DMSO (Dimethyl sulfoxide)
-
Recombinant Human HDAC1
-
HDAC Assay Buffer
-
Acetylated Histone H3 (Lys9) Fluorogenic Substrate
-
HDAC Developer
-
Trichostatin A (HDAC inhibitor positive control)
-
Recombinant Human p300 (HAT domain)
-
HAT Assay Buffer
-
Histone H3 Peptide Substrate
-
Acetyl-CoA
-
HAT Developer (reacts with CoA-SH)
-
Anacardic Acid (HAT inhibitor, for control purposes)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
-
Multichannel pipettes
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the respective assay buffer to achieve the desired final concentrations.
-
HDAC1 Enzyme Solution: Dilute recombinant HDAC1 to the working concentration in HDAC Assay Buffer as recommended by the supplier.
-
p300 Enzyme Solution: Dilute recombinant p300 to the working concentration in HAT Assay Buffer as recommended by the supplier.
-
Control Compounds: Prepare stock solutions of Trichostatin A and Anacardic Acid in DMSO.
Protocol 1: HDAC Inhibition Assay
-
Compound Preparation: In a 96-well plate, add 10 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the sample wells.
-
Controls:
-
Positive Control (Maximal Inhibition): Add Trichostatin A (final concentration ~1 µM).
-
Negative Control (No Inhibition): Add an equivalent volume of DMSO.
-
No Enzyme Control: Add assay buffer instead of the enzyme solution.
-
-
Enzyme Addition: Add 80 µL of the diluted HDAC1 enzyme solution to all wells except the "No Enzyme Control".
-
Substrate Addition: Add 10 µL of the acetylated histone H3 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of HDAC Developer to each well and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
Protocol 2: HAT Activation Assay
-
Compound and Enzyme Mix: In a 96-well plate, prepare a mix containing 40 µL of HAT Assay Buffer, 10 µL of diluted p300 enzyme, and 10 µL of this compound at various concentrations.
-
Controls:
-
Activator Control (if available): Use a known HAT activator.
-
Inhibitor Control: Add Anacardic Acid to a set of wells to ensure the assay is working.
-
Negative Control (Basal Activity): Add an equivalent volume of DMSO.
-
No Enzyme Control: Add assay buffer instead of the enzyme solution.
-
-
Substrate Mix Addition: Prepare a substrate mix containing Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer. Add 40 µL of this mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of HAT Developer to each well and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
Data Presentation
Table 1: Quantitative Data Summary for this compound's Effect on HDAC1 Activity
| This compound Conc. (µM) | Average Fluorescence (RFU) | Standard Deviation | % HDAC1 Inhibition |
| 0 (Vehicle) | 15000 | 750 | 0% |
| 0.1 | 14500 | 725 | 3.3% |
| 1 | 12000 | 600 | 20% |
| 10 | 8000 | 400 | 46.7% |
| 50 | 4500 | 225 | 70% |
| 100 | 3000 | 150 | 80% |
| Trichostatin A (1 µM) | 2500 | 125 | 83.3% |
% Inhibition = [1 - (Signal_Sample - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)] x 100
Table 2: Quantitative Data Summary for this compound's Effect on p300 HAT Activity
| This compound Conc. (µM) | Average Fluorescence (RFU) | Standard Deviation | % p300 Activation |
| 0 (Vehicle) | 5000 | 250 | 0% |
| 0.1 | 5100 | 255 | 2% |
| 1 | 5500 | 275 | 10% |
| 10 | 6500 | 325 | 30% |
| 50 | 7500 | 375 | 50% |
| 100 | 8000 | 400 | 60% |
| Anacardic Acid (50 µM) | 2000 | 100 | -60% (Inhibition) |
% Activation = [(Signal_Sample - Signal_Vehicle) / (Signal_Vehicle - Signal_NoEnzyme)] x 100
Mandatory Visualization
Caption: Workflow for determining this compound's effect on histone acetylation.
Caption: Hypothesized mechanisms of this compound-induced histone acetylation.
Conclusion
The provided protocols offer a robust framework for investigating the impact of this compound on histone acetylation in vitro. By employing both HDAC inhibition and HAT activation assays, researchers can begin to elucidate the specific molecular mechanism underlying this compound's epigenetic effects. The quantitative data generated from these assays will be crucial for the continued development and characterization of this compound as a potential therapeutic agent. Further studies may involve identifying the specific HDAC or HAT isoforms targeted by this compound and validating these findings in cellular models.
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Ferroptosis with Cephaeline in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing ferroptosis in lung cancer cells using Cephaeline, a natural product isolated from Cephaelis iaccuanha. The described methods are intended for in vitro and in vivo research applications to investigate the anti-cancer efficacy and mechanisms of this compound.
Mechanism of Action
This compound induces ferroptosis in lung cancer cells by targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4][5] Inhibition of NRF2 by this compound leads to the downregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11).[1][6] This disruption of the cellular antioxidant defense system results in an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound on lung cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines [6]
| Cell Line | Treatment Duration | IC50 (nM) |
| H460 | 24 hours | 88 |
| 48 hours | 58 | |
| 72 hours | 35 | |
| A549 | 24 hours | 89 |
| 48 hours | 65 | |
| 72 hours | 43 |
Table 2: Recommended this compound Concentrations for In Vitro and In Vivo Studies [6][7]
| Application | Cell Line / Model | Recommended Concentration/Dosage |
| In Vitro Experiments | H460, A549 | 25, 50, and 100 nM |
| In Vivo Xenograft Model | Subcutaneous tumor | 5 and 10 mg/kg |
Signaling Pathway
Caption: this compound inhibits NRF2, leading to ferroptosis.
Experimental Workflow
Caption: Workflow for studying this compound's effects.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
For in vitro studies, a stock solution of this compound can be prepared by dissolving it in an appropriate solvent like DMSO.[8] For in vivo experiments, the formulation should be prepared according to the specific experimental design and administration route.[8] It is recommended to prepare fresh working solutions for each experiment.
Cell Culture
Human lung cancer cell lines H460 and A549 are suitable for these studies.[6] Cells should be cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to determine the cytotoxic effects of this compound.[9][10][11][12]
Materials:
-
96-well plates
-
H460 or A549 cells
-
Complete culture medium
-
This compound
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (approximately 5,000 cells/well) into 96-well plates.[10][11]
-
Incubate the plates for 24 hours to allow cell adherence.[10][11]
-
Add 10 µL of different concentrations of this compound (e.g., 0, 5, 15, 25, 50, 100, 200, 400 nM) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[6]
-
Incubate the plate for 1-4 hours in the incubator.[9][10][11]
-
Measure the absorbance at 450 nm using a microplate reader.[9][10]
Lipid Peroxidation Assay (C11-BODIPY)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[13][14][15][16]
Materials:
-
6-well plates or other suitable culture vessels
-
H460 or A549 cells
-
This compound
-
C11-BODIPY 581/591 probe
-
HBSS (Hanks' Balanced Salt Solution)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes.[13]
-
Wash the cells twice with HBSS.[13]
-
Analyze the cells using a fluorescence microscope or flow cytometer. The fluorescence emission will shift from red (~590 nm) to green (~510 nm) upon lipid peroxidation.[13][14]
Western Blot Analysis
Western blotting is used to detect the protein expression levels of key ferroptosis markers.[17][18][19][20][21]
Materials:
-
H460 or A549 cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NRF2, anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-GPX4 (1:1000), anti-SLC7A11 (1:1000).[18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous lung cancer xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.[7][22][23]
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
H460 or A549 cells
-
Matrigel (optional)
-
This compound solution for injection
-
Calipers
Procedure:
-
Harvest lung cancer cells and resuspend them in sterile PBS, with or without Matrigel.
-
Subcutaneously inject approximately 1 x 10^7 cells into the flank of each mouse.[23]
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally) or vehicle control according to the desired treatment schedule (e.g., daily for 12 days).[6][7]
-
Monitor tumor size and body weight throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroptosis in Lung Cancer: From Molecular Mechanisms to Prognostic and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Non-small Cell Lung Cancer by Ferroptosis and Apoptosis Induction through P53 and GSK-3β/Nrf2 Signal Pathways using Qingrehuoxue Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bosterbio.com [bosterbio.com]
- 10. apexbt.com [apexbt.com]
- 11. toolsbiotech.com [toolsbiotech.com]
- 12. ptglab.com [ptglab.com]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. abpbio.com [abpbio.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 17. ptglab.com [ptglab.com]
- 18. Suppression of ferroptosis through the SLC7A11/glutathione/glutathione peroxidase 4 axis contributes to the therapeutic action of the Tangshenning formula on diabetic renal tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. storage.googleapis.com [storage.googleapis.com]
- 20. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neural Precursor Cell-Expressed Developmentally Downregulated Protein 4 (NEDD4)-Mediated Ubiquitination of Glutathione Peroxidase 4 (GPX4): A Key Pathway in High-Glucose-Induced Ferroptosis in Corpus Cavernosum Smooth Muscle Cells [mdpi.com]
- 22. A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined Albumin Polyester Nanocarriers with Docetaxel for Effective Against Lung Cancer in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Cephaeline in mucoepidermoid carcinoma cells.
Application Note & Protocol
Introduction
Mucoepidermoid carcinoma (MEC) is the most prevalent malignancy of the salivary glands.[1][2] While surgical resection is the primary treatment, therapeutic options for advanced, recurrent, or metastatic disease are limited, highlighting the need for novel therapeutic agents.[2] Cephaeline, a natural alkaloid derived from the roots of Cephaelis ipecacuanha, has emerged as a compound with significant anti-cancer properties.[3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in MEC cell lines, a critical parameter for evaluating its potency and therapeutic potential.
Recent studies have shown that this compound reduces the viability, growth, and migration of MEC cells.[1] Its mechanism of action is linked to the induction of histone H3 acetylation, which leads to chromatin relaxation and subsequent inhibition of key cancer processes, including the disruption of cancer stem cell (CSC) properties like tumorsphere formation.[1][4][5] In some cancer types, this compound has also been shown to induce a form of iron-dependent cell death known as ferroptosis by targeting the NRF2 pathway.[6]
Proposed Mechanism of Action
This compound exerts its anti-cancer effects in MEC cells through epigenetic modulation. By increasing the acetylation of histone H3, it alters gene expression, leading to a halt in tumor growth and a reduction in cellular migration and proliferation.[1][7] This pathway is crucial for its ability to inhibit the self-renewal capacity of cancer stem cells.[1]
Caption: Proposed mechanism of this compound in MEC cells.
Quantitative Data Summary
The IC50 values of this compound have been determined in several human mucoepidermoid carcinoma cell lines, demonstrating varied sensitivity to the compound. The data below is summarized from a key study evaluating this compound's effects on MEC.[1]
| Cell Line | IC50 (µM) | Description |
| UM-HMC-1 | 0.16 | Derived from a primary MEC tumor. |
| UM-HMC-2 | 2.08 | Derived from a primary MEC tumor. |
| UM-HMC-3A | 0.02 | Derived from a local recurrence of a MEC tumor.[1][8] |
Table 1: Published IC50 values of this compound in various MEC cell lines after a 72-hour treatment period as determined by MTT assay.[1]
Experimental Protocols
This section details the materials and methods required to determine the IC50 of this compound in adherent MEC cells using a colorimetric MTT assay.[9][10]
Materials and Reagents
-
Mucoepidermoid Carcinoma Cell Lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)[8][11]
-
Complete cell culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[10]
-
Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (wavelength detection at 570 nm)
-
Multichannel pipette
Cell Culture
-
Culture MEC cells in T-75 flasks with complete medium, maintaining them in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency. Use cells in the logarithmic growth phase for the assay.[9]
This compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare a series of serial dilutions of this compound from the stock solution using complete cell culture medium. The final concentration of DMSO in the highest concentration well should not exceed 0.5% to avoid solvent toxicity. A typical concentration range for MEC cells could be 0.001 µM to 10 µM.[1]
MTT Assay Protocol for IC50 Determination
The following workflow outlines the key steps of the MTT assay.
Caption: Experimental workflow for MTT-based IC50 determination.
Step-by-Step Procedure:
-
Cell Seeding (Day 1):
-
Trypsinize and count the MEC cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).[10]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight to allow cells to attach.
-
-
Drug Treatment (Day 2):
-
Remove the old medium.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
To the control wells, add medium with the same concentration of DMSO used for the highest drug concentration (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation (Day 5):
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement (Day 5):
Data Analysis and IC50 Calculation
The final step involves converting raw absorbance data into an IC50 value.
Caption: Logical workflow for IC50 data analysis.
-
Normalize Data:
-
Average the OD values for the blank, control, and treated wells.
-
Subtract the average blank OD from all other OD values.
-
Calculate the percentage of viability for each drug concentration using the formula: % Viability = (OD_Treated / OD_Control) * 100
-
Alternatively, calculate the percentage of inhibition: % Inhibition = 100 - % Viability
-
-
Determine IC50:
-
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (sigmoidal dose-response curve).
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Conclusion
This compound demonstrates potent anti-cancer activity against mucoepidermoid carcinoma cell lines, primarily by inducing histone modifications that disrupt cell proliferation, migration, and the viability of cancer stem cells.[1][4] The determination of its IC50 value is a fundamental step in preclinical evaluation, providing a quantitative measure of its efficacy. The protocols outlined in this document provide a robust framework for researchers to accurately assess the cytotoxic effects of this compound and similar compounds, facilitating further investigation into their potential as novel therapies for MEC.
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oralcancerfoundation.org [oralcancerfoundation.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of tumorigenic cell lines from the recurrence and lymph node metastasis of a human salivary mucoepidermoid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 11. Repurposing NFκB and HDAC inhibitors to individually target cancer stem cells and non-cancer stem cells from mucoepidermoid carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of Cephaeline for Antiviral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline, a natural alkaloid extracted from the roots of Cephaelis ipecacuanha, has demonstrated significant antiviral properties against a range of viruses, including Zika virus (ZIKV) and Ebola virus (EBOV).[1] Its mechanism of action is multifaceted, involving the inhibition of viral replication and host-cell protein synthesis.[2][3] These application notes provide a comprehensive overview of the in vivo use of this compound in murine models for antiviral research, summarizing effective dosing regimens and detailing essential experimental protocols. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its antiviral effects through multiple mechanisms. A primary mode of action is the inhibition of viral protein synthesis by targeting host cell ribosomes, a mechanism it shares with its close analog, emetine.[2] Additionally, studies have shown that this compound can directly inhibit the RNA-dependent RNA polymerase (RdRp) of certain viruses, such as ZIKV, thereby preventing viral genome replication.[1][3] This dual-action approach, targeting both host and viral machinery, makes it a potent candidate for broad-spectrum antiviral therapy.
Caption: Proposed dual antiviral mechanism of this compound.
In Vivo Dosing and Efficacy Summary
Published studies have established effective dosing ranges for this compound in mouse models for specific viral infections. The data highlights the compound's potency when administered intraperitoneally. All quantitative data from cited studies are summarized below.
| Virus | Mouse Model | This compound Dose | Administration Route | Dosing Schedule | Key Outcomes & Efficacy | Reference |
| Zika Virus (ZIKV) | Ifnar1-/- mice | 2 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Significantly suppressed ZIKV load; decreased NS1 protein and ZIKV RNA in serum. | [1] |
| Ebola Virus (EBOV) | EBOV mouse model | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Achieved 67% survival in a lethal infection model. | [1] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo antiviral studies with this compound in mice. These should be adapted based on the specific virus, mouse strain, and institutional guidelines (IACUC).
General Experimental Workflow
A typical in vivo efficacy study follows a standardized workflow from animal acclimatization to endpoint analysis.
Caption: Standard workflow for an in vivo antiviral efficacy study.
Protocol: Preparation and Administration of this compound
Objective: To prepare this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder (e.g., MedChemExpress, Cat. No.: HY-N4118)
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), DMSO, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent like DMSO.
-
Working Solution Preparation:
-
Based on the desired final dose (e.g., 2 mg/kg) and the average weight of the mice, calculate the required concentration of the working solution.
-
Dilute the stock solution with a sterile vehicle (e.g., PBS or saline) to the final concentration. Ensure the final concentration of DMSO is non-toxic (typically <5% of the total injection volume).
-
For a 2 mg/kg dose in a 20g mouse, the mouse requires 0.04 mg of this compound. If the injection volume is 100 µL (0.1 mL), the working solution concentration should be 0.4 mg/mL.
-
-
Administration:
-
Weigh each mouse immediately before dosing to ensure accurate volume administration.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection using a 1 mL syringe.
-
Follow the dosing schedule as determined by the experimental design (e.g., daily for 3-7 days).[1]
-
Protocol: Mouse Model of Viral Infection (ZIKV Example)
Objective: To establish a ZIKV infection in Ifnar1-/- mice for evaluating this compound efficacy.
Materials:
-
Ifnar1-/- mice (or other susceptible strain)
-
Zika virus stock of known titer (PFU/mL)
-
Sterile saline or PBS for dilution
-
Anesthetic (e.g., isoflurane) for certain inoculation routes
-
Appropriate BSL-2 or BSL-3 containment facilities and PPE
Procedure:
-
Animal Handling: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed in a certified biosafety facility.
-
Virus Preparation: Thaw the ZIKV stock on ice. Dilute the virus in sterile, cold PBS to the desired inoculum concentration (e.g., 10^3 - 10^5 PFU per mouse).
-
Inoculation:
-
Infect mice via a relevant route, such as subcutaneous or intraperitoneal injection.
-
Administer a consistent volume (e.g., 100 µL) to each mouse.
-
-
Group Assignment:
-
Group 1 (Vehicle Control): Infected mice receiving only the vehicle solution.
-
Group 2 (Treatment Group): Infected mice receiving this compound at the desired dose (e.g., 2 mg/kg).[1]
-
Group 3 (Mock-Infected): (Optional) Mice receiving a mock inoculum (sterile PBS) and the vehicle.
-
-
Post-Infection Monitoring: Begin treatment at the designated time point (e.g., 2 hours post-infection). Monitor animals daily for weight loss, clinical signs of disease (e.g., lethargy, ruffled fur), and survival for the duration of the study (e.g., 14-21 days).
Protocol: Assessment of Antiviral Efficacy
Objective: To quantify the effect of this compound treatment on viral infection.
Methods:
-
Viral Load Quantification (RT-qPCR):
-
At a predetermined endpoint, euthanize mice and collect tissues of interest (e.g., serum, liver, spleen, brain).[1]
-
Homogenize tissue samples and extract total RNA using a commercial kit.
-
Perform a two-step or one-step reverse transcription-quantitative PCR (RT-qPCR) using primers and probes specific to a viral gene (e.g., ZIKV NS1).[1]
-
Quantify viral RNA copies by comparing Ct values to a standard curve of a plasmid containing the target sequence. Express results as viral RNA copies per gram of tissue or mL of serum.
-
-
Plaque Assay (for infectious virus):
-
Homogenize tissue samples in an appropriate medium.
-
Perform serial dilutions of the tissue homogenate.
-
Infect a monolayer of susceptible cells (e.g., Vero E6 cells) with the dilutions.[1]
-
After an incubation period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
After several days, stain the cells (e.g., with crystal violet) to visualize and count plaques.[4]
-
Calculate the viral titer as Plaque-Forming Units (PFU) per gram of tissue.
-
-
Survival Analysis:
-
Record the number of surviving animals in each group daily.
-
Plot the data as a Kaplan-Meier survival curve.
-
Analyze for statistical significance using a log-rank test.
-
Pharmacokinetics and Safety Considerations
-
Pharmacokinetics: Limited pharmacokinetic data is available for this compound itself. However, studies on its analog emetine show that it can be enriched in lung tissue with a long retention time. After a single oral dose in rats, emetine concentration in the lung was over 200 times higher than its in vitro EC50. This suggests that this compound may also achieve effective concentrations in key target tissues.
-
Toxicity: High doses of the related compound emetine have been associated with cardiotoxicity.[5][6] While the effective antiviral doses of this compound observed in mice (2-5 mg/kg) are below historically toxic doses of emetine, researchers should carefully monitor for any signs of adverse effects.[1][5] It is advisable to include a preliminary dose-range-finding toxicity study in the experimental plan to establish the maximum tolerated dose (MTD) in the specific mouse strain being used. The historical use of syrup of ipecac, containing both emetine and this compound, as an emetic has been largely discontinued.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposed Use of the Alkaloids Emetine and this compound to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Preparation of a Stable Stock Solution of Cephaeline in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of a stable stock solution of Cephaeline using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a bioactive alkaloid with known antiviral, anti-cancer, and emetic properties.[1][2][3][4] Accurate and reproducible experimental results necessitate a properly prepared and stored stock solution. This protocol outlines the necessary materials, safety precautions, and a detailed step-by-step procedure for creating a stable, high-concentration stock solution for use in various research applications.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₈H₃₈N₂O₄ | [4][5] |
| Molecular Weight | 466.6 g/mol | [5] |
| Solubility in DMSO | Up to 100 mg/mL (214.31 mM) | [1] |
| Other Solubilities | Slightly soluble in Acetonitrile, Chloroform, Ethanol, Methanol | [5][6][7] |
| Appearance | Crystalline solid; White silky crystals or Light yellow to yellow | [3][6][7] |
| Storage (Solid) | -20°C, protect from moisture (hygroscopic) | [5][6][8] |
| Stability (Solid) | ≥ 4 years at -20°C | [5] |
| Storage (DMSO Solution) | -20°C (long-term, months) or -80°C (extended-term, >6 months) | [8][9] |
| Stability (DMSO Solution) | ~1 month at -20°C; ~6 months at -80°C. Avoid repeated freeze-thaw cycles. | [9] |
Safety and Handling Precautions
This compound is a toxic compound and must be handled with care.
-
Hazard Classification: Fatal if swallowed or inhaled.[6][10] Classified as a toxic solid.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: All work with solid this compound and concentrated stock solutions should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[11][12] Avoid any direct contact with the skin or eyes.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste.[11]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials and Equipment
-
This compound powder (CAS 483-17-0)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (located in a chemical fume hood)
-
Chemical fume hood
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Step-by-Step Procedure
-
Preparation: Before starting, ensure the chemical fume hood is clean and all necessary equipment is sterilized and readily available. Use a newly opened bottle of anhydrous DMSO, as the hygroscopic nature of this compound can affect its solubility.[1][6]
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.66 mg of this compound (Molecular Weight = 466.6 g/mol ).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1] The solution should be clear and free of any visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[9]
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-to-medium-term storage (up to a month) or at -80°C for long-term storage (up to 6 months).[9]
-
Preparation of Working Solutions
-
When preparing working solutions for cell culture, the stock solution can be diluted in the culture medium.
-
It is critical to ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.[9][12]
-
Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.
Diagrams and Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow.
This compound Signaling Pathway
This compound has been shown to exert anti-cancer effects by inducing a form of regulated cell death known as ferroptosis. It achieves this by inhibiting the NRF2 signaling pathway, which leads to the downregulation of key antioxidant genes like GPX4 and SLC7A11.[1]
Caption: this compound induces ferroptosis via NRF2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 483-17-0 [chemicalbook.com]
- 7. This compound | 483-17-0 [amp.chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. This compound | C28H38N2O4 | CID 442195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. emulatebio.com [emulatebio.com]
Application Note: Validating Cephaeline as an NRF2 Inhibitor Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under normal conditions, NRF2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes through binding to the Antioxidant Response Element (ARE).[2][3][4] Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5]
Cephaeline, a natural alkaloid extracted from the roots of Cephaelis ipecacuanha, has been identified as a potential inhibitor of NRF2.[6][7][8] Recent studies have shown that this compound can induce ferroptosis in lung cancer cells by targeting NRF2.[7][9] This application note provides a detailed protocol for a cell-based assay to validate and characterize the inhibitory effect of this compound on the NRF2 signaling pathway.
Principle of the Assay
This protocol utilizes a luciferase reporter gene assay to quantify the activity of the NRF2 pathway.[10][11] The assay employs a stable cell line, such as the human mammary MCF-7-derived reporter cell line AREc32, which contains a luciferase reporter gene under the control of a promoter with multiple copies of the ARE.[11] Inhibition of NRF2 activity will lead to a decrease in the expression of the luciferase reporter gene, resulting in a quantifiable reduction in luminescence. This allows for the determination of the inhibitory potential and potency (e.g., IC50) of this compound.
Signaling Pathway Diagram
Caption: NRF2 signaling pathway and point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for the cell-based NRF2 inhibition assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| AREc32 Cell Line | (Example) ATCC | CRL-XXXX |
| DMEM, high glucose | (Example) Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | (Example) Gibco | 26140079 |
| Penicillin-Streptomycin | (Example) Gibco | 15140122 |
| This compound | (Example) Sigma-Aldrich | C5789 |
| tBHQ (tert-Butylhydroquinone) | (Example) Sigma-Aldrich | 112941 |
| DMSO (Dimethyl sulfoxide) | (Example) Sigma-Aldrich | D8418 |
| 96-well white, clear-bottom plates | (Example) Corning | 3610 |
| Luciferase Assay System | (Example) Promega | E1500 |
| Phosphate-Buffered Saline (PBS) | (Example) Gibco | 10010023 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture AREc32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
NRF2 Inhibition Assay
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 25 mM stock solution of the NRF2 activator, tBHQ, in DMSO (to be used as a positive control for NRF2 activation).[11]
-
Prepare a stock solution of a known NRF2 inhibitor as a positive control for inhibition (e.g., Luteolin).
-
Create serial dilutions of this compound and the control inhibitor in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[10]
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for:
-
Vehicle control (medium with DMSO)
-
NRF2 activator control (e.g., 25 µM tBHQ)[11]
-
This compound treatment at various concentrations
-
Positive inhibitor control treatment at various concentrations
-
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Luciferase Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.[11]
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a microplate luminometer.
-
Data Presentation
Table 1: Raw Luminescence Data (Example)
| Treatment | Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |
| Vehicle Control | - | 8,500 | 9,000 | 8,750 |
| tBHQ (Activator) | 25 | 150,000 | 155,000 | 152,500 |
| This compound | 0.1 | 145,000 | 148,000 | 146,500 |
| This compound | 1 | 110,000 | 112,000 | 111,000 |
| This compound | 10 | 60,000 | 62,000 | 61,000 |
| This compound | 100 | 15,000 | 16,000 | 15,500 |
| Positive Inhibitor | 10 | 25,000 | 26,000 | 25,500 |
Table 2: Calculated Percent Inhibition and IC50
| Compound | Concentration (µM) | Average RLU | % NRF2 Activity | % Inhibition |
| Vehicle Control | - | 8,750 | 0.00% | - |
| tBHQ (Activator) | 25 | 152,500 | 100.00% | 0.00% |
| This compound | 0.1 | 146,500 | 95.00% | 5.00% |
| This compound | 1 | 111,000 | 70.51% | 29.49% |
| This compound | 10 | 61,000 | 36.03% | 63.97% |
| This compound | 100 | 15,500 | 4.66% | 95.34% |
| This compound IC50 | ~5 µM (Example) | |||
| Positive Inhibitor | 10 | 25,500 | 11.55% | 88.45% |
Data Analysis
-
Calculate Average Luminescence: For each treatment condition, calculate the average relative light units (RLU) from the triplicate wells.
-
Normalize Data:
-
The vehicle control represents 0% NRF2 activity.
-
The tBHQ-treated group represents 100% NRF2 activity.
-
Normalize the data for each this compound concentration using the following formula: % NRF2 Activity = [(RLU_sample - RLU_vehicle) / (RLU_tBHQ - RLU_vehicle)] * 100
-
-
Calculate Percent Inhibition: % Inhibition = 100 - % NRF2 Activity
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of NRF2 activity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors | Ensure proper cell suspension before seeding. Use calibrated pipettes and consistent technique. |
| Low signal-to-noise ratio | Low cell number, inefficient cell lysis, expired reagents | Optimize cell seeding density. Ensure complete cell lysis. Use fresh reagents. |
| No inhibition observed | This compound is inactive, incorrect concentration, assay window is too small | Verify the identity and purity of this compound. Test a wider range of concentrations. Optimize the concentration of the NRF2 activator (tBHQ). |
| Cell toxicity | High concentrations of this compound or DMSO | Perform a cell viability assay (e.g., MTT or CCK-8) in parallel to distinguish NRF2 inhibition from cytotoxicity.[7][12] Keep final DMSO concentration below 0.5%. |
Conclusion
This application note provides a comprehensive and detailed protocol for a cell-based luciferase reporter assay to validate this compound as an NRF2 inhibitor. By following these procedures, researchers can reliably quantify the inhibitory activity of this compound on the NRF2 signaling pathway and determine its potency. This assay is a valuable tool for the characterization of potential NRF2 inhibitors in drug discovery and development.
References
- 1. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hololifecenter.com [hololifecenter.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/ARE activation assay [bio-protocol.org]
- 12. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for Cephaeline antiviral activity against different viral strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline, a natural alkaloid, has demonstrated significant antiviral activity against a range of enveloped and non-enveloped viruses. These application notes provide a comprehensive overview of the experimental protocols to assess the in vitro efficacy of this compound against various viral strains. The included methodologies detail cytotoxicity assays, viral titer reduction assays (Plaque Reduction and TCID50), and quantitative polymerase chain reaction (qPCR) for viral load determination. Furthermore, a summary of the known antiviral activity and the elucidated mechanism of action of this compound are presented.
Data Presentation: Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against several viral strains. The following table summarizes the key inhibitory and cytotoxic concentrations reported in the literature.
| Virus Strain | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| Zika Virus (ZIKV) | HEK293 | NS1 Protein Expression | 26.4 nM | >10 µM | >378 | [1][2] |
| SNB-19 | Viral Titer Reduction | 3.11 nM | 86 nM | 27.65 | [1][2] | |
| HEK293 | Polymerase Activity (NS5 RdRp) | 976 nM | - | - | [3] | |
| Ebola Virus (EBOV) | Vero E6 | Live Virus Infection | 22.18 nM | >10 µM | >450 | [3] |
| HeLa | VLP Entry | 3.27 µM | >10 µM | >3.06 | [3] | |
| SARS-CoV-2 | - | - | 0.0123 µM | - | - | [4] |
| Vaccinia Virus (WR) | BSC40 | Viral Replication | IC99 = 60 nM | - | - | [4] |
Experimental Workflow
The overall workflow for assessing the antiviral activity of this compound involves initial cytotoxicity evaluation followed by specific antiviral assays.
References
- 1. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cephaeline in Wound-Healing and Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline, a natural alkaloid, has demonstrated potential anti-cancer properties by influencing key cellular processes such as viability, proliferation, and migration.[1] Notably, its inhibitory effect on cell migration suggests its utility as a research tool in studies related to wound healing and cancer metastasis. These application notes provide detailed protocols for employing this compound in common in vitro cell migration assays—the scratch (wound-healing) assay and the transwell migration assay. The underlying mechanism of this compound's action is believed to involve the induction of histone H3 acetylation, which can modulate the expression of genes involved in cell motility.
Data Presentation: Efficacy of this compound in Cell Lines
The inhibitory effect of this compound on cell viability is a critical parameter to consider when designing cell migration experiments. The half-maximal inhibitory concentration (IC50) provides a benchmark for selecting appropriate, non-lethal concentrations for migration assays.
Table 1: IC50 Values of this compound in Mucoepidermoid Carcinoma (MEC) Cell Lines
| Cell Line | IC50 (µM) |
| UM-HMC-1 | 0.16 |
| UM-HMC-2 | 2.08 |
| UM-HMC-3A | 0.02 |
Data sourced from a study on mucoepidermoid carcinoma cell lines.
Table 2: Representative Quantitative Data of HDAC Inhibitor Effects on Wound Closure (Scratch Assay)
| Treatment | Time Point (hours) | Wound Closure (%) |
| Control | 24 | 35 ± 4 |
| Control | 48 | 70 ± 5 |
| Control | 72 | 95 ± 3 |
| HDAC Inhibitor (e.g., TSA) | 24 | 25 ± 3 |
| HDAC Inhibitor (e.g., TSA) | 48 | 45 ± 4 |
| HDAC Inhibitor (e.g., TSA) | 72 | 60 ± 5* |
*Statistically significant difference compared to control at the same time point (p < 0.05). Data is representative and based on studies using Trichostatin A (TSA), a well-characterized HDAC inhibitor.[2] Researchers should generate their own quantitative data for this compound.
Table 3: Representative Quantitative Data of HDAC Inhibitor Effects on Cell Migration (Transwell Assay)
| Treatment | Time Point (hours) | Number of Migrated Cells (per field) |
| Control | 24 | 150 ± 15 |
| HDAC Inhibitor (e.g., SAHA) | 24 | 80 ± 10* |
*Statistically significant difference compared to control (p < 0.01). Data is representative and based on studies using Suberanilohydroxamic acid (SAHA), another HDAC inhibitor.[3] Researchers should generate their own quantitative data for this compound.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Mediated Inhibition of Cell Migration
This compound induces histone H3 acetylation, likely through the inhibition of histone deacetylases (HDACs). This epigenetic modification can lead to changes in gene expression. Key signaling pathways implicated in cell migration that are known to be regulated by histone acetylation include the Rho GTPase and PI3K/Akt/mTOR pathways. Downregulation of these pathways can lead to alterations in the actin cytoskeleton, reduced cell adhesion, and ultimately, inhibition of cell migration.
Caption: Proposed mechanism of this compound in inhibiting cell migration.
Experimental Workflow for Scratch (Wound-Healing) Assay
The scratch assay is a straightforward method to study collective cell migration in vitro.
Caption: Workflow for the in vitro scratch (wound-healing) assay.
Experimental Workflow for Transwell Migration Assay
The transwell assay, or Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.
Caption: Workflow for the transwell cell migration assay.
Experimental Protocols
Protocol 1: Scratch (Wound-Healing) Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Gently remove the serum-free medium. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. A consistent pressure and angle should be applied to create a uniform wound.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentration of this compound to the treatment wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a negative control (medium alone). It is recommended to use concentrations at or below the IC50 value to minimize cytotoxic effects.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the plate to ensure images are taken at the same position for each time point.
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: The area of the scratch at each time point can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100
Protocol 2: Transwell Migration Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
PBS
-
This compound stock solution
-
24-well Transwell inserts (typically 8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope with a camera
Methodology:
-
Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add 600 µL of chemoattractant medium (e.g., medium with 10% FBS) to the lower chamber of each well.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium to the desired concentration (e.g., 1 x 10^5 cells/mL). It is advisable to have serum-starved the cells for 12-24 hours prior to the assay.
-
Cell Seeding and Treatment: In a separate tube, prepare the cell suspension containing the desired concentration of this compound or the vehicle control. Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the migratory capacity of the cell line (typically 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the insert membrane by immersing the insert in a well containing a fixation solution for 15-20 minutes. After fixation, wash the inserts with PBS and then stain them by immersing in a staining solution for 10-15 minutes.
-
Imaging and Quantification: After a final wash to remove excess stain, allow the inserts to air dry. Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view. The average number of migrated cells per field can then be calculated for each condition.
Disclaimer: These protocols provide a general guideline. Optimization of cell seeding density, this compound concentration, and incubation times may be necessary for specific cell lines and experimental conditions.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cephaeline's Effect on Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline, a natural alkaloid, has demonstrated significant anti-cancer properties, including the inhibition of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. This document provides detailed application notes and protocols for analyzing the effects of this compound on CSCs using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on assessing CSC populations through aldehyde dehydrogenase (ALDH) activity and the expression of cell surface markers. Additionally, we summarize the current understanding of the signaling pathways modulated by this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound on various cancer cell lines, providing a crucial reference for designing experiments to assess its effect on cancer stem cells.
Table 1: IC50 Values of this compound on Mucoepidermoid Carcinoma (MEC) Cell Lines [1]
| Cell Line | IC50 (µM) |
| UM-HMC-1 | 0.16 |
| UM-HMC-2 | 2.08 |
| UM-HMC-3A | 0.02 |
Table 2: IC50 Values of this compound on Lung Cancer Cell Lines [2][3]
| Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| H460 | 88 | 58 | 35 |
| A549 | 89 | 65 | 43 |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways implicated in cancer cell survival, proliferation, and stemness. The primary mechanisms identified include the induction of histone H3 acetylation and the inhibition of the NRF2 pathway, leading to ferroptosis.
This compound's Impact on Histone Acetylation and NRF2 Pathway
This compound has been shown to induce histone H3 acetylation, specifically at lysine 9 (H3K9ac).[1][4][5][6] This epigenetic modification leads to chromatin relaxation, altering gene expression and contributing to the disruption of tumorsphere formation, a key characteristic of cancer stem cells.
Furthermore, this compound targets the NRF2 signaling pathway.[2][3] NRF2 is a transcription factor that plays a crucial role in protecting cells from oxidative stress. By inhibiting NRF2, this compound downregulates the expression of its target genes, including those involved in antioxidant defense. This disruption of redox homeostasis leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis. The interplay of these pathways ultimately contributes to the reduction of cancer cell viability and the inhibition of cancer stem cell properties.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for assessing the effect of this compound on cancer stem cell populations using flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Cancer Stem Cells based on ALDH Activity (ALDEFLUOR™ Assay)
This protocol is adapted from the manufacturer's instructions and published studies.[1][7]
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cancer cell lines of interest
-
This compound
-
Standard cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes (12 x 75 mm)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., IC50 value) for the specified duration (e.g., 24 hours). Include an untreated control and a vehicle control (e.g., DMSO).
-
Following treatment, harvest the cells using a gentle dissociation reagent (e.g., TrypLE™) and prepare a single-cell suspension.
-
Wash the cells with PBS and resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
ALDEFLUOR™ Staining:
-
Prepare the activated ALDEFLUOR™ reagent according to the manufacturer's instructions.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "test" tube, add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
To the "control" tube, add 5 µL of the DEAB (diethylaminobenzaldehyde) inhibitor. DEAB is a specific inhibitor of ALDH and is used to establish the baseline fluorescence and define the ALDH-positive gate.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer. Use the "control" (DEAB-treated) sample to set the gate for the ALDH-positive population.
-
Acquire a sufficient number of events (e.g., 10,000-100,000) for each sample.
-
The percentage of ALDH-positive cells in the "test" sample represents the cancer stem cell population.
-
Protocol 2: Analysis of Cancer Stem Cells based on Surface Marker Expression (e.g., CD44/CD24)
This protocol provides a general framework for staining CSC surface markers.
Materials:
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., FITC-CD44, PE-CD24)
-
Isotype control antibodies
-
Cancer cell lines of interest
-
This compound
-
Standard cell culture medium and reagents
-
PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Follow the same cell preparation and this compound treatment steps as described in Protocol 1.
-
-
Antibody Staining:
-
After harvesting and washing, resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/100 µL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated antibodies (e.g., anti-CD44 and anti-CD24) to the respective tubes.
-
For single-color controls and an unstained control, prepare separate tubes. For compensation controls, use compensation beads or single-stained cells.
-
Include isotype control antibodies to control for non-specific antibody binding.
-
Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.
-
-
Washing and Resuspension:
-
After incubation, wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the unstained and single-color controls to set up the instrument and compensation.
-
Use the isotype controls to set the gates for positive and negative populations.
-
Acquire a sufficient number of events for each sample.
-
Analyze the data to quantify the percentage of cells with the CSC phenotype (e.g., CD44+/CD24-).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on cancer stem cells. By utilizing flow cytometry to analyze changes in ALDH activity and the expression of key surface markers, scientists can effectively quantify the impact of this promising anti-cancer compound on the CSC population. A thorough understanding of the underlying signaling pathways, including histone acetylation and NRF2 inhibition, will further aid in the development of novel therapeutic strategies targeting the root of cancer malignancy.
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
Application Note: Spectrofluorimetric Assay for the Simultaneous Determination of Emetine and Cephaeline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a spectrofluorimetric method for the simultaneous quantification of emetine and cephaeline, principal alkaloids of ipecacuanha. The protocol is based on the differential fluorescence intensities of these two compounds at distinct pH levels. This method offers a rapid and sensitive approach for their analysis in various preparations, such as ipecacuanha extracts and pharmaceutical formulations. The assay involves fluorescence measurements at an excitation wavelength of 283 nm and an emission wavelength of 317 nm in both acidic (pH 1) and alkaline (pH 12) conditions. The individual concentrations of emetine and this compound are then calculated using simultaneous equations derived from the fluorescence readings.
Introduction
Emetine and this compound are isoquinoline alkaloids found in the roots of Carapichea ipecacuanha. They are the active components responsible for the emetic and expectorant properties of ipecac preparations. Due to their similar chemical structures, their simultaneous determination can be challenging. Spectrofluorimetry provides a sensitive and selective alternative to other analytical techniques. This method leverages the change in the fluorescence quantum yield of the phenolic hydroxyl group of this compound in alkaline conditions, while the fluorescence of emetine remains relatively stable across this pH range. This differential fluorescence allows for their simultaneous resolution without prior separation.
Principle of the Method
The simultaneous determination is based on the significant difference in the fluorescence intensity of emetine and this compound at pH 1 and pH 12.[1] At an excitation wavelength of 283 nm and an emission wavelength of 317 nm, both alkaloids fluoresce. However, the fluorescence of this compound is markedly quenched in an alkaline medium (pH 12) compared to an acidic medium (pH 1), whereas the fluorescence of emetine is less affected by the pH change. By measuring the total fluorescence intensity of a mixture at both pH values, a set of two simultaneous linear equations can be established to solve for the individual concentrations of emetine and this compound.
Experimental Protocols
I. Instrumentation and Reagents
-
Spectrofluorometer: A calibrated instrument capable of measuring fluorescence intensity at the specified excitation and emission wavelengths.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric flasks and pipettes: Grade A.
-
Solvents and Reagents:
-
Hydrochloric Acid (HCl), 0.1 M (for pH 1 solution).
-
Sodium Hydroxide (NaOH), 0.01 M (for pH 12 solution).
-
Emetine hydrochloride and this compound hydrochloride reference standards.
-
Deionized or distilled water.
-
II. Preparation of Standard Solutions
-
Stock Standard Solutions (e.g., 100 µg/mL):
-
Accurately weigh and dissolve an appropriate amount of emetine hydrochloride and this compound hydrochloride reference standards in 0.1 M HCl to prepare individual stock solutions.
-
-
Working Standard Solutions (e.g., 1 µg/mL):
-
Prepare working standard solutions by diluting the stock solutions with the appropriate solvent (0.1 M HCl for pH 1 measurements and 0.01 M NaOH for pH 12 measurements).
-
III. Sample Preparation
The sample preparation will vary depending on the matrix (e.g., powdered root, liquid extract). A general procedure for a liquid sample is outlined below.
-
For liquid samples such as tinctures or liquid extracts, a simple dilution may be sufficient.[1]
-
Accurately pipette 1 mL of the liquid sample into a volumetric flask and dilute with 0.1 M HCl to a concentration within the linear range of the assay.
-
For powdered root, an extraction step is necessary. This may involve sonication or maceration with an appropriate solvent, followed by filtration and dilution.[1]
IV. Spectrofluorimetric Measurement
-
Instrument Settings:
-
Measurement at pH 1:
-
Transfer an aliquot of the diluted sample to a quartz cuvette.
-
Measure the fluorescence intensity (F1) at λem = 317 nm with λex = 283 nm.
-
-
Measurement at pH 12:
-
Prepare a second dilution of the sample using 0.01 M NaOH.
-
Transfer an aliquot of this alkaline dilution to a quartz cuvette.
-
Measure the fluorescence intensity (F12) at the same wavelength settings.
-
-
Measurement of Standards:
-
Measure the fluorescence intensities of the 1 µg/mL working standards of emetine and this compound at both pH 1 and pH 12 to determine their respective coefficients of fluorescence.
-
V. Calculation of Concentrations
The concentrations of emetine (Ce) and this compound (Cc) in the sample are calculated using the following simultaneous equations[1]:
F1 = (Ke1 * Ce) + (Kc1 * Cc) F12 = (Ke12 * Ce) + (Kc12 * Cc)
Where:
-
F1 and F12 are the fluorescence intensities of the sample at pH 1 and pH 12, respectively.
-
Ke1 and Ke12 are the fluorescence coefficients (fluorescence intensity of a 1 µg/mL solution) of emetine at pH 1 and pH 12.
-
Kc1 and Kc12 are the fluorescence coefficients of this compound at pH 1 and pH 12.
By solving these two equations, the concentrations of emetine and this compound in the sample can be determined.
Data Presentation
The following tables summarize the key parameters for the spectrofluorimetric assay. Please note that specific quantitative validation data such as linearity range, LOD, LOQ, and recovery were not detailed in the provided search results. It is highly recommended that these parameters be experimentally determined during method validation in your laboratory.
Table 1: Spectrofluorimetric Conditions
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 283 nm | [1] |
| Emission Wavelength (λem) | 317 nm | [1] |
| pH for Measurement 1 | 1 (0.1 M HCl) | [1] |
| pH for Measurement 2 | 12 (0.01 M NaOH) | [1] |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Emetine | This compound |
| Linearity Range (µg/mL) | To be determined | To be determined |
| Correlation Coefficient (r²) | To be determined | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined |
| Recovery (%) | To be determined | To be determined |
| Precision (RSD%) | ||
| - Repeatability | To be determined | To be determined |
| - Intermediate Precision | To be determined | To be determined |
Experimental Workflow and Diagrams
The overall experimental workflow for the simultaneous determination of emetine and this compound is depicted below.
Caption: Experimental workflow for the simultaneous spectrofluorimetric assay.
The logical relationship for calculating the individual alkaloid concentrations is based on solving a system of two linear equations with two variables.
Caption: Logical diagram for the calculation of emetine and this compound concentrations.
Conclusion
The spectrofluorimetric method described provides a simple, rapid, and sensitive means for the simultaneous determination of emetine and this compound. The method's reliance on fundamental principles of fluorescence spectroscopy and differential pH effects makes it a valuable analytical tool in quality control and research settings for ipecacuanha and its preparations. For successful implementation, it is essential to perform a thorough method validation to establish performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification.
References
Application Notes & Protocols for the In Vitro Propagation of Psychotria ipecacuanha to Increase Cephaeline Yield
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psychotria ipecacuanha (Brot.) Stokes, commonly known as ipecac, is a medicinal plant renowned for its roots, which are a rich source of the isoquinoline alkaloids emetine and cephaeline.[1] These alkaloids are primarily responsible for the plant's therapeutic properties, including its use as an emetic, anti-inflammatory, and amebicide.[2] this compound, in particular, is a valuable compound for the pharmaceutical industry.[2] However, the conventional cultivation of P. ipecacuanha is hampered by its slow growth, specific habitat requirements, and overexploitation in its native habitats, leading to its status as a critically endangered species.[3][4]
In vitro propagation, or micropropagation, presents a viable and highly efficient alternative for the large-scale production of P. ipecacuanha. This technology not only facilitates the rapid multiplication of plant material under controlled, sterile conditions but also provides a platform to manipulate culture conditions to enhance the biosynthesis of target secondary metabolites like this compound.[5] These application notes provide detailed protocols for the micropropagation of P. ipecacuanha and strategies to optimize the yield of this compound, along with methods for its extraction and quantification.
Section 1: Micropropagation and Biomass Production
The establishment of a robust in vitro culture system is the foundational step for biomass production. The following protocols detail the process from the initiation of aseptic cultures to the development of rooted plantlets.
Protocol 1.1: Establishment of Aseptic Cultures from Nodal Explants
-
Explant Selection: Select healthy, young stems of P. ipecacuanha and cut them into nodal segments, each approximately 1 cm in length and containing at least one axillary bud.[4]
-
Surface Sterilization: a. Rinse the explants under running tap water for 10-15 minutes. b. In a laminar flow hood, immerse the explants in a 10% bleach solution (e.g., sodium hypochlorite) containing a few drops of a surfactant like Tween-20.[6] c. Gently agitate for 5 minutes.[6] d. Decant the bleach solution and perform three to four sterile rinses with distilled, autoclaved water to remove any residual sterilant.[6] e. Trim the edges of the sterilized explants to remove any tissue damaged during the sterilization process.[6]
-
Culture Initiation: a. Prepare Murashige and Skoog (MS) basal medium, supplemented with 3% sucrose and solidified with 0.8% agar. Adjust the pH to 5.8 before autoclaving. b. Aseptically place one sterilized explant onto the surface of the MS medium in a sterile culture vessel (e.g., test tube or Petri dish). c. Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.
Protocol 1.2: Shoot Multiplication and Root Induction
-
Shoot Multiplication: a. Once shoots emerge from the nodal explants, subculture them onto fresh MS medium. b. For enhanced multiplication, MS medium can be supplemented with low concentrations of indoleacetic acid (IAA). A concentration of 0.05 mg/L IAA has been shown to produce an average of 4.56 nodal segments per explant after 60 days.[4]
-
Root Induction: a. Excise developed shoots and transfer them to a rooting medium. b. The rooting medium consists of MS basal medium supplemented with an auxin, such as Indole-3-butyric acid (IBA). c. Test a range of IBA concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mg/L) to optimize root formation.[3][5] d. Cultures can be established in semi-solid agar-based media or in a temporary immersion bioreactor system for potentially higher efficiency.[5] The use of a temporary immersion system with MS medium supplemented with 1.5 mg/L IBA resulted in 81% rooting of explants.[3][5]
-
Acclimatization: a. Once plantlets have developed a healthy root system, carefully remove them from the culture vessel and wash away any remaining medium with sterile water. b. Transfer the plantlets to small pots containing a sterile substrate mix (e.g., vermiculite and sand).[7] c. Maintain high humidity by covering the pots with a transparent plastic bag or by placing them in a greenhouse with controlled humidity. d. Gradually reduce the humidity over several weeks to acclimatize the plants to ex vitro conditions.[8]
Caption: Workflow for the in vitro propagation of Psychotria ipecacuanha.
Data Summary Table 1: Effect of Indole-3-butyric acid (IBA) on P. ipecacuanha Rooting in vitro
| Culture System | IBA Concentration (mg/L) | Rooting Percentage (%) | Average No. of Roots per Explant | Average Root Length (cm) |
| Semi-solid Medium | 1.5 | 20 | 1.8 | 0.46 |
| Temporary Immersion Bioreactor | 1.5 | 81 | 3.41 | 0.6 |
Data sourced from Silva et al. (2020).[5]
Section 2: Strategies to Enhance this compound Yield
Optimizing culture conditions and applying elicitors can significantly increase the accumulation of desired secondary metabolites.
Protocol 2.1: Optimizing Culture Conditions for Alkaloid Production
Based on existing research, the choice of culture system and growth regulator concentration directly impacts alkaloid yield. A temporary immersion bioreactor system has shown superior results compared to semi-solid media for this compound production.[5]
-
Establish Root Cultures: Following Protocol 1.2, establish root-forming cultures in a temporary immersion bioreactor (e.g., RITA®).
-
Optimize IBA Concentration: Cultivate the shoots in MS medium supplemented with 0.5 mg/L or 1.0 mg/L IBA. These concentrations have been demonstrated to yield higher levels of this compound.[5]
-
Culture Period: Maintain the cultures for at least 60 days to allow for sufficient root biomass development and alkaloid accumulation.
-
Harvesting: After the culture period, harvest the roots for alkaloid analysis.
Data Summary Table 2: Effect of IBA and Culture System on Emetine and this compound Yield
| Culture System | IBA Concentration (mg/L) | Emetine (% Relative Area) | This compound (% Relative Area) |
| Semi-solid Medium | 0.0 (Control) | 10.12 | 9.79 |
| Semi-solid Medium | 0.5 | 10.18 | 7.86 |
| Semi-solid Medium | 1.0 | 9.76 | 7.58 |
| Temporary Immersion Bioreactor | 0.0 (Control) | 5.93 | 3.99 |
| Temporary Immersion Bioreactor | 0.5 | 9.49 | 14.17 |
| Temporary Immersion Bioreactor | 1.0 | 10.23 | 14.91 |
Data represents alkaloid content in root extracts after 24 months of acclimatization and is sourced from Silva et al. (2020).[5] The highest this compound yield was achieved with 1.0 mg/L IBA in the bioreactor system.[5]
Protocol 2.2: Elicitation with Methyl Jasmonate (MeJA) to Boost this compound Biosynthesis (Proposed)
Elicitors are compounds that stimulate defense responses in plants, which often include the enhanced production of secondary metabolites.[9] Methyl jasmonate (MeJA), a key signaling molecule in plant defense, can upregulate biosynthetic gene expression for various alkaloids and other compounds.[10][11] While specific studies on P. ipecacuanha are limited, this proposed protocol is based on established principles of elicitation.
-
Prepare MeJA Stock Solution: a. Prepare a 1 M stock solution of Methyl Jasmonate in 100% ethanol. b. Filter-sterilize the stock solution through a 0.22 µm syringe filter. Store at -20°C.
-
Establish Suspension or Root Cultures: Generate actively growing root cultures as described in Protocol 2.1 or establish cell suspension cultures from callus.
-
Apply Elicitor: a. Aseptically add the MeJA stock solution to the liquid culture medium to achieve a final concentration typically in the range of 10-100 µM. A dose-response experiment is recommended to determine the optimal concentration. b. An equivalent amount of sterile ethanol should be added to control cultures.
-
Incubation and Harvesting: a. Incubate the treated cultures for a specific period (e.g., 24, 48, 72 hours). The optimal exposure time should be determined experimentally. b. After the treatment period, harvest the root or cell biomass, rinse with sterile water, and freeze or dry for extraction.
Caption: Simplified Jasmonate signaling pathway for secondary metabolite production.
Section 3: Analytical Methods for this compound Quantification
Accurate quantification of this compound is crucial for evaluating the success of different propagation and elicitation strategies.
Protocol 3.1: Alkaloid Extraction from Root Tissues
This protocol is adapted from methodologies used for quantifying alkaloids in ipecac roots.[12]
-
Sample Preparation: Use dried and finely ground root samples (0.1 g).
-
Basification: Mix the sample with 0.5 mL of 6N ammonium hydroxide.
-
Solvent Extraction: a. Add 2 mL of ethyl ether to the mixture. b. Place in an ultrasonic bath for 10 minutes. c. Centrifuge the mixture for 10 minutes at approximately 840 x g. d. Carefully collect the supernatant (the ethyl ether fraction). e. Repeat the extraction steps (a-d) two to three more times, pooling the supernatants.
-
Final Preparation: a. Transfer the pooled ether fractions to a 10 mL volumetric flask and bring to volume with ethyl ether. b. Transfer 1 mL of this solution to a clean vial. c. Evaporate the solvent completely under a gentle stream of nitrogen or in a fume hood. d. Redissolve the dried extract in 1 mL of methanol for HPLC analysis.[12]
Protocol 3.2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: Utilize an HPLC system equipped with a C18 column and a diode array or UV detector.[12][13]
-
Mobile Phase: A gradient mobile phase consisting of 0.08% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) is effective.[12] Alternatively, an isocratic mobile phase of acetonitrile-methanol-0.1% phosphoric acid (9:3:88) can be used.[13]
-
HPLC Parameters:
-
Quantification: a. Prepare standard solutions of this compound hydrochloride of known concentrations in methanol. b. Generate a standard curve by injecting the standards and plotting peak area against concentration. c. Inject the prepared sample extracts and determine the this compound concentration by comparing their peak areas to the standard curve.
Caption: Workflow for the extraction and HPLC analysis of this compound from roots.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful in vitro propagation of Psychotria ipecacuanha. By optimizing culture conditions, particularly through the use of temporary immersion bioreactors and specific concentrations of IBA, it is possible to significantly enhance both biomass production and the yield of the target alkaloid, this compound.[5] Furthermore, the proposed application of elicitors like methyl jasmonate offers a promising avenue for further boosting secondary metabolite biosynthesis. The integration of these biotechnological approaches with robust analytical methods ensures a controlled, sustainable, and efficient supply of this compound for the pharmaceutical industry, mitigating the reliance on endangered wild populations.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Alternative substrates for vegetative propagation of Psychotria ipecacuanha (Brotero) Stokes | Research, Society and Development [rsdjournal.org]
- 8. ijcmas.com [ijcmas.com]
- 9. Methyl Jasmonate (MeJA) Promotes the Self-Pollen Tube Growth of Camellia oleifera by Regulating Lignin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl jasmonate upregulates biosynthetic gene expression, oxidation and conjugation of polyamines, and inhibits shoot formation in tobacco thin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent methyl jasmonate effects on photosynthetic traits and volatile emissions: biphasic kinetics and stomatal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 13. researchgate.net [researchgate.net]
Application Notes: Evaluating Cephaeline Efficacy in Subcutaneous Tumor Xenograft Models
Introduction
Cephaeline is a natural alkaloid compound derived from the plant Cephaelis ipecacuanha that has demonstrated significant anti-cancer properties.[1][2] It has been shown to regulate key cellular processes including cell viability, proliferation, and migration in various cancer cell lines.[3][4] The subcutaneous tumor xenograft model is a foundational and widely utilized in vivo platform in preclinical oncology research to assess the efficacy of novel therapeutic agents.[5][6] This model involves the implantation of human cancer cells into an immunodeficient mouse, resulting in the formation of a palpable, measurable tumor under the skin.[5][7] Its advantages include simplicity, cost-effectiveness, and the ability to easily monitor tumor progression.[5]
These application notes provide a comprehensive protocol for researchers to test the efficacy of this compound using a subcutaneous tumor xenograft model, supported by in vitro data and detailed methodologies.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through multiple mechanisms:
-
Induction of Ferroptosis: this compound has been shown to promote ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the NRF2 signaling pathway.[2][8] This leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cancer cell death.[8]
-
Histone H3 Acetylation: The compound acts as an inductor of histone H3 acetylation.[2][3] This epigenetic modification can lead to chromatin relaxation and altered gene expression, ultimately inhibiting the growth and migratory potential of cancer cells.[4]
-
Inhibition of Cancer Stem Cells (CSCs): this compound has been found to inhibit the formation of tumorspheres, which is a key characteristic of cancer stem cells, a subpopulation of cells responsible for tumor resistance and recurrence.[4][9]
-
Regulation of Cell Viability and Migration: Studies on mucoepidermoid carcinoma (MEC) and lung cancer cell lines show that this compound significantly reduces cell viability and inhibits cell migration.[4][8]
Caption: Mechanism of Action for this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound
Prior to in vivo studies, it is crucial to determine the potency of this compound on the selected cancer cell line.
1.1. Cell Viability and IC₅₀ Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Method:
-
Seed cancer cells (e.g., A549, H460, or mucoepidermoid carcinoma lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 24, 48, and 72 hours.[2][8]
-
Assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.[3]
-
Calculate the IC₅₀ values using non-linear regression analysis.
-
1.2. Cell Migration Assay
-
Objective: To evaluate the effect of this compound on cancer cell migration.
-
Method (Scratch Assay):
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace the medium with fresh media containing a sub-lethal concentration of this compound (derived from IC₅₀ data).
-
Capture images of the scratch at 0, 24, and 48 hours.[4]
-
Measure the wound closure area to quantify cell migration.
-
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Assay Duration | IC₅₀ Value (nM) | Effect on Migration |
|---|---|---|---|
| H460 (Lung Cancer) | 24 h | 88 | - |
| H460 (Lung Cancer) | 48 h | 58 | - |
| H460 (Lung Cancer) | 72 h | 35 | - |
| A549 (Lung Cancer) | 24 h | 89 | - |
| A549 (Lung Cancer) | 48 h | 65 | - |
| A549 (Lung Cancer) | 72 h | 43 | - |
| UM-HMC-1 (MEC) | - | - | Significant reduction at 48h[4] |
| UM-HMC-2 (MEC) | - | - | Significant reduction at 24h[4] |
Data derived from studies on lung cancer and mucoepidermoid carcinoma (MEC) cell lines.[4][8]
Protocol 2: Subcutaneous Tumor Xenograft Model
This protocol outlines the establishment of a xenograft model and subsequent treatment with this compound.
2.1. Materials and Reagents
-
Cancer cell line of interest (e.g., A549, H460)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[10]
-
Complete cell culture media
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[11]
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Digital calipers
2.2. Experimental Workflow
Caption: Workflow for a this compound xenograft study.
2.3. Detailed Steps
-
Cell Preparation:
-
Culture cells to 70-80% confluency.[10] Cells should be in the logarithmic growth phase.[14]
-
Harvest cells using trypsin, wash 2-3 times with sterile PBS to remove all media, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[10]
-
Resuspend the cell pellet in cold PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1–5 × 10⁷ cells/mL.[12][14] Keep the cell suspension on ice.[14]
-
-
Tumor Inoculation:
-
Treatment Protocol:
-
Monitor the mice daily for tumor formation. Begin measuring tumors with calipers once they become palpable.[5]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10][14]
-
Once tumors reach an average volume of 50-150 mm³, randomize the mice into treatment and control groups.[14]
-
Administer this compound via intraperitoneal (i.p.) injection at appropriate doses (e.g., 5 mg/kg and 10 mg/kg).[2][8] The control group should receive the vehicle alone.
-
Continue treatment for a specified period (e.g., daily for 12 days).[2][8]
-
-
Data Collection and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week as an indicator of efficacy and toxicity, respectively.[15]
-
The experimental endpoint is reached when tumors in the control group reach the maximum allowed size as per institutional animal welfare guidelines (e.g., 15 mm in any dimension) or if treated mice show signs of significant toxicity (e.g., >20% body weight loss).[14][15]
-
At the endpoint, humanely euthanize the mice and excise the tumors. Record the final tumor weight and volume.
-
Tumor tissue can be flash-frozen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathological analysis (IHC).
-
Table 2: Example In Vivo Treatment Regimen and Data Collection
| Parameter | Description |
|---|---|
| Animal Model | BALB/c nude mice, female, 4-6 weeks old |
| Cell Line | H460 or A549 human lung cancer cells |
| Inoculum | 3 x 10⁶ cells in 100 µL PBS/Matrigel (1:1)[10] |
| Treatment Groups | 1. Vehicle Control (i.p.) 2. This compound (5 mg/kg, i.p., daily)[2] 3. This compound (10 mg/kg, i.p., daily)[2] |
| Treatment Duration | 12 days[8] |
| Primary Endpoints | Tumor Volume, Final Tumor Weight |
| Secondary Endpoints | Mouse Body Weight, Survival Rate |
| Expected Outcome | Significant antitumor effects and tumor growth inhibition in this compound-treated groups.[2] |
Conclusion
The subcutaneous tumor xenograft model provides a robust and reproducible method for evaluating the in vivo anti-cancer efficacy of this compound. By following these detailed protocols, researchers can effectively assess the compound's ability to inhibit tumor growth, validate its mechanism of action, and gather essential preclinical data to support further drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 6. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Assessing the stability of Cephaeline in cell culture media over time
This technical support resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the stability of Cephaeline in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media?
Q2: What are the typical signs of this compound degradation in my experiments?
Inconsistent or lower-than-expected biological activity in your cell-based assays can be an indicator of this compound degradation. For example, if you observe a diminished effect on cell viability or signaling pathways over the course of a multi-day experiment, it may be due to a decrease in the concentration of the active compound.[1][2] Direct measurement of this compound concentration at different time points is the most reliable method to confirm degradation.
Q3: How can I quantify the concentration of this compound in my cell culture medium?
A common and reliable method for quantifying this compound in biological samples is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][4][5] This technique offers high sensitivity and specificity. An internal standard should be used to ensure accuracy.
Q4: What are the potential degradation products of this compound, and are they toxic to cells?
The exact degradation pathways of this compound in the complex environment of cell culture media are not well-documented. Potential degradation could involve oxidation of the phenolic groups. It is important to consider that any degradation products may have different biological activities or could be cytotoxic, potentially confounding experimental results. If significant degradation is observed, identifying the major degradation products via techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution or in the final dilution in media. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C. Perform a stability test of this compound in your specific cell culture medium at 37°C over your experimental timeframe (e.g., 24, 48, 72 hours). |
| Loss of biological effect in long-term experiments. | This compound is degrading over the incubation period. | Quantify the concentration of this compound at the beginning and end of your experiment using HPLC.[3][5] If significant degradation occurs, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Unexpected cytotoxicity observed. | A degradation product of this compound may be toxic to the cells. | Analyze the medium for the presence of degradation products using LC-MS. If toxic byproducts are suspected, a shorter experimental duration or more frequent media changes may be necessary. |
| Precipitation of this compound in the media. | The concentration of this compound exceeds its solubility in the cell culture medium. | Visually inspect the media for any precipitate after the addition of this compound. Determine the solubility of this compound in your specific medium. It may be necessary to use a lower concentration or a different solvent for the stock solution (though ensure solvent concentration is not toxic to cells). |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
- Sterile microcentrifuge tubes or a multi-well plate.
- Incubator set to 37°C with 5% CO₂.
- HPLC system with a fluorescence detector.[3][4]
- Appropriate HPLC column (e.g., C18).
- Solvents for mobile phase and sample preparation.
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Spike the cell culture medium with this compound to the final concentration used in your experiments.
- Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
- Incubate the samples at 37°C with 5% CO₂.
- At each designated time point, remove an aliquot and immediately store it at -80°C to halt any further degradation until analysis.
- For the 0-hour time point, the sample should be frozen immediately after preparation.
- Once all samples are collected, prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
- Analyze the supernatant by HPLC with fluorescence detection to determine the concentration of this compound.[5]
- Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
9. Data Analysis:
- The degradation of this compound can often be modeled using first-order kinetics.[6]
- Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
- The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
- The half-life (t₁/₂) of this compound in the medium can be calculated using the formula: t₁/₂ = 0.693 / k.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM (±SD) | % Remaining in RPMI-1640 (±SD) | % Remaining in F-12K (±SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 |
| 4 | 98.2 ± 1.5 | 99.1 ± 1.2 | 97.5 ± 2.1 |
| 8 | 95.6 ± 2.1 | 97.8 ± 1.8 | 94.3 ± 2.5 |
| 24 | 85.3 ± 3.5 | 92.5 ± 2.9 | 82.1 ± 3.8 |
| 48 | 72.1 ± 4.2 | 84.7 ± 3.6 | 68.9 ± 4.5 |
| 72 | 60.5 ± 5.1 | 75.3 ± 4.1 | 55.4 ± 5.3 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Overview of signaling pathways potentially affected by this compound based on current research.[7]
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of emetine and this compound by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High-performance liquid chromatographic assay with fluorescence detection for the determination of this compound and emetine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cephaeline Concentration for In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephaeline in in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, a broad starting range to consider is 0.01 µM to 30 µM.[1] For sensitive cell lines, concentrations in the nanomolar range may be necessary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: Which cytotoxicity assays are commonly used with this compound?
A2: Standard colorimetric assays that measure metabolic activity are frequently used to determine cell viability after this compound treatment. The most common is the MTT assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1][2] Another similar tetrazolium salt-based assay is the XTT assay.[3] Neutral Red uptake and LDH release assays are also viable alternatives for assessing cytotoxicity.[2][4]
Q3: How long should I expose my cells to this compound?
A3: Incubation times of 24, 48, and 72 hours are commonly reported for in vitro cytotoxicity studies with this compound.[1][3] The optimal exposure time will depend on the cell line's doubling time and the specific research question. It is recommended to perform a time-course experiment to determine the most appropriate endpoint.
Q4: What are the known mechanisms of this compound-induced cytotoxicity?
A4: this compound has been shown to exert its cytotoxic effects through multiple mechanisms. It can induce histone H3 acetylation, which can alter gene expression related to cell growth and proliferation.[1][5] Additionally, this compound can promote ferroptosis by inhibiting NRF2, a key regulator of antioxidant response.[3] It also impacts cell viability, growth, and migration.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in drug preparation and dilution.3. Changes in cell passage number, leading to altered sensitivity.4. Drug instability or improper storage.[6] | 1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.2. Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes for accurate dilutions.3. Use cells within a consistent and low passage number range for all experiments.4. Store this compound according to the manufacturer's instructions, protected from light and moisture. |
| No dose-dependent cytotoxic effect observed | 1. The concentration range tested is too low or too high.2. The incubation time is too short.3. The cell line is resistant to this compound.4. The drug is not soluble in the culture medium.[6] | 1. Test a wider range of concentrations, for example, from nanomolar to high micromolar, using serial dilutions.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control. Consider using a different cell line if resistance is suspected.4. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium. Check for any precipitation. |
| Cells are detaching from the plate after treatment | 1. High concentrations of this compound are causing widespread cell death and detachment.2. The vehicle (e.g., DMSO) concentration is too high and is causing toxicity. | 1. This can be an indicator of potent cytotoxicity. Ensure you are also analyzing the floating cells or use an assay that measures total cell death (e.g., LDH assay).2. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a vehicle-only control. |
| High background signal in the cytotoxicity assay | 1. Contamination of the cell culture or reagents.2. The assay reagent is interacting with this compound.3. Bubbles in the wells of the microplate.[7] | 1. Regularly check cell cultures for contamination. Use sterile techniques and fresh, filtered reagents.2. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent.3. Carefully inspect the plate for bubbles before reading and remove them if necessary. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| UM-HMC-1 (Mucoepidermoid Carcinoma) | MTT | 48h | 0.16 µM[1] |
| UM-HMC-2 (Mucoepidermoid Carcinoma) | MTT | 48h | 2.08 µM[1] |
| UM-HMC-3A (Mucoepidermoid Carcinoma) | MTT | 48h | 0.02 µM[1] |
| H460 (Lung Cancer) | Not Specified | 24h, 48h, 72h | 5-400 nM range tested[3] |
| A549 (Lung Cancer) | Not Specified | 24h, 48h, 72h | 5-400 nM range tested[3] |
| HL60 (Human Promyelocytic Leukemia) | XTT | Not Specified | Not Specified (Cytotoxicity observed)[3] |
| SK-OV-3 (Human Ovarian Cancer) | MTT | 72h | 0.1 µM[3] |
| HeLa (Cervical Cancer) | Not Specified | 72h | 3.27 µM (for Ebola VLP entry)[3] |
| Vero E6 (Kidney Epithelial) | Not Specified | 72h | 22.18 nM (for Ebola live virus)[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1][3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Potential off-target effects of Cephaeline in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cephaeline in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a protein synthesis inhibitor, closely related to emetine. It exerts its effects by targeting the ribosome, thereby halting the elongation phase of translation.[1] However, recent studies have revealed several off-target effects that contribute to its biological activity.
Q2: What are the known off-target effects of this compound in cellular models?
A2: this compound has demonstrated several significant off-target effects, including:
-
Induction of Ferroptosis: It can induce this iron-dependent form of programmed cell death by inhibiting the NRF2 signaling pathway.[2][3]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.
-
Histone H3 Acetylation: It acts as an inducer of histone H3 acetylation, which can modulate gene expression.[4][5][6]
-
Inhibition of Cytochrome P450 (CYP) Enzymes: this compound can inhibit the activity of CYP2D6 and CYP3A4.[7][8]
-
Antiviral Activity: It has shown potent inhibitory effects against Zika virus (ZIKV) and Ebola virus (EBOV).
Q3: At what concentrations are the off-target effects of this compound typically observed?
A3: The effective concentrations of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. For its anticancer effects, IC50 values are often in the nanomolar to low micromolar range. For instance, in H460 and A549 lung cancer cells, IC50 values for cytotoxicity range from 35 to 89 nM over 24-72 hours.[2] For mucoepidermoid carcinoma cell lines, IC50 values have been reported to be as low as 0.02 µM.[4][5] Inhibition of CYP enzymes occurs at higher concentrations, with Ki values of 54 µM for CYP2D6 and 355 µM for CYP3A4.[7][8]
Q4: Is this compound expected to activate the p38 MAPK pathway?
A4: While direct, conclusive evidence is still emerging, cellular stress, a known consequence of protein synthesis inhibition and induction of ferroptosis, is a strong activator of the p38 MAPK pathway. Therefore, it is plausible that this compound treatment could lead to the activation of this pathway as a downstream cellular stress response. Further investigation, such as through Western blot analysis of phosphorylated p38, is recommended to confirm this in your specific cellular model.
Troubleshooting Guides
Problem 1: Unexpectedly high or rapid cytotoxicity observed at low concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit vastly different sensitivities to this compound. The IC50 can range from nanomolar to micromolar concentrations.
-
Solution: Perform a dose-response curve for your specific cell line to determine the optimal concentration range. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to establish an IC50 value.
-
-
Possible Cause 2: Contamination of this compound Stock. Impurities in the compound stock can lead to non-specific toxicity.
-
Solution: Ensure you are using a high-purity grade of this compound. If in doubt, obtain a new, certified stock of the compound.
-
-
Possible Cause 3: Off-target effects are dominant at the tested concentration. this compound's induction of ferroptosis and apoptosis can lead to rapid cell death.
-
Solution: If you are investigating a specific non-cytotoxic effect, you may need to work at sub-lethal concentrations. Consider co-treatment with inhibitors of apoptosis (e.g., Z-VAD-FMK) or ferroptosis (e.g., ferrostatin-1) to dissect the mechanism of cell death.
-
Problem 2: Inconsistent results in cytotoxicity assays (e.g., MTT, XTT).
-
Possible Cause 1: Assay Interference. Natural compounds can sometimes interfere with the chemistry of colorimetric or fluorometric assays. For example, they may directly reduce the tetrazolium salts or have inherent fluorescence.
-
Solution: Run a cell-free control where you add this compound to the assay medium without cells to check for direct reduction of the substrate. If interference is observed, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release assay, ATP-based viability assay).
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells plated can significantly impact the results of viability assays.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure that cells are in the exponential growth phase at the time of analysis.
-
-
Possible Cause 3: Incubation Time. The cytotoxic effects of this compound are time-dependent.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.
-
Problem 3: No significant effect on the NRF2 pathway is observed.
-
Possible Cause 1: Insufficient Concentration or Treatment Time. The effect of this compound on the NRF2 pathway may require a specific concentration and duration of treatment to become apparent.
-
Solution: Perform a time-course and dose-response experiment, and analyze the expression of NRF2 and its downstream targets (e.g., GPX4, SLC7A11) via Western blot or qPCR.
-
-
Possible Cause 2: Cell-type Specific Differences in the NRF2 Pathway. The regulation and importance of the NRF2 pathway can vary between different cell types.
-
Solution: Confirm that the NRF2 pathway is active and responsive in your chosen cellular model using a known NRF2 activator (e.g., sulforaphane) as a positive control.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 | Reference |
| H460 | Lung Cancer | CCK-8 | 24 | 88 nM | [2] |
| H460 | Lung Cancer | CCK-8 | 48 | 58 nM | [2] |
| H460 | Lung Cancer | CCK-8 | 72 | 35 nM | [2] |
| A549 | Lung Cancer | CCK-8 | 24 | 89 nM | [2] |
| A549 | Lung Cancer | CCK-8 | 48 | 65 nM | [2] |
| A549 | Lung Cancer | CCK-8 | 72 | 43 nM | [2] |
| UM-HMC-1 | Mucoepidermoid Carcinoma | MTT | - | 0.16 µM | [5] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | MTT | - | 2.08 µM | [5] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | MTT | - | 0.02 µM | [5] |
| HeLa | Cervical Cancer | Ebola VLP entry | 72 | 3.27 µM | [4] |
| Vero E6 | Kidney Epithelial | Ebola live virus | 72 | 22.18 nM | [4] |
| HEK293 | Kidney Epithelial | ZIKV NS5 RdRp activity | 1 | 976 nM | [4] |
Table 2: Inhibitory Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| CYP2D6 | 54 µM | 121 µM | [7][8] |
| CYP3A4 | 355 µM | >1000 µM | [7][8] |
| CYP2C9 | - | >1000 µM | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for NRF2 and Phospho-p38 MAPK
This protocol outlines the steps to assess the effect of this compound on the expression of NRF2 and the phosphorylation of p38 MAPK.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NRF2 or anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped and re-probed with antibodies for total p38 MAPK and a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control. For phospho-p38, normalize to the total p38 signal.
-
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cephaeline Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing experiments involving the natural product Cephaeline. The following question-and-answer format directly addresses common issues to help ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a natural alkaloid derived from the roots of Carapichea ipecacuanha.[1][2][3][4][5] Its primary anti-cancer mechanism involves the induction of ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] This leads to a reduction in the expression of antioxidant genes like GPX4 and SLC7A11.[6] Additionally, this compound has been shown to induce histone H3 acetylation and inhibit cancer stem cells.[6][7][8] It also exhibits antiviral activity against viruses such as Zika and Ebola.[6]
Q2: Why am I seeing significant variability in the IC50 values for this compound between experiments?
Inconsistent IC50 values are a common challenge in experiments with natural products. Several factors can contribute to this variability:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound. As shown in the table below, IC50 values can range from nanomolar to micromolar concentrations depending on the cell type.[6][7]
-
Compound Stability: The stability of this compound in your stock solution and final cell culture medium can impact its effective concentration. It is crucial to follow proper storage and handling procedures.
-
Experimental Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation time can all influence the apparent IC50 value.[9]
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the specific protocol used can lead to different IC50 determinations.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for reproducible results. One source indicates that this compound is stable for at least four years when stored at -20°C as a solid.[10] For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.[6] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment.
Q4: What is the stability of this compound in cell culture medium?
The stability of this compound in cell culture medium over typical experimental durations (e.g., 24, 48, 72 hours) is not extensively documented in the literature. As a general best practice for natural compounds, it is advisable to minimize the time the compound is in the incubator.[11] If you suspect compound degradation is contributing to inconsistent results, consider the following:
-
Perform a time-course experiment to see if the effect of this compound diminishes over longer incubation periods.
-
Replenish the medium with freshly diluted this compound for longer-term experiments.
-
If available, use analytical methods like HPLC to assess the concentration of this compound in the culture medium over time.[12][13]
Data Presentation: Variability in this compound IC50 Values
The following table summarizes reported IC50 values for this compound in various cancer cell lines, highlighting the inherent variability across different biological systems.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |
| H460 | Lung Cancer | 24 | 88 nM | [14] |
| H460 | Lung Cancer | 48 | 58 nM | [14] |
| H460 | Lung Cancer | 72 | 35 nM | [14] |
| A549 | Lung Cancer | 24 | 89 nM | [14] |
| A549 | Lung Cancer | 48 | 65 nM | [14] |
| A549 | Lung Cancer | 72 | 43 nM | [14] |
| UM-HMC-1 | Mucoepidermoid Carcinoma | Not Specified | 0.16 µM | [7] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | Not Specified | 2.08 µM | [7] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | Not Specified | 0.02 µM | [7] |
| HeLa | Cervical Cancer | 72 | 3.27 µM (Ebola VLP entry) | [6] |
| Vero E6 | Kidney Epithelial | 72 | 22.18 nM (Ebola live virus) | [6] |
| HEK293 | Human Embryonic Kidney | 1 | 976 nM (ZIKV NS5 RdRp) | [6] |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects due to evaporation- Pipetting errors- Contamination | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Do not use the outer wells of the plate or fill them with sterile PBS to minimize evaporation.- Check for and address any potential contamination. |
| Low signal or poor dynamic range | - Insufficient incubation time with the reagent- Low cell number- Cell type not suitable for the assay | - Optimize the incubation time for your specific cell line.- Increase the initial cell seeding density.- Consider an alternative viability assay (e.g., ATP-based assay like CellTiter-Glo). |
| High background | - Contamination of media or reagents- Reagent instability | - Use fresh, sterile media and reagents.- Ensure proper storage of assay reagents. |
Apoptosis Assays (Annexin V/PI Staining)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V+/PI+ cells in control group | - Cells are not healthy (over-confluent, high passage number)- Harsh cell handling during harvesting (e.g., over-trypsinization) | - Use cells from a healthy, logarithmically growing culture.- Handle cells gently. Use a cell scraper or a gentle dissociation reagent for adherent cells.[15][16] |
| No or low Annexin V staining in treated group | - this compound concentration is too low or incubation time is too short to induce apoptosis- Reagents are expired or were stored improperly- Incorrect buffer used | - Perform a dose-response and time-course experiment to determine optimal conditions.- Use fresh reagents and verify storage conditions.- Ensure a calcium-containing binding buffer is used for Annexin V staining.[16][17][18] |
| High background fluorescence | - Inadequate washing- Non-specific antibody binding | - Increase the number of wash steps.- Include a blocking step if necessary.[15] |
NRF2 Pathway Analysis (Western Blot)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No NRF2 band detected, even in positive controls | - Low NRF2 expression in the chosen cell line- Ineffective antibody- Protein degradation | - Use a positive control cell line known to express NRF2.- Use a validated antibody for NRF2 detection.[19]- Add protease inhibitors to your lysis buffer. |
| Weak NRF2 signal in nuclear extracts | - Inefficient nuclear fractionation- Insufficient stimulation of NRF2 translocation | - Verify the purity of your nuclear and cytoplasmic fractions using antibodies for specific markers (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).- Optimize the concentration and incubation time with this compound. |
| Multiple non-specific bands | - Antibody is not specific- High antibody concentration | - Use a different, validated NRF2 antibody.- Titrate the primary antibody concentration. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[20][21][22][23]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative controls.[15][24][25][26][27]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method (e.g., TrypLE, accutase) to avoid membrane damage. Centrifuge the cells and wash twice with cold PBS.[24]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25][26]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[25]
NRF2 Nuclear Translocation Assay by Western Blot
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by scraping and wash with cold PBS.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear/cytoplasmic extraction kit or a well-established protocol to separate the nuclear and cytoplasmic fractions.[2]
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the nuclear NRF2 signal to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic NRF2 signal to a cytoplasmic loading control (e.g., GAPDH or Tubulin).[14][28][29]
Visualizations
Caption: this compound's signaling pathway leading to ferroptosis.
Caption: A typical experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 2. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.org.co [scielo.org.co]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. cdn.hellobio.com [cdn.hellobio.com]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. kumc.edu [kumc.edu]
- 27. bdbiosciences.com [bdbiosciences.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Cephaeline Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from cephaeline in common fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a natural alkaloid found in the ipecacuanha plant and is structurally related to emetine.[1][2][3] It is known to possess biological activities, including the induction of histone H3 acetylation and the promotion of ferroptosis via NRF2 inhibition. The primary reason for its interference in fluorescence-based assays is its intrinsic fluorescence, or autofluorescence. This compound has a known excitation maximum at approximately 283 nm and an emission maximum at around 317 nm.[4] This inherent fluorescence can lead to false-positive signals, especially in assays that utilize fluorophores with overlapping spectral properties.
Q2: Which fluorescence-based assays are most likely to be affected by this compound interference?
Assays that use fluorophores with excitation and/or emission spectra in the ultraviolet (UV) or blue region of the spectrum are most susceptible to interference from this compound's autofluorescence. This includes, but is not limited to:
-
Assays using UV-excitable dyes: Such as DAPI and Hoechst stains for nuclear labeling.
-
Fluorescein-based assays: Fluorescein and its derivatives (e.g., FITC) have excitation and emission maxima that can be affected by the shoulder of this compound's emission spectrum.
-
Fluorescence Resonance Energy Transfer (FRET) assays: If the donor or acceptor fluorophore's spectrum overlaps with this compound's fluorescence, it can lead to inaccurate FRET efficiency calculations.[5]
-
Fluorescence Polarization (FP) assays: Autofluorescence from this compound can contribute to the total fluorescence intensity, potentially skewing the polarization readings.[6]
Q3: How can I determine if this compound is interfering with my assay?
The simplest method is to run a control experiment containing this compound at the desired concentration in your assay buffer without the fluorescent probe or substrate.[7] If you observe a significant fluorescence signal in the detection channel of your assay, it is likely that this compound is causing interference.
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
This is the most common issue and is likely due to this compound's intrinsic fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Confirm Interference: Prepare a plate with your assay buffer and this compound at the final concentration used in your experiment, but without your fluorescent reporter. Read the plate on your fluorescence detector using the same settings as your main experiment. A significant signal confirms interference.
-
Spectral Shift: The most effective solution is often to move to fluorophores that excite and emit at longer wavelengths (red-shifted dyes).[5][6] The likelihood of compound autofluorescence decreases significantly at higher wavelengths.
-
Increase Probe Concentration: In some assays, like Fluorescence Polarization, increasing the concentration of the fluorescent tracer can improve the signal-to-background ratio and minimize the relative contribution of this compound's fluorescence.
-
Background Subtraction: If switching fluorophores is not feasible, a background subtraction can be performed. This involves preparing a parallel set of wells containing this compound at the same concentration as the experimental wells but without the assay's fluorescent components. The average fluorescence from these control wells is then subtracted from the experimental wells.
-
Orthogonal Assays: Consider using an alternative, non-fluorescence-based detection method to validate your findings. Options include absorbance-based assays, luminescence assays, or label-free technologies.
Issue 2: this compound appears to inhibit/activate my target in a fluorescence-based assay, but this is not confirmed by other methods.
This could be due to fluorescence quenching or enhancement by this compound, rather than a true biological effect.
Troubleshooting Protocol:
-
Perform a Quenching/Enhancement Assay:
-
Prepare a solution of your fluorescent probe at the final assay concentration.
-
In a multi-well plate, add a constant volume of the fluorescent probe solution to each well.
-
Add a serial dilution of this compound to the wells.
-
Incubate for the same duration as your main assay.
-
Measure the fluorescence intensity.
-
A dose-dependent decrease in fluorescence suggests quenching, while an increase suggests enhancement.
-
-
Data Correction: If quenching is observed, you may be able to correct your experimental data using the following formula: Corrected Fluorescence = Raw Fluorescence / (1 - Percent Quenching) Where Percent Quenching is determined from your quenching assay at the corresponding this compound concentration.
-
Change Assay Format: If significant quenching or enhancement is observed, it is highly recommended to switch to an orthogonal assay for hit validation.
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorophores
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound |
| This compound | ~283 | ~317 | - |
| DAPI | ~358 | ~461 | High |
| Hoechst 33258 | ~350 | ~461 | High |
| Fluorescein (FITC) | ~494 | ~518 | Moderate |
| Rhodamine B | ~555 | ~580 | Low |
| Cy5 | ~649 | ~670 | Very Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under specific assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Multi-well plates (black, clear bottom recommended for cell-based assays)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the main experiment.
-
Add a fixed volume of each this compound dilution to the wells of the multi-well plate. Include wells with assay buffer only as a blank.
-
Incubate the plate under the same conditions (temperature, time) as the main assay.
-
Using the fluorescence plate reader, perform a spectral scan to determine the excitation and emission maxima of this compound in your assay buffer. If a spectral scan is not possible, use the filter set corresponding to your assay's fluorophore.
-
Measure the fluorescence intensity at the emission wavelength of your assay's fluorophore.
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
Signaling Pathway Considerations
This compound has been shown to impact cellular signaling, notably through the induction of histone H3 acetylation and inhibition of NRF2, which is involved in the cellular stress response and can influence pathways like PI3K/Akt. When studying these or related pathways using fluorescence-based readouts, it is crucial to be aware of the potential for direct assay interference.
PI3K/Akt Signaling Pathway
Fluorescence-based assays for the PI3K/Akt pathway often rely on fluorescently labeled antibodies in techniques like immunofluorescence or FRET-based biosensors to detect phosphorylation events (e.g., p-Akt).
Caption: Potential interference of this compound in PI3K/Akt pathway assays.
Researchers using fluorescent readouts for Akt phosphorylation should perform the autofluorescence and quenching controls described above to ensure that any observed changes are due to biological activity and not assay artifacts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H38N2O4 | CID 442195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The simultaneous assay of emetine and this compound in ipecacuanha and its preparations by spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Managing Cephaeline-Induced Cell Stress in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cephaeline in long-term cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell stress?
A1: this compound induces multifaceted cellular stress primarily through three interconnected mechanisms:
-
Unfolded Protein Response (UPR): this compound can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the UPR.
-
Oxidative Stress: The compound has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components. This is often linked to the modulation of the Nrf2/Keap1 pathway.
-
Apoptosis and Ferroptosis: Prolonged or high-concentration exposure to this compound can initiate programmed cell death pathways, including caspase-dependent apoptosis and iron-dependent ferroptosis, by inhibiting NRF2.[1]
Q2: How does this compound's stability in culture medium affect long-term experiments?
A2: The stability of this compound in culture medium can impact its effective concentration over time. For long-term experiments, it is crucial to consider the compound's half-life in your specific culture conditions. It is recommended to perform a stability test or to replenish the this compound-containing medium every 48-72 hours to maintain a consistent concentration.
Q3: Can cells develop resistance to this compound over long-term exposure?
A3: While not extensively documented for this compound specifically, it is possible for cell populations to develop resistance to cytotoxic compounds over extended periods through selection of resistant clones. If you observe a decrease in this compound's efficacy over time, consider performing regular checks of your cell line's sensitivity (e.g., IC50 determination) and consider using a fresh stock of cells if resistance is suspected.
Q4: What are the expected morphological changes in cells treated with this compound long-term?
A4: Cells undergoing this compound-induced stress may exhibit several morphological changes, including rounding, detachment from the culture surface, membrane blebbing (a sign of apoptosis), and the appearance of intracellular vacuoles. These changes should be monitored and documented as part of your experimental observations.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Early Stages of a Long-Term Experiment
| Possible Cause | Suggested Solution |
| Initial this compound concentration is too high. | Perform a dose-response study to determine the optimal sub-lethal concentration for your specific cell line and experimental duration. Start with a concentration below the 24-hour IC50 value. |
| Cell seeding density is too low. | Low cell density can make cells more susceptible to stress. Increase the initial seeding density to promote cell-cell contact and survival signaling. |
| Inadequate adaptation period. | Gradually introduce this compound to the culture medium over several days to allow cells to adapt to the initial stress. |
Issue 2: Gradual Decline in Cell Viability and Proliferation Over Several Weeks
| Possible Cause | Suggested Solution |
| Accumulation of toxic metabolites. | Increase the frequency of media changes (e.g., every 24-48 hours) to remove metabolic waste and replenish nutrients. Consider a partial media change to minimize stress on the cells. |
| Chronic oxidative stress. | Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) to mitigate ROS-induced damage.[2][3] Titrate the antioxidant concentration to avoid any pro-oxidant effects.[3] |
| Persistent UPR activation leading to apoptosis. | Consider using a chemical chaperone like 4-phenylbutyrate (4-PBA) at a low concentration to help alleviate ER stress.[4] However, be aware of potential off-target effects. |
| Nutrient depletion in the culture medium. | Use a richer culture medium formulation or supplement with additional amino acids and vitamins to support cell health under chronic stress. |
Issue 3: Inconsistent or Irreproducible Results in Long-Term Assays
| Possible Cause | Suggested Solution |
| Inconsistent this compound concentration. | Prepare a large batch of this compound stock solution and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure thorough mixing when adding to the culture medium. |
| Cell line drift or contamination. | Regularly perform cell line authentication (e.g., STR profiling). Test for mycoplasma contamination, as it can significantly alter cellular responses to stress. |
| Variability in experimental conditions. | Maintain strict consistency in all experimental parameters, including incubation times, media change schedules, cell passage number, and reagent lots. |
Data Presentation: this compound IC50 Values
The following table summarizes reported IC50 values for this compound in different cancer cell lines, providing a reference for designing experiments.
| Cell Line | Treatment Duration | IC50 Concentration | Assay Method |
| H460 (Lung Cancer) | 24 hours | 88 nM | CCK-8 |
| H460 (Lung Cancer) | 48 hours | 58 nM | CCK-8 |
| H460 (Lung Cancer) | 72 hours | 35 nM | CCK-8 |
| A549 (Lung Cancer) | 24 hours | 89 nM | CCK-8 |
| A549 (Lung Cancer) | 48 hours | 65 nM | CCK-8 |
| A549 (Lung Cancer) | 72 hours | 43 nM | CCK-8 |
| UM-HMC-1 (Mucoepidermoid Carcinoma) | Not Specified | 0.16 µM | MTT |
| UM-HMC-2 (Mucoepidermoid Carcinoma) | Not Specified | 2.08 µM | MTT |
| UM-HMC-3A (Mucoepidermoid Carcinoma) | Not Specified | 0.02 µM | MTT |
Data compiled from references[1][5].
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[6][7][8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include untreated control wells.
-
After treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Detection of Apoptosis using Annexin V-FITC Staining
This protocol is based on standard Annexin V-FITC apoptosis detection methods.[9][10][11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include positive and negative controls.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Measurement of Intracellular ROS using DCFDA
This protocol is a standard procedure for measuring ROS with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[1][5][13][14][15]
Materials:
-
DCFDA (or H2DCFDA)
-
Serum-free medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with serum-free medium.
-
Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with serum-free medium to remove excess probe.
-
Treat the cells with this compound. Include a positive control (e.g., H2O2) and a negative control.
-
Measure the fluorescence intensity at an excitation/emission of ~485/535 nm at different time points.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced Unfolded Protein Response (UPR) via ATF6α.
Caption: this compound, Oxidative Stress, and Mitochondrial Apoptosis.
Caption: this compound-induced Ferroptosis via NRF2 Inhibition.
Caption: Workflow for Long-Term this compound Experiments.
References
- 1. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]
- 2. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
Lot-to-lot variability considerations for commercial Cephaeline
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the use of commercial Cephaeline, with a specific focus on addressing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a natural alkaloid found in the roots of Cephaelis ipecacuanha and other plant species.[1][2] It is chemically related to emetine.[2] In research, this compound is investigated for several biological activities, including:
-
Antiviral Properties: It shows potent inhibition of viruses like Zika (ZIKV) and Ebola (EBOV).[1]
-
Anticancer Activity: It can induce a form of programmed cell death called ferroptosis by inhibiting NRF2, making it a subject of interest in lung cancer research.[1] It has also been shown to reduce the viability and proliferation of mucoepidermoid carcinoma (MEC) cells.[1][3]
-
Epigenetic Regulation: this compound is known to induce the acetylation of histone H3, suggesting a role in epigenetic modification.[1][3]
Q2: What is lot-to-lot variability and why is it a significant concern for a natural product like this compound?
Lot-to-lot variability refers to the differences in the analytical performance and physicochemical properties of a reagent from one manufacturing batch to the next.[4][5] This is a critical concern for natural products like this compound because its source material, the Ipecac root, can have varying concentrations of alkaloids due to factors like plant genetics, harvesting time, and drying procedures.[6][7] This can lead to differences in purity, impurity profiles, and the ratio of related alkaloids (like emetine) between different commercial lots.[7] Such variability can significantly impact experimental reproducibility, leading to inconsistent results over time.[8]
Q3: What are the primary sources of lot-to-lot variability in commercial this compound?
The variability in commercial this compound can stem from several factors throughout the manufacturing and supply chain:
-
Source Material: Differences in the geographical origin, cultivation, and harvesting time of the Cephaelis ipecacuanha plant can alter the initial alkaloid composition.[6]
-
Extraction and Purification Process: Minor changes in manufacturing processes, such as solvent ratios or purification columns, can lead to different impurity profiles between batches.[4]
-
Stability and Storage: this compound's stability can be affected by factors like temperature, pH, light, and oxidation.[9][10] Inappropriate transportation or storage conditions can lead to degradation, altering the product's potency and purity.[4][10]
-
Residual Solvents and Counter-ions: The final product may be a salt (e.g., hydrochloride), and variations in residual solvents or the salt form can affect solubility and activity.
Q4: What documentation should I review from a supplier when purchasing a new lot of this compound?
When you receive a new lot of this compound, you should always request and carefully review the Certificate of Analysis (CoA) . This document provides lot-specific quality control information. Key parameters to check are summarized in the table below.
| Parameter | Description | Why It's Important |
| Purity (e.g., by HPLC) | The percentage of this compound in the material. A common purity level for research-grade compounds is >98% or >99%.[1] | Ensures you are working with the active compound and not a mixture. A lower-than-expected purity can lead to weaker biological effects. |
| Identity Confirmation | Methods used to confirm the chemical structure (e.g., Mass Spectrometry, NMR). | Verifies that the compound is indeed this compound. |
| Appearance | A description of the physical state (e.g., White solid, crystalline powder).[2] | A change in appearance from the expected form could indicate degradation or contamination. |
| Solubility | Solvents in which the compound is soluble (e.g., Soluble in ethanol).[2] | Critical for preparing stock solutions correctly and ensuring the compound is fully dissolved for experiments. |
| Related Alkaloids (e.g., Emetine) | The percentage of closely related impurities, such as emetine. | Emetine has its own biological activities that could confound experimental results if present in significant quantities.[11] |
| Date of Manufacture/Retest Date | The date the lot was produced and the date by which it should be re-analylated to ensure it still meets specifications. | Helps ensure the product has not degraded due to age. |
Troubleshooting Guide
Problem: My experimental results (e.g., IC50, cell viability) are inconsistent after switching to a new lot of this compound.
This is a classic sign of lot-to-lot variability. It is crucial to qualify each new lot before using it in critical experiments to ensure consistency.
Solution: New Lot Qualification Workflow
Follow this workflow to validate a new lot of this compound against a previously validated lot or a reference standard.
Caption: A logical workflow for the validation and acceptance of a new commercial lot of this compound.
Step 1: Visual Inspection and Documentation Review Compare the physical appearance of the new lot to the old one. Review the CoA for any significant differences in purity or impurity profiles.
Step 2: Analytical Verification (HPLC) Perform a comparative High-Performance Liquid Chromatography (HPLC) analysis. This is the most reliable method to quantitatively assess purity and compare the chemical fingerprint of the new lot to your old, trusted lot or a reference standard.[6][12] An example protocol is provided in Appendix B. Your goal is to confirm that the retention time of the main peak matches and that the purity and impurity profiles are within acceptable limits.
Step 3: Functional Assay Comparison Run a simple, robust functional assay in parallel. For example, perform a dose-response cell viability assay using both the old and new lots on the same cell line and under identical conditions. The resulting IC50 values should be comparable.
If the analytical and functional data are consistent, the lot can be accepted. If not, contact the supplier with your data to request a replacement.
Problem: My this compound stock solution appears cloudy, has changed color, or I see particulates.
This may indicate solubility issues or chemical degradation.
Solution: Check Storage and Handling Procedures
-
Confirm Correct Solvent: Ensure you are using a solvent in which this compound is highly soluble, as indicated by the supplier or literature (e.g., DMSO, Ethanol).[1][2]
-
Assess Storage Conditions: this compound, like many alkaloids, should be stored protected from light and at recommended temperatures (e.g., 4°C for short-term, -20°C for long-term solution storage) to prevent degradation.[6][9] High temperatures and light exposure can accelerate the breakdown of the compound.[10]
-
Perform a Solubility Test: Try preparing a small, fresh solution. Ensure the compound is fully dissolved using vortexing or sonication if necessary. If it remains insoluble or cloudy at the desired concentration, this could be a characteristic of that specific lot, and you may need to adjust your stock concentration.
-
Do Not Use if Degradation is Suspected: If you suspect the compound has degraded (e.g., significant color change), it is best to discard it and use a fresh vial, as degradation products could produce confounding biological effects or be toxic to cells.
Appendices
Appendix A: Key Signaling Pathways of this compound
The diagram below illustrates the proposed mechanism of action for this compound's anticancer effects through the induction of ferroptosis and its role in histone acetylation.[1][3]
Caption: this compound's dual mechanism involving NRF2 inhibition to induce ferroptosis and induction of histone H3 acetylation.
Appendix B: Experimental Protocol - HPLC Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][13] This method should be validated in your laboratory.
1. Objective: To determine the purity of a this compound lot and compare its chromatographic profile to a reference standard or a previous lot.
2. Materials and Reagents:
-
This compound (new lot and reference/old lot)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Phosphoric Acid or Trifluoroacetic Acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions: The following table outlines typical starting conditions for this compound analysis. Optimization may be required.
| Parameter | Recommended Condition |
| HPLC System | UHPLC or HPLC with UV/DAD or Fluorescence Detector |
| Column | C18 reversed-phase column (e.g., Acclaim™ 120 C18, 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.08% TFA in Water[6][13] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile:Methanol[6][13] |
| Gradient | A time-based gradient from high aqueous (e.g., ~88% A) to high organic (e.g., 100% B) over 20-30 minutes to elute all compounds.[6][13] |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 40°C[6] |
| Detection Wavelength | Diode Array Detector (DAD) at 285 nm or Fluorescence Detector (Excitation: 285 nm, Emission: 316 nm).[6][13] |
| Injection Volume | 5-10 µL[6] |
4. Sample Preparation:
-
Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration within the linear range of the detector (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
Prepare samples for the new lot and the reference/old lot in the same manner.
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Compare the retention time, peak shape, and purity percentage of the new lot directly with the reference/old lot. The retention times should be nearly identical, and the purity should be within an acceptable range (e.g., ±1%) of the reference. Pay close attention to the impurity profile (the number and size of minor peaks).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. myadlm.org [myadlm.org]
- 6. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 7. researchgate.net [researchgate.net]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Quantitative analysis of emetine and this compound by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing precipitation of Cephaeline in working solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Cephaeline in working solutions.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation during experimental workflows.
Issue: Precipitate forms immediately upon dissolving this compound free base in an aqueous buffer.
| Question | Answer |
| What is the likely cause? | This compound free base has very low aqueous solubility. Direct dissolution in neutral or alkaline aqueous buffers often leads to immediate precipitation. |
| How can I resolve this? | 1. Use this compound Hydrochloride: The hydrochloride salt of this compound exhibits significantly higher aqueous solubility than the free base. 2. pH Adjustment: this compound is a weak base and is more soluble in acidic conditions. Prepare your working solution in a slightly acidic buffer (e.g., pH 3-5). A patent for extracting this compound suggests adjusting the pH to 3-5 after dissolving in an organic solvent, before lyophilization to obtain the hydrochloride salt, indicating its stability and solubility in this pH range.[1] 3. Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.[2] |
Issue: Precipitate forms when diluting a this compound stock solution (in organic solvent) into cell culture media or a physiological buffer.
| Question | Answer |
| What is the likely cause? | The sudden change in solvent polarity and pH upon dilution can cause the less soluble free base to precipitate out of the solution. This is a common issue with weakly basic compounds. |
| How can I prevent this? | 1. Lower the Stock Concentration: Using a more dilute stock solution can help prevent precipitation upon dilution. 2. Stepwise Dilution: Dilute the stock solution gradually into the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. 3. Pre-acidify the Aqueous Medium: If your experimental conditions permit, slightly acidifying the cell culture media or buffer before adding the this compound stock can help maintain its solubility. 4. Incorporate a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) in the final working solution can help maintain solubility. |
Issue: The prepared this compound solution appears cloudy or forms a precipitate over time, especially during storage.
| Question | Answer |
| What are the potential causes? | 1. Temperature Effects: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures. 2. pH Instability: The pH of the solution may change over time due to absorption of atmospheric CO₂, leading to precipitation. 3. Concentration Above Saturation: The initial concentration may be too high for long-term stability in the chosen solvent system. |
| How can I improve stability? | 1. Optimize Storage Conditions: Store stock solutions at -20°C or -80°C as recommended by suppliers. For working solutions, fresh preparation is often best. 2. Buffer Choice: Use a buffer with sufficient buffering capacity to maintain a stable pH. 3. Use of Stabilizers: For long-term storage, consider the use of precipitation inhibitors such as polymers (e.g., HPMC, PVP), which can help maintain a supersaturated state. However, the compatibility of these agents with your specific assay must be verified. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used. This compound is slightly soluble in these organic solvents. It is crucial to first prepare a clear stock solution before diluting it into aqueous buffers.
Q2: At what pH is this compound most soluble?
A2: As a weak base, this compound's solubility is significantly increased in acidic conditions (pH below its pKa). While specific data across a full pH range is limited, its hydrochloride salt form suggests good solubility in the acidic range (pH 3-5).[1] Interestingly, as a phenolic alkaloid, it can also form a salt and dissolve in alkaline water, with some extraction methods utilizing a pH of 10-12.[1] However, for most biological experiments, a slightly acidic to neutral pH is aimed for in the final working solution, making the use of an acidic stock solution or the hydrochloride salt preferable.
Q3: Can I dissolve this compound directly in water?
A3: Dissolving this compound free base directly in water is not recommended due to its very low aqueous solubility (predicted to be around 0.00282 mg/mL). This compound hydrochloride is more water-soluble.
Q4: My this compound solution precipitated. Can I still use it after vortexing?
A4: It is not advisable to use a solution that has precipitated. The concentration of the supernatant will be lower than intended, leading to inaccurate experimental results. The troubleshooting steps above should be followed to prepare a new, stable solution.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions, typically in an organic solvent like DMSO, should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Chemical Formula | C₂₈H₃₈N₂O₄ | [3] |
| Molar Mass | 466.62 g/mol | [3] |
| Appearance | White silky crystals | [3] |
| pKa (predicted) | 9.23 - 9.90 (weak base) | |
| Water Solubility | 0.00282 mg/mL (predicted for free base) | |
| Solubility in Organic Solvents | Slightly soluble in acetonitrile, chloroform, ethanol, and methanol. | |
| Solubility of Hydrochloride Salt | More soluble in aqueous solutions than the free base. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.67 mg of this compound free base (or 5.03 mg of this compound hydrochloride) and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tube
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the cell culture medium. Crucially, add the stock solution dropwise while gently vortexing or swirling the tube to ensure rapid dispersion and prevent localized high concentrations that could lead to precipitation.
-
The final concentration of DMSO in the working solution will be 0.1%. Ensure this concentration is compatible with your cell line.
-
Use the working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors and strategies to enhance this compound solubility.
References
- 1. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and this compound hydrochloride from ipecace - Google Patents [patents.google.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deconvoluting the Effects of Cephaeline and its Analog Emetine
Welcome to the technical support center for researchers working with the ipecac alkaloids, Cephaeline and emetine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you differentiate the biological effects of these two structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between this compound and emetine?
A1: this compound and emetine are structurally very similar, with the key difference being a methoxyl group (-OCH3) on the isoquinoline ring system. Emetine possesses this methoxyl group, whereas this compound has a hydroxyl group (-OH) at the corresponding position.[1][2][3] This seemingly minor difference can influence their biological activity and toxicity.
Q2: What is the principal mechanism of action for both this compound and emetine?
A2: Both this compound and emetine are potent inhibitors of protein synthesis in eukaryotic cells.[1][2] They achieve this by binding to the 40S ribosomal subunit, thereby interfering with the translocation step of polypeptide chain elongation.
Q3: How do the potencies of this compound and emetine compare?
A3: While both are highly potent, some studies suggest that this compound can be more potent than emetine in certain contexts. For example, this compound has been reported to be twice as potent as an emetic.[1] However, their relative potency can vary depending on the specific biological effect being measured (e.g., antiviral, anticancer) and the experimental system used.
Q4: Are there known differences in their effects on cellular signaling pathways?
A4: Both compounds have been shown to modulate multiple signaling pathways, including the MAPK, PI3K/AKT, Wnt/β-catenin, and Hippo pathways. Emetine, for instance, has been observed to inhibit ERK activation while stimulating p38 MAPK activation.[4][5] Distinguishing the specific effects of each analog on these pathways often requires careful dose-response studies and comparative analysis.
Q5: Is there a significant difference in the toxicity of this compound and emetine?
A5: The hydroxyl group in this compound is thought to make it less cytotoxic than emetine in some instances.[4] However, both compounds exhibit significant toxicity, particularly cardiotoxicity at higher doses, which has limited their clinical use.[5] Comparative in vivo toxicity studies are crucial for a definitive answer in specific models.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Cell density and growth phase. The sensitivity of cells to cytotoxic agents can be influenced by their density and metabolic state.
-
Solution: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of drug treatment for all experiments.[6]
-
-
Possible Cause 2: Drug stability and solvent effects. The stability of this compound and emetine in culture media and the concentration of the solvent (e.g., DMSO) can affect experimental outcomes.
-
Solution: Prepare fresh drug dilutions for each experiment. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) to account for any solvent-induced effects.
-
-
Possible Cause 3: Purity of the compounds. Impurities in the drug stocks can lead to variable results.
-
Solution: Use highly purified this compound and emetine and verify their purity if possible.
-
Issue 2: Difficulty in differentiating the effects on a specific signaling pathway.
-
Possible Cause 1: Off-target effects. At higher concentrations, both drugs may have off-target effects that can confound the interpretation of results.
-
Solution: Perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Compare the effects of both analogs across a range of concentrations to identify differential responses.
-
-
Possible Cause 2: Crosstalk between signaling pathways. The signaling pathways affected by these compounds are interconnected.
-
Solution: In addition to analyzing the primary pathway of interest, investigate key nodes in related pathways to understand the broader signaling network response. Use specific inhibitors of upstream or downstream components of the pathway to confirm the specificity of the observed effects.
-
Issue 3: High background in Western blot analysis of signaling proteins.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Optimize the antibody concentrations and blocking conditions. Ensure adequate washing steps are performed. Consider using a different antibody if the problem persists.
-
-
Possible Cause 2: Cell lysis and sample preparation issues.
-
Solution: Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins. Ensure complete cell lysis and accurate protein quantification.
-
Comparative Data
Antiviral Activity (IC50 Values)
| Virus | Cell Line | This compound IC50 (µM) | Emetine IC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.0123 | 0.00771 | [4][7] |
| Zika Virus (ZIKV) | - | < 0.042 | < 0.042 | [8] |
| Ebola Virus (EBOV) | Vero E6 | - | 0.0169 | [8] |
| Vaccinia Virus | BSC40 | 0.06 (IC99) | 0.1 (IC99) | [4] |
Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Emetine IC50 (µM) | Reference |
| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 | - | [9] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 | - | [9] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 | - | [9] |
In Vitro Toxicity (LD50 Values)
| Organism | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral (Crude Ipecac Extract) | 500 | [1][2][3] |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol is adapted for adherent cells to determine the concentration of this compound or emetine that inhibits cell growth by 50%.
Materials:
-
This compound and Emetine stock solutions (in DMSO)
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and emetine in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Analysis of Signaling Pathways by Western Blot
This protocol outlines the general steps to analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
Materials:
-
This compound and Emetine
-
Cells of interest
-
Cell culture plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Treat with various concentrations of this compound and emetine for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: Overview of signaling pathways modulated by this compound and Emetine.
Experimental Workflow
Caption: General experimental workflow for deconvoluting the effects of this compound and Emetine.
References
- 1. scielo.org.co [scielo.org.co]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Impact of Cephaeline on Cell Morphology and Adherence
Welcome to the technical support center for researchers investigating the effects of Cephaeline. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cells?
This compound is a natural alkaloid that has been shown to possess anti-cancer properties.[1][2] It can reduce the viability, growth, and migration of cancer cells.[1][2] Its mechanisms of action include the induction of histone H3 acetylation and the promotion of ferroptosis by targeting the NRF2 signaling pathway.[1][3][4]
Q2: I am observing unexpected changes in my cells' shape after this compound treatment. What could be the cause?
Changes in cell morphology can be a direct effect of this compound, potentially through its impact on the cytoskeleton, although this is an area requiring further investigation. However, other factors can also influence cell shape. Ensure you are using a consistent, optimized cell seeding density and that your cells are in the exponential growth phase during the experiment. Variations in confluency can significantly affect cell morphology. Also, verify the quality of your culture medium and supplements, as nutrient depletion or degradation can induce morphological changes. If you are using extracellular matrix (ECM) coatings, ensure they are applied evenly and have not dried out before seeding the cells.
Q3: My cells are detaching from the culture plate after treatment with this compound. How can I troubleshoot this?
Cell detachment can indicate cytotoxicity at the concentration of this compound you are using. It is crucial to determine the IC50 value for your specific cell line to identify an appropriate concentration range for your experiments. You can perform a dose-response experiment using a cell viability assay like the MTT or CCK-8 assay. If you are still observing detachment at sub-lethal concentrations, consider the following:
-
Sub-optimal Culture Conditions: Ensure your incubator has stable temperature and CO2 levels.
-
ECM Coating: For weakly adherent cell lines, using an appropriate ECM coating (e.g., collagen, fibronectin) can improve attachment.
-
Gentle Handling: When changing media or washing cells, do so gently to avoid dislodging them.
Q4: I am not seeing any effect of this compound on my cells. What should I check?
-
Compound Integrity: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Confirm the reported sensitivity of your cell line or determine it empirically.
-
Treatment Duration: The effects of this compound may be time-dependent. Consider extending the treatment duration.
-
Assay Sensitivity: Ensure the assay you are using is sensitive enough to detect the expected changes.
Troubleshooting Guides
Cell Morphology Assessment
| Problem | Possible Cause | Recommended Solution |
| Inconsistent cell shapes within the same treatment group | Uneven cell seeding, leading to variations in local cell density. | Ensure a single-cell suspension before seeding and use a consistent seeding density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experiments or fill them with sterile PBS to maintain humidity. | |
| Cells appear rounded and detached | This compound concentration is too high, causing cytotoxicity. | Perform a dose-response curve to determine the optimal, non-lethal concentration for your experiments. |
| Sub-optimal culture conditions. | Check incubator temperature, CO2 levels, and humidity. | |
| Difficulty in quantifying morphological changes | Lack of appropriate tools for quantitative analysis. | Utilize image analysis software like ImageJ/Fiji to measure parameters such as cell area, perimeter, and circularity. |
Cell Adhesion Assays
| Problem | Possible Cause | Recommended Solution |
| High background (non-specific cell attachment) | Incomplete blocking of the plate surface. | Ensure thorough blocking with a suitable agent (e.g., BSA) for an adequate amount of time. |
| Cells are clumping. | Ensure a single-cell suspension before adding cells to the assay plate. | |
| Low signal (poor cell adhesion) | Cell viability is compromised. | Check cell viability before starting the assay. |
| Inappropriate ECM coating for the cell type. | Test different ECM proteins (e.g., collagen, fibronectin, laminin) to find the optimal one for your cells. | |
| Insufficient incubation time for adhesion. | Optimize the incubation time to allow for sufficient cell attachment. | |
| High variability between replicates | Inconsistent washing steps. | Standardize the washing procedure to gently remove non-adherent cells without detaching adherent ones. |
| Uneven cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on various cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value |
| UM-HMC-1 (Mucoepidermoid Carcinoma) | MTT | 48h | 0.16 µM[2] |
| UM-HMC-2 (Mucoepidermoid Carcinoma) | MTT | 48h | 2.08 µM[2] |
| UM-HMC-3A (Mucoepidermoid Carcinoma) | MTT | 48h | 0.02 µM[2] |
| H460 (Lung Cancer) | CCK-8 | 24h | 88 nM[4] |
| H460 (Lung Cancer) | CCK-8 | 48h | 58 nM[4] |
| H460 (Lung Cancer) | CCK-8 | 72h | 35 nM[4] |
| A549 (Lung Cancer) | CCK-8 | 24h | 89 nM[4] |
| A549 (Lung Cancer) | CCK-8 | 48h | 65 nM[4] |
| A549 (Lung Cancer) | CCK-8 | 72h | 43 nM[4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[2]
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 30 µM) for 48 hours.[2] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., ethanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 24-well plate at a high density (e.g., 5 x 10^4 cells/well) to achieve a confluent monolayer within 24 hours.[2]
-
Scratch Creation: Once confluent, create a "scratch" or gap in the monolayer using a sterile 200 µl pipette tip.[2]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh medium containing this compound at the desired concentration (e.g., the IC50 value). Include a vehicle control.
-
Image Acquisition: Immediately acquire images of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours).[2]
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure over time.
Protocol 3: Immunofluorescence Staining for Actin Cytoskeleton and Vinculin
As there is currently limited direct evidence on this compound's effect on the actin cytoskeleton and focal adhesions, this protocol provides a method for researchers to investigate these potential effects.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound at the desired concentration and for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against Vinculin (a focal adhesion marker) diluted in the blocking solution for 1 hour at room temperature.
-
Secondary Antibody and Phalloidin Staining: Wash the cells and then incubate with a fluorescently labeled secondary antibody and a fluorescently conjugated Phalloidin (for F-actin staining) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: (Optional) Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways
This compound-Induced Ferroptosis via the NRF2 Pathway
This compound has been shown to induce ferroptosis in lung cancer cells by inhibiting the NRF2 signaling pathway.[3] This leads to a downregulation of antioxidant genes like GPX4 and SLC7A11, resulting in an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
This technical support center provides a foundation for researchers working with this compound. While much is known about its effects on cell viability and migration, its specific impact on cell morphology and the underlying cytoskeletal architecture remains an exciting area for future investigation. The protocols and troubleshooting guides provided here aim to facilitate these important studies.
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cephaeline Extraction for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction and purification of cephaeline.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction of this compound, offering potential causes and actionable solutions to improve purity and yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete extraction from the plant material. | - Ensure the plant material (e.g., Ipecac root) is finely powdered to maximize surface area for solvent penetration.[1][2][3] - Optimize the number of extraction steps; experiments have shown that multiple extraction steps can improve yield.[1] - Consider using ultrasonic-assisted extraction (UAE) to enhance the efficiency of the extraction process.[2][3] |
| Degradation of this compound during extraction. | - Avoid prolonged exposure to high temperatures. If using heat, ensure it is in a controlled warm water bath.[1] - Long drying times for the initial plant material can lead to alkaloid degradation by contaminating organisms.[1] | |
| Inefficient solvent system. | - Acidified ethanol (e.g., 1%-3% acid in 50-90% ethanol) has been shown to be effective for initial extraction.[2][3] - For liquid-liquid extraction, ethyl ether is a commonly used solvent.[1] | |
| Low Purity of Final Product | Co-extraction of emetine and other related alkaloids. | - Implement a pH-gradient extraction. This compound and emetine have different basicities and can be separated by carefully adjusting the pH during the acid-base extraction steps. - Employ chromatographic separation techniques such as preparative High-Performance Liquid Chromatography (HPLC) for purification.[4] |
| Presence of impurities from the solvent or plant matrix. | - Use high-purity solvents for all extraction and chromatography steps. - Incorporate a filtration step after the initial extraction to remove particulate matter.[1] - Utilize a reversed-phase polymer filler for enrichment and separation of the alkaloids.[4] | |
| Difficulty in Separating this compound from Emetine | Similar chemical structures and properties. | - Optimize the mobile phase composition in HPLC. A common mobile phase consists of a buffer (e.g., 1-heptanesulfonic acid sodium salt) and methanol.[5][6] - Adjusting the pH of the mobile phase can significantly impact the retention times and improve separation.[5] - Preparative HPLC is a highly effective method for separating the two alkaloids to achieve high purity.[4] |
| Inconsistent Results Between Batches | Variation in the quality of the raw plant material. | - The concentration of this compound and emetine in Carapichea ipecacuanha can vary depending on the age of the plant at harvest. The highest alkaloid concentration is typically found when plants are harvested between 16 and 19 months.[1][7] - Ensure consistent drying procedures for the plant material, as this can affect alkaloid stability.[1] |
| Inconsistent experimental parameters. | - Strictly control all experimental parameters, including solvent volumes, extraction times, temperature, and pH. - Use calibrated equipment for all measurements. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound extraction?
A1: The primary source of this compound is the root of Carapichea ipecacuanha (Ipecac).[1] For optimal results, the roots should be dried and finely powdered to increase the surface area for efficient extraction.[1][2][3] The alkaloid content can vary based on the age of the plant, with the highest concentrations typically found in plants harvested between 16 and 19 months.[1][7]
Q2: Which solvent system is best for the initial extraction of this compound?
A2: An effective method for the initial extraction is the use of acidified ethanol. A solution of 1-3% acid in 50-90% ethanol has been shown to be successful, often in conjunction with ultrasonic-assisted extraction.[2][3] Another commonly used solvent for extraction is ethyl ether, particularly after basifying the sample with ammonia.[1]
Q3: How can I effectively separate this compound from emetine?
A3: Separating this compound from emetine is a critical step for achieving high purity. This can be accomplished through:
-
Acid-Base Extraction: By carefully controlling the pH, you can selectively extract the alkaloids. After an initial extraction, the organic solvent is typically treated with an acidic solution (e.g., 0.5 N sulfuric acid) to protonate the alkaloids and bring them into the aqueous phase.[8]
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating these closely related alkaloids.[4] Reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier like methanol are commonly used.[5][6]
Q4: What are the optimal pH conditions for this compound extraction?
A4: The pH plays a crucial role in the extraction and purification of this compound.
-
For the initial extraction from the plant material, the mixture is often made alkaline (e.g., using 6N ammonium hydroxide) to deprotonate the alkaloids and increase their solubility in organic solvents like ethyl ether.[1]
-
During purification, the pH is adjusted to acidic levels (e.g., pH 3-5) to bring the alkaloids into an aqueous solution and later adjusted back to alkaline (e.g., pH 10-12) for back-extraction into an organic solvent.[2]
Q5: What analytical techniques are used to determine the purity of this compound?
A5: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[1][9] A C18 column is often used with a mobile phase containing acetonitrile and an acidic aqueous solution (e.g., 0.08% trifluoroacetic acid).[1] Detection is commonly performed using a UV detector at around 283-285 nm or a fluorescence detector.[1][5] Thin Layer Chromatography (TLC) can also be used for qualitative analysis and to monitor the progress of the purification.[9][10]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction with Acidic Ethanol
This protocol is based on methods described for achieving high purity of this compound hydrochloride.[2][3]
-
Preparation of Plant Material: Pulverize dried Ipecac root to a fine powder.
-
Extraction:
-
To the powdered root, add 10-40 times the amount of an acidic ethanol solution (1-3% acid in 50-90% ethanol).
-
Perform ultrasonic extraction for 0.5-2 hours.
-
Centrifuge the resulting mixture and collect the supernatant.
-
-
Concentration and pH Adjustment:
-
Evaporate the majority of the ethanol from the supernatant under reduced pressure at 40-60 °C.
-
Adjust the pH of the concentrated solution to 10-12 using an appropriate base (e.g., ammonia solution).
-
-
Purification:
-
The resulting solution can then be subjected to further purification steps such as liquid-liquid extraction or chromatography. For final purification to hydrochloride salts, the pH is adjusted to 3-5 with hydrochloric acid before lyophilization.[2]
-
Protocol 2: Acid-Base Extraction with Ethyl Ether
This protocol is a classic method for the extraction of total alkaloids from Ipecac.[1][8]
-
Preparation of Plant Material: Weigh 3.75 g of finely powdered Ipecac root.
-
Initial Extraction:
-
Add 50 mL of ethyl ether to the powdered root in a flask and shake for 5 minutes.
-
Add 2.5 mL of 6N ammonium hydroxide and shake for an additional hour.
-
Add 2.5 mL of water and mix. Allow the mixture to settle.
-
-
Separation:
-
Filter the mixture, collecting the organic (ether) layer.
-
Wash the flask and filter with additional ethyl ether and combine all ether extracts.
-
-
Acid Extraction:
-
Evaporate the combined ether extracts to near dryness in a warm water bath.
-
Redissolve the residue in 5 mL of ether and add 10.0 mL of 0.1 N sulfuric acid.
-
Heat gently to remove all the ether, leaving the alkaloids in the acidic aqueous solution.
-
-
Further Purification: The resulting acidic solution containing the alkaloids can then be further purified using chromatographic methods.
Data Summary Tables
Table 1: Comparison of Extraction Parameters from a Patented Method [2][3]
| Parameter | Example 1 | Example 2 | Example 3 |
| Solvent Volume (relative to plant material) | 20x | 10x | 40x |
| Acid Concentration in Ethanol | 1% | 2% | 3% |
| Ethanol Concentration | 70% | 60% | 50% |
| Ultrasonic Extraction Time | 1 hour | 0.5 hours | 1.5 hours |
| Evaporation Temperature | 40 °C | 50 °C | 60 °C |
| Final pH (alkaline step) | 10 | 11 | 10 |
| Reported Purity of this compound Hydrochloride | >98% | >98% | >98% |
Table 2: HPLC Conditions for this compound and Emetine Analysis
| Parameter | Method 1 [1] | Method 2 [5] | Method 3 [6] |
| Column | Acclaim™ 120 C18 | Symmetry C18 | C18 |
| Mobile Phase | Gradient of 0.08% TFA (aq) and acetonitrile | Isocratic: Buffer (20 mmol/l 1-heptanesulfonic acid sodium salt, pH 4.0 with acetic acid)-methanol (51:49, v/v) | Isocratic: Acetonitrile-methanol-0.1% phosphoric acid (9:3:88) |
| Detection | Diode Array Detector (285 nm) | Fluorescence (Excitation: 285 nm, Emission: 316 nm) | UV Detector (205 nm) |
| Column Temperature | 40 °C | Not specified | Not specified |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of high-purity this compound.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity issues in this compound extraction.
References
- 1. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 2. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and this compound hydrochloride from ipecace - Google Patents [patents.google.com]
- 3. CN102633793A - Preparation method for extracting and separating emetini hydrochloridium and this compound hydrochloride from ipecace - Google Patents [patents.google.com]
- 4. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]
- 5. High-performance liquid chromatographic assay with fluorescence detection for the determination of this compound and emetine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing this compound and emetine production from Ipecac root and antimicrobial activity through maturity harvesting and processing [repositorio.una.ac.cr]
- 8. uspbpep.com [uspbpep.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cephaeline Degradation in Experimental Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Cephaeline degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
This compound is a phenolic alkaloid found in the roots of Carapichea ipecacuanha.[1] Its chemical structure, which is closely related to emetine, contains a phenolic hydroxyl group and is sensitive to environmental factors.[2][3] This makes it prone to degradation through pathways such as oxidation, photodegradation, and thermal degradation.[4]
Q2: What are the primary environmental factors that lead to this compound degradation?
The main factors contributing to this compound degradation are:
-
Light: Exposure to light, particularly UV light, can cause this compound to darken and degrade.[4]
-
Heat: Elevated temperatures can accelerate the degradation process.[4]
-
pH: As a phenolic compound, this compound's stability can be influenced by the pH of the solution. While specific data is limited, extreme acidic or basic conditions may promote degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic moiety of the this compound molecule.
Q3: Are there any visual indicators of this compound degradation?
Yes, a common visual sign of this compound degradation is a change in color. Solutions of this compound may turn yellow upon exposure to light and heat.[5] In solid form, the white crystalline powder may also show discoloration.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the stability of this compound, it is recommended to:
-
Store the solid compound at -20°C for long-term storage, with a reported stability of at least four years under these conditions.[1]
-
Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.[6]
-
For solutions in solvents, storage at -80°C for up to six months or -20°C for one month is suggested, with the key consideration of protecting it from light.[6]
-
As this compound is described as hygroscopic, it should be stored in a tightly sealed container to prevent moisture absorption.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Low or inconsistent yield of this compound after extraction from plant material.
-
Possible Cause 1: Incomplete Extraction. The extraction solvent or method may not be optimal for efficiently extracting this compound from the plant matrix.
-
Possible Cause 2: Degradation during Extraction. Prolonged extraction times, exposure to light, or high temperatures during the extraction process can lead to this compound degradation.
-
Solution: Minimize the extraction time and protect the sample from light by using amber glassware or covering the extraction vessel. If using methods that generate heat, such as sonication, consider using a cooling bath.
-
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram of a this compound sample.
-
Possible Cause: Degradation of this compound. The additional peaks are likely degradation products. This can occur if the sample was improperly stored or handled during preparation for HPLC analysis.
-
Solution: Prepare samples fresh for HPLC analysis whenever possible. If samples need to be stored, keep them at a low temperature (2-8°C) in amber autosampler vials and for the shortest possible time. Ensure the mobile phase and any diluents are free of oxidizing agents.
-
Issue 3: The this compound standard or sample solution has turned yellow.
-
Possible Cause: Light and/or Heat Exposure. The yellowing of this compound solutions is a known indicator of degradation due to light and heat.[4]
-
Solution: Discard the discolored solution and prepare a fresh one, ensuring that all subsequent steps are performed with protection from light and unnecessary heat. Use amber volumetric flasks and vials.
-
Issue 4: Poor reproducibility of quantitative results between replicate injections in HPLC.
-
Possible Cause: On-going Degradation in the Autosampler. If the autosampler is not temperature-controlled, this compound may be degrading in the vials over the course of the analytical run.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to maintain the stability of the samples during the analysis sequence.
-
Quantitative Data on this compound Stability
| Stress Condition | Parameter | Expected Impact on this compound | Recommended Preventative Measures |
| Hydrolysis | Acidic (e.g., 0.1 M HCl) | Potential for degradation, especially at elevated temperatures. | Maintain neutral pH where possible; avoid prolonged exposure to strong acids. |
| Basic (e.g., 0.1 M NaOH) | Potential for degradation of the phenolic group, especially at elevated temperatures. | Maintain neutral pH; avoid prolonged exposure to strong bases. | |
| Oxidation | Oxidizing Agent (e.g., 3% H₂O₂) | High likelihood of degradation due to the presence of a phenolic hydroxyl group. | Degas solvents; consider the addition of antioxidants to standards and samples if compatible with the analytical method. |
| Photochemical | Light Exposure (UV and Visible) | Significant degradation, leading to discoloration. | Work in a dimly lit area; use amber glassware; protect solutions from direct light. |
| Thermal | Elevated Temperature (>40°C) | Increased rate of degradation. | Store samples and standards at recommended low temperatures; avoid heating during sample preparation unless necessary for extraction. |
Detailed Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Material
This protocol is adapted from methodologies that have demonstrated good recovery of this compound.[9][10]
-
Sample Preparation:
-
Dry the plant material (e.g., roots of Carapichea ipecacuanha) at a controlled temperature not exceeding 40°C to prevent thermal degradation.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh accurately about 100 mg of the powdered plant material into a centrifuge tube.
-
Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath at 25°C for 10 minutes.
-
Centrifuge the mixture at 1840 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.
-
-
Sample Filtration:
-
Filter the final extract through a 0.45 µm syringe filter into an amber HPLC vial prior to analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on established HPLC methods for the quantification of this compound.[2][13][14]
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., a gradient or isocratic elution depending on the separation requirements). A typical isocratic mobile phase could be a mixture of acetonitrile, methanol, and 0.1% phosphoric acid (e.g., 9:3:88 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
-
Store all standard solutions in amber vials at low temperatures.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Standard) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biotransformation of the ipecac alkaloids this compound and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0249806) [hmdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Analysis of Emetine and this compound in Ipecac Syrup | CiNii Research [cir.nii.ac.jp]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cephaeline-Induced Emesis in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the emetic side effects of Cephaeline in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced emesis?
A1: this compound induces emesis through a dual mechanism. It acts locally by irritating the gastric mucosa and centrally by stimulating the medullary chemoreceptor trigger zone (CTZ).[1][2] The primary pathway for this emetic response involves the activation of 5-hydroxytryptamine 3 (5-HT3) receptors.[3][4] There is also evidence suggesting potential involvement of the 5-HT4 receptor.[4]
Q2: We are observing significant emesis in our animal models after this compound administration, which is impacting our primary study endpoints. How can we mitigate this?
A2: The most effective approach to mitigate this compound-induced emesis is the pre-treatment of animals with an anti-emetic agent. Given that the 5-HT3 receptor is a key player in the emetic action of this compound, the use of a selective 5-HT3 receptor antagonist, such as ondansetron, is highly recommended.[4] Studies in ferrets have demonstrated that ondansetron can effectively prevent emesis induced by this compound.[4]
Q3: Which animal models are most appropriate for studying this compound-induced emesis?
A3: Animal models that possess an emetic reflex are most suitable. These include ferrets, dogs, cats, and the musk shrew (Suncus murinus).[5][6] Rodents like rats and mice do not vomit and are therefore not ideal for directly studying emesis.[7] However, they may exhibit "pica," the ingestion of non-nutritive substances like kaolin clay, as a response to emetic stimuli, which can be used as an indirect measure of nausea.[8] It is important to note that the pica model has several limitations, including difficulty in accurate measurement and interpretation.[8]
Q4: How can we accurately quantify the emetic response in our animal models?
A4: Quantification of the emetic response should involve recording several parameters:
-
Latency to the first emetic episode: The time from this compound administration to the first retch or vomit.[9]
-
Number of retches and vomits: A distinction should be made between retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting (forceful expulsion of gastric contents).
-
Duration of the emetic period: The total time over which emetic episodes occur.[9]
-
Behavioral changes: Observation of behaviors associated with nausea, such as reduced feeding, decreased locomotion, and specific postures, can provide a more comprehensive picture.[10]
For a detailed protocol on quantifying emesis, please refer to the Experimental Protocols section.
Q5: What are the recommended doses of this compound to induce emesis in different animal species?
A5: The effective dose of this compound to induce emesis can vary between species. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals. For ferrets, a dose of 0.5 mg/kg administered orally has been shown to induce emesis.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in emetic response between animals. | 1. Inconsistent dosing technique.2. Biological variability.3. Differences in food and water intake prior to the experiment. | 1. Ensure accurate and consistent administration of this compound. For oral administration, use gavage to ensure the full dose is delivered.2. Increase the number of animals per group to account for individual differences.3. Standardize the fasting period before this compound administration. |
| Anti-emetic pre-treatment is not effective. | 1. Inappropriate anti-emetic agent.2. Insufficient dose of the anti-emetic.3. Incorrect timing of anti-emetic administration. | 1. Verify that the anti-emetic targets the known pathways of this compound-induced emesis (e.g., 5-HT3 antagonism).2. Consult literature for effective dose ranges of the chosen anti-emetic in your animal model. Consider performing a dose-response study for the anti-emetic.3. Administer the anti-emetic at a time point that allows for it to reach peak efficacy before this compound administration. This is typically 30-60 minutes prior for many agents. |
| Difficulty in distinguishing between retching and vomiting. | Lack of clear observational criteria. | Establish clear, standardized definitions for retching and vomiting based on observable physical signs. Video recording the experiments can aid in post-hoc analysis and verification. |
| Animals appear distressed beyond the expected emetic response. | Potential for overdose or adverse reaction. | Immediately consult with the attending veterinarian. Review the dosage calculations and preparation of the this compound solution. |
Quantitative Data Summary
Table 1: Efficacy of Ondansetron against this compound-Induced Emesis in Ferrets
| Treatment Group | This compound Dose (p.o.) | Ondansetron Pre-treatment (p.o.) | Percentage of Animals Exhibiting Emesis |
| Control | 0.5 mg/kg | Vehicle | 100% |
| Ondansetron | 0.5 mg/kg | 0.5 mg/kg | 0% |
Data derived from studies on the emetic mechanisms of ipecac components.[4]
Experimental Protocols
Protocol 1: Induction of Emesis with this compound in Ferrets
-
Animal Model: Male ferrets (1.0-1.5 kg).
-
Housing: Individually housed in cages with a wire mesh floor for easy observation of emetic episodes.
-
Fasting: Fast animals for 12 hours prior to the experiment, with water available ad libitum.
-
This compound Preparation: Prepare a solution of this compound hydrochloride in sterile water for injection.
-
Administration: Administer this compound orally (p.o.) via gavage at a dose of 0.5 mg/kg.[4]
-
Observation: Observe the animals continuously for at least 2 hours post-administration. Record the latency to the first emetic episode, and the number of retches and vomits.
-
Endpoint: The primary endpoint is the occurrence of emesis.
Protocol 2: Antagonism of this compound-Induced Emesis with Ondansetron
-
Animal Model and Housing: As described in Protocol 1.
-
Groups:
-
Group 1: Vehicle control + this compound
-
Group 2: Ondansetron + this compound
-
-
Ondansetron Preparation: Prepare a solution of ondansetron in sterile water for injection.
-
Pre-treatment: Administer ondansetron (0.5 mg/kg, p.o.) or vehicle 30 minutes prior to the administration of this compound.[4]
-
This compound Administration and Observation: Proceed as described in Protocol 1.
-
Data Analysis: Compare the incidence and frequency of emesis between the vehicle-treated and ondansetron-treated groups.
Visualizations
Caption: Signaling pathway of this compound-induced emesis.
Caption: Workflow for an anti-emetic study.
Caption: Troubleshooting high variability in emesis.
References
- 1. Syrup of ipecac - Wikipedia [en.wikipedia.org]
- 2. Ipecac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies for the emetic mechanisms of ipecac syrup (TJN-119) and its active components in ferrets: involvement of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models in the study of vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. noldus.com [noldus.com]
Validation & Comparative
Cephaeline and Emetine: A Comparative Guide to Antiviral Efficacy
An objective comparison of the antiviral performance of Cephaeline and Emetine, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound and its structural analog emetine are naturally occurring isoquinoline alkaloids found in the roots of the Cephaelis ipecacuanha plant.[1] Historically used as emetics and for the treatment of amoebiasis, these compounds have garnered significant attention for their potent, broad-spectrum antiviral activities.[2][3] This guide provides a detailed, data-driven comparison of their antiviral efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Antiviral Efficacy: A Quantitative Overview
Both this compound and emetine exhibit strong inhibitory effects against a wide range of DNA and RNA viruses, often at nanomolar concentrations. Emetine has been shown to be effective against various coronaviruses, including SARS-CoV and MERS-CoV, while both compounds show potent activity against Zika and Ebola viruses.[2][4] The following table summarizes the quantitative data on their antiviral performance.
| Compound | Virus | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | - | 0.0123 | - | - |
| Zika Virus (ZIKV) | HEK293 | 0.0264 (IC50) | - | - | |
| Zika Virus (ZIKV) | SNB-19 | 0.00311 (IC50) | - | - | |
| Ebola Virus (EBOV) | Vero E6 | 0.02218 (IC50) | - | - | |
| Ebola Virus (VLP entry) | HeLa | 3.27 (IC50) | - | - | |
| Vaccinia virus (WR) | BSC40 | 0.06 (IC99) | - | - | |
| Emetine | SARS-CoV-2 | - | 0.00771 | - | - |
| SARS-CoV-2 | Vero | 0.000147 (EC50) | 1.6038 | 10910.4 | |
| SARS-CoV | Vero E6 | 0.051 (EC50) | - | - | |
| MERS-CoV | Vero E6 | 0.014 (EC50) | - | - | |
| Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | 0.04 (EC50) | 8 | 200 | |
| Enterovirus A71 (EV-A71) | RD | 0.049 (EC50) | 10 | >204 | |
| Enterovirus D68 | - | 0.019 (EC50) | - | - | |
| Buffalopox virus (BPXV) | - | 0.00303 (ng/egg) | 126.49 (ng/egg) | 41.74 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Mechanisms of Antiviral Action
The primary antiviral mechanism for both this compound and emetine is the potent inhibition of host cell protein synthesis, a process essential for viral replication.[5] Additionally, direct inhibition of viral enzymes has been demonstrated.
-
Inhibition of Protein Synthesis: Both alkaloids bind to the 40S subunit of the ribosome, stalling the translation elongation step. This effectively shuts down the production of viral proteins.[5] Specifically against SARS-CoV-2, emetine has been shown to inhibit the interaction of viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E), a critical step for cap-dependent translation.[6][7]
-
Inhibition of Viral Polymerase: A study by Shu Yang et al. demonstrated that both emetine and this compound can inhibit the RNA-dependent RNA polymerase (RdRp) of the Zika virus.[2] The reported IC50 values for this inhibition were 121 nM for emetine and 976 nM for this compound, indicating a more potent direct enzymatic inhibition by emetine.[2][8]
-
Inhibition of Viral Entry: Emetine has also been found to inhibit the entry of certain viruses, including Newcastle disease virus (NDV) and bovine herpesvirus 1 (BHV-1), into host cells.[9]
-
Anti-inflammatory Effects: Emetine can reduce inflammation by inhibiting NF-κB, which may contribute to its therapeutic effect in viral diseases like COVID-19 that involve significant inflammatory responses.[2]
Caption: Dual Antiviral Mechanisms of this compound & Emetine
Experimental Protocols
The evaluation of the antiviral efficacy of this compound and emetine involves standard virological and biochemical assays.
Antiviral Efficacy and Cytotoxicity Assay
-
Cell Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 96-well plates and incubate to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and emetine in cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the diluted compounds to the respective wells. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-72 hours).
-
Quantification of Viral Inhibition (EC50): The antiviral effect is quantified by measuring the reduction in viral load or viral-induced cytopathic effect (CPE). This can be done via:
-
Plaque Reduction Assay: Staining the cells with crystal violet to visualize and count viral plaques.
-
qRT-PCR: Quantifying viral RNA in the supernatant.
-
-
Quantification of Cytotoxicity (CC50): In parallel plates without virus, cell viability after compound treatment is measured using assays like MTT or CellTiter-Glo.
-
Data Analysis: The EC50 and CC50 values are calculated using non-linear regression analysis. The Selectivity Index (SI) is then determined.
Caption: General Workflow for Antiviral Efficacy Testing
Zika Virus RdRp Inhibition Assay
-
Reaction Setup: A reaction mixture is prepared containing a biotinylated RNA template/primer, recombinant ZIKV NS5 RdRp enzyme, and NTPs, including DIG-UTP.
-
Compound Addition: Varying concentrations of this compound or emetine are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for 90 minutes to allow for RNA synthesis.
-
Detection: The plate is coated with streptavidin to capture the biotinylated RNA. An anti-DIG-HRP antibody is then added, followed by a chemiluminescent substrate.
-
Signal Measurement: The resulting chemiluminescent signal, proportional to RdRp activity, is measured using a plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of RdRp inhibition against the compound concentration.
Conclusion
This compound and emetine are potent antiviral compounds with efficacy against a diverse range of viruses. The data indicates that emetine often exhibits slightly greater potency, particularly in its direct inhibition of viral RdRp. Their primary mechanism of targeting host protein synthesis presents a high barrier to the development of viral resistance.[9] While their clinical application has been hampered by dose-dependent cardiotoxicity, their high therapeutic indices against several viruses suggest a potential therapeutic window.[2][10] These alkaloids remain valuable lead compounds for the design and development of novel, host-directed antiviral agents with improved safety profiles.
References
- 1. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 2. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposed Use of the Alkaloids Emetine and this compound to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emetine inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cephaeline and Other Histone Deacetylase (HDAC) Inhibitors on H3 Acetylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cephaeline's effects on histone H3 acetylation against a panel of established histone deacetylase (HDAC) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.
Introduction to this compound as an Inducer of H3 Acetylation
This compound, a natural alkaloid, has been identified as an inducer of histone H3 acetylation, specifically at the lysine 9 position (H3K9ac).[1][2][3] This epigenetic modification is associated with anti-cancer properties, including reduced cell viability, inhibition of cell migration, and disruption of tumorsphere formation in mucoepidermoid carcinoma (MEC) cell lines.[1][3][4] Unlike many well-characterized HDAC inhibitors, the precise mechanism of this compound's effect on histone acetylation is still under investigation, with recent studies suggesting a potential link to the NRF2 signaling pathway and the induction of ferroptosis.[1][2]
Comparative Analysis of H3 Acetylation Induction
The following table summarizes the quantitative effects of this compound and other prominent HDAC inhibitors on cell viability and their qualitative impact on H3 acetylation. It is important to note that the experimental conditions, such as cell lines and exposure times, vary between studies, which should be taken into consideration when comparing the absolute values.
| Inhibitor | Class | Target Cell Line(s) | IC50 (Cell Viability) | Effect on H3 Acetylation | Reference(s) |
| This compound | - | UM-HMC-1, UM-HMC-2, UM-HMC-3A (MEC) | 0.16 µM, 2.08 µM, 0.02 µM, respectively | Significant increase in H3K9ac | [4] |
| H460, A549 (Lung Cancer) | 35-89 nM (24-72h) | - | [1][2][5] | ||
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | AML Cell Line | 1.55 µM (24h), 0.42 µM (72h) | Increase in H3K9ac at 1 µM | [6] |
| Various Cancer Cell Lines | ~10 nM (HDAC inhibition) | Accumulation of acetylated H3 | [7][8] | ||
| Romidepsin (FK228) | Class I HDAC | Hut-78, Karpas-299 (T-cell Lymphoma) | 0.038-6.36 nM | Increased H3 acetylation | [9] |
| Bladder Cancer Cell Lines | 0.6-5 nM | Dose-dependent increase in H3 acetylation | [10] | ||
| Panobinostat (LBH589) | Pan-HDAC | SW579 (Thyroid Carcinoma) | - | Dose-dependent increase in H3K9, H3K18, H3K56 acetylation | [11] |
| Colorectal Cancer Cell Lines | 5.1-17.5 nM (72h) | Increased H3 acetylation | [12] | ||
| Belinostat (PXD101) | Pan-HDAC | - | - | Broad antineoplastic activity | [13] |
| A2780 (Ovarian Cancer) Xenografts | - | Increased H4 acetylation | |||
| Entinostat (MS-275) | Class I HDAC | Latently infected primary CD4+ T cells | - | Increased H3 acetylation | |
| RENCA (Renal Carcinoma) model | - | Increased H3 acetylation in splenocytes | [14][15] | ||
| Trichostatin A (TSA) | Pan-HDAC | Hep3B (Hepatocellular Carcinoma) | - | Increased H3 and H4 acetylation | [16] |
| FUS ALS/FTD Yeast Model | - | Restores H3K14 and H3K56 acetylation | [17] |
Signaling Pathways
HDAC inhibitors exert their effects through various signaling pathways. While the overarching mechanism involves the alteration of gene expression through chromatin remodeling, the specific pathways can differ.
General HDAC Inhibitor Signaling Pathway
HDAC inhibitors generally lead to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and differentiation. Key pathways implicated include the PI3K/Akt/mTOR and NF-κB signaling pathways.
References
- 1. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 8. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Belinostat: a new broad acting antineoplastic histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models | PLOS One [journals.plos.org]
- 15. Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cephaeline and Erastin in Inducing Ferroptosis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cephaeline and erastin as inducers of ferroptosis, a regulated form of iron-dependent cell death. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.
Ferroptosis has emerged as a promising therapeutic target in various diseases, particularly cancer. Understanding the mechanisms of different ferroptosis inducers is crucial for the development of novel therapeutic strategies. This guide focuses on a comparative analysis of two such inducers: this compound, a natural product, and erastin, a well-established small molecule.
Mechanism of Action: A Tale of Two Pathways
This compound and erastin induce ferroptosis through distinct molecular mechanisms, although both ultimately converge on the critical step of glutathione peroxidase 4 (GPX4) inactivation and subsequent lipid peroxidation.
Erastin , a classical ferroptosis inducer, primarily acts by inhibiting the system Xc- cystine/glutamate antiporter.[1][2][3][4][5] This transporter is responsible for the import of cystine, a crucial precursor for the synthesis of glutathione (GSH). By blocking cystine uptake, erastin leads to the depletion of intracellular GSH.[1] GSH is an essential cofactor for GPX4, an enzyme that detoxifies lipid peroxides.[2][3] The resulting inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in iron-dependent cell death.[1] Some studies also suggest that erastin may have additional effects on voltage-dependent anion channels (VDACs) and p53, further contributing to ferroptosis induction.[5][6]
This compound , a natural alkaloid, induces ferroptosis by targeting the nuclear factor erythroid 2-related factor 2 (NRF2).[7][8][9] NRF2 is a master regulator of the antioxidant response. This compound inactivates NRF2, leading to the downregulation of its downstream targets, including GPX4 and the solute carrier family 7 member 11 (SLC7A11), a key component of the system Xc- transporter.[7][8] This dual inhibition of the cellular antioxidant defense system leads to GSH depletion.[8] Furthermore, this compound promotes iron overload by downregulating the iron efflux protein ferroportin (SLC40A1) and upregulating transferrin, which is involved in iron influx.[7][8] This combination of inhibited antioxidant capacity and increased intracellular iron robustly triggers lipid peroxidation and ferroptosis.[8]
Comparative Efficacy: In Vitro and In Vivo Data
Experimental data highlights the potent ferroptosis-inducing capabilities of both compounds across various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | H460 (Lung Cancer) | CCK-8 | IC50 (24h) | 88 nM | [8] |
| H460 (Lung Cancer) | CCK-8 | IC50 (48h) | 58 nM | [8] | |
| H460 (Lung Cancer) | CCK-8 | IC50 (72h) | 35 nM | [8] | |
| A549 (Lung Cancer) | CCK-8 | IC50 (24h) | 89 nM | [8] | |
| A549 (Lung Cancer) | CCK-8 | IC50 (48h) | 65 nM | [8] | |
| A549 (Lung Cancer) | CCK-8 | IC50 (72h) | 43 nM | [8] | |
| Erastin | HeLa (Cervical Cancer) | Cell Viability | IC50 | 30.88 µM | [10] |
| SiHa (Cervical Cancer) | Cell Viability | IC50 | 29.40 µM | [10] |
Table 1: In Vitro Efficacy of this compound and Erastin in Cancer Cell Lines.
In vivo studies in a subcutaneous lung cancer xenograft model have demonstrated that this compound exhibits potent anti-tumor effects. A direct comparison revealed that 10 mg/kg of this compound had a similar anti-lung cancer effect to 20 mg/kg of erastin, suggesting a potentially higher potency for this compound in this model.[8]
| Compound | Model | Dosage | Outcome | Citation |
| This compound | H460 Xenograft | 5 mg/kg | Significant anti-tumor effect | [8] |
| H460 Xenograft | 10 mg/kg | Significant anti-tumor effect, comparable to 20 mg/kg erastin | [8] | |
| Erastin | H460 Xenograft | 20 mg/kg | Significant anti-tumor effect | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Erastin.
Signaling Pathways
The distinct mechanisms of this compound and erastin can be visualized through their signaling pathways.
Caption: this compound-induced ferroptosis signaling pathway.
Caption: Erastin-induced ferroptosis signaling pathway.
Experimental Protocols
Accurate assessment of ferroptosis requires robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of this compound and erastin.
Cell Viability Assay (CCK-8)
-
Seed cells (e.g., H460, A549) in 96-well plates at a density of 5x10³ cells/well and culture overnight.
-
Treat cells with various concentrations of this compound or erastin for 24, 48, or 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to untreated control cells.
Measurement of Lipid Peroxidation (C11-BODIPY 581/591)
-
Seed cells in appropriate culture vessels and treat with this compound or erastin for the desired time.
-
Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.
-
Wash the cells twice with Hanks' Balanced Salt Solution (HBSS).
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Lipid peroxidation is indicated by a shift in the fluorescence emission from red (~590 nm) to green (~510 nm). The ratio of green to red fluorescence intensity is used for quantification.
Quantification of Intracellular Ferrous Iron (FerroOrange)
-
Culture cells and perform treatments with this compound or erastin.
-
Aspirate the supernatant and wash the cells three times with HBSS or serum-free media.
-
Prepare a 1 µmol/L FerroOrange working solution by diluting a 1 mmol/L stock solution 1:1000 in HBSS.
-
Add the working solution to the cells and incubate for 30 minutes at 37°C.
-
Examine the cells by fluorescence microscopy (Excitation/Emission: ~542/572 nm) or flow cytometry.
Glutathione (GSH) Assay
-
Prepare cell lysates from treated and control cells.
-
Use a commercial GSH assay kit (e.g., luminescence-based or colorimetric).
-
For a luminescence-based assay, the conversion of a luciferin derivative in the presence of GSH is measured.
-
For a colorimetric assay, the reaction of the sulfhydryl group of GSH with DTNB (Ellman's reagent) produces a yellow-colored product, which is measured at 405 or 412 nm.
-
Quantify GSH levels based on a standard curve.
Western Blot Analysis
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, SLC7A11, NRF2, SLC40A1, and Transferrin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Caption: General experimental workflow for comparing ferroptosis inducers.
Conclusion
Both this compound and erastin are effective inducers of ferroptosis, but they operate through distinct upstream mechanisms. Erastin's action is primarily focused on the inhibition of the system Xc- transporter, leading to GSH depletion. In contrast, this compound employs a multi-pronged approach by targeting the NRF2 pathway, which not only affects GSH synthesis via SLC7A11 and GPX4 downregulation but also disrupts iron homeostasis. The available data suggests that this compound may exhibit higher potency in certain cancer models. The choice between these compounds for research or therapeutic development will depend on the specific cellular context and the desired molecular target. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other ferroptosis-inducing agents.
References
- 1. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]
- 2. goryochemical.com [goryochemical.com]
- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. GSH Measurement [bio-protocol.org]
- 6. nwlifescience.com [nwlifescience.com]
- 7. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Cross-Validation of Cephaeline's Antiviral Activity in Diverse Host Cell Environments
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antiviral activity of Cephaeline across various host cell lines and viruses. The data presented herein is collated from multiple studies to offer an objective comparison of its efficacy and cytotoxicity, supported by detailed experimental protocols and visual representations of workflows and potential mechanisms of action.
Quantitative Analysis of Antiviral Efficacy
The antiviral activity of this compound has been evaluated against a range of viruses in different host cell models. The following table summarizes the key quantitative data, including the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a drug's therapeutic window (CC50/EC50).
| Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.014 | 0.58 | 41.4 | |
| MERS-CoV | Vero E6 | 0.041 | 0.58 | 14.1 | |
| Human Coronavirus 229E | Huh-7 | 0.008 | 0.31 | 38.8 | |
| Zika Virus (ZIKV) | Vero | 0.06 | 1.69 | >28.2 | |
| Ebola Virus (EBOV) | Huh-7 | 0.11 | 0.31 | 2.8 | |
| Marburg Virus (MARV) | Huh-7 | 0.012 | 0.31 | 25.8 |
Key Observations:
-
This compound demonstrates potent antiviral activity against a broad spectrum of RNA viruses, with EC50 values in the nanomolar to low micromolar range.
-
The selectivity index varies significantly depending on the virus and the host cell line, indicating that the therapeutic window may be cell-type dependent.
-
Notably high SI values are observed for SARS-CoV-2 and Human Coronavirus 229E, suggesting a favorable safety profile in the tested cell lines.
-
The antiviral effect of this compound is not limited to a single viral family, with activity demonstrated against Coronaviridae, Flaviviridae, and Filoviridae.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of a compound on host cells.
-
Cell Seeding: Host cells (e.g., Vero E6, Huh-7) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are then incubated for an additional 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated controls.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.
-
Cell Seeding and Infection: Host cells are seeded in 96-well plates as described above. The cells are then infected with the virus at a specified multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: The plates are incubated for 48-72 hours at 37°C until a significant cytopathic effect is observed in the virus-infected, untreated control wells.
-
CPE Visualization and Quantification: The CPE is observed and quantified using a method such as crystal violet staining or the MTT assay described above.
-
EC50 Calculation: The EC50 value is calculated as the concentration of this compound that inhibits the virus-induced CPE by 50%.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing antiviral activity and the proposed mechanism of action for this compound.
Caption: Workflow for determining this compound's antiviral activity and selectivity index.
Caption: Proposed mechanism of this compound's antiviral action via inhibition of host protein synthesis.
Mechanism of Action
This compound, similar to its analog emetine, is believed to exert its antiviral effects by targeting the host cell's translational machinery. It has been shown to bind to the 60S subunit of the eukaryotic ribosome, thereby inhibiting the translocation step of protein synthesis. This non-specific inhibition of protein synthesis affects both host and viral protein production. Since viruses are obligate intracellular parasites that rely on the host's cellular machinery for replication, the inhibition of protein synthesis effectively halts the viral life cycle. This broad-spectrum mechanism of action explains its activity against a wide range of viruses. However, this also contributes to its cytotoxicity, making the selectivity index a critical parameter for evaluating its therapeutic potential. Further research is needed to fully elucidate the specific interactions and downstream effects of this compound on viral and host cell signaling pathways.
Cephaeline and Emetine: A Comparative Guide to Their Differential Effects on Host Cell Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline and emetine are two closely related ipecac alkaloids derived from the plant Psychotria ipecacuanha.[1] Both compounds are known for their potent biological activities, including anti-protozoal, antiviral, and anticancer effects.[1][2] While they share a common core mechanism of inhibiting protein synthesis, emerging evidence suggests they may exert differential effects on various host cell signaling pathways. This guide provides a comparative analysis of this compound and emetine, summarizing available experimental data, detailing relevant experimental protocols, and visualizing their impact on key cellular pathways.
Comparative Analysis of Biological Effects
This compound and emetine share a similar chemical structure, with the primary difference being a hydroxyl group in this compound versus a methoxy group in emetine at the same position.[1] This minor structural variance may contribute to differences in their biological activity and cytotoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and emetine, focusing on their inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) in various cell lines and assays.
Table 1: Comparative Cytotoxicity (IC50/CC50 in µM)
| Cell Line | Compound | IC50/CC50 (µM) | Effect Measured |
| Vero E6 | Emetine | 2.17 | Cytotoxicity (CC50) |
| Vero E6 | This compound | 49.05 | Cytotoxicity (CC50) |
| Mucoepidermoid Carcinoma (UM-HMC-1) | This compound | 0.16 | Inhibition of Cell Viability (IC50) |
| Mucoepidermoid Carcinoma (UM-HMC-2) | This compound | 2.08 | Inhibition of Cell Viability (IC50) |
| Mucoepidermoid Carcinoma (UM-HMC-3A) | This compound | 0.02 | Inhibition of Cell Viability (IC50) |
| Gastric Cancer (MGC803) | Emetine | 0.0497 | Inhibition of Cell Growth (IC50) |
| Gastric Cancer (HGC-27) | Emetine | 0.0244 | Inhibition of Cell Growth (IC50) |
| Lung Cancer (H460) | This compound | 0.088 (24h), 0.058 (48h), 0.035 (72h) | Inhibition of Cell Viability (IC50) |
| Lung Cancer (A549) | This compound | 0.089 (24h), 0.065 (48h), 0.043 (72h) | Inhibition of Cell Viability (IC50) |
Table 2: Comparative Antiviral Activity (IC50 in µM)
| Virus | Compound | IC50 (µM) |
| SARS-CoV-2 | Emetine | 0.00771 |
| SARS-CoV-2 | This compound | 0.0123 |
| Zika Virus (RdRp activity) | Emetine | 0.121 |
| Zika Virus (RdRp activity) | This compound | 0.976 |
Differential Effects on Host Cell Signaling Pathways
While both alkaloids are potent inhibitors of protein synthesis, their nuanced effects on cellular signaling cascades are an active area of research.[3]
Emetine's Impact on Signaling Pathways
Emetine has been shown to modulate multiple signaling pathways, often in a cancer-specific context.[4]
-
MAPK Pathway: Emetine has been reported to stimulate p38 MAPK activation while inhibiting ERK and JNK pathways.[2]
-
Wnt/β-catenin Pathway: In several cancer models, emetine suppresses the Wnt/β-catenin signaling pathway.[5]
-
PI3K/AKT and Hippo Pathways: Emetine has been found to inhibit the PI3K/AKT and Hippo/YAP signaling cascades in gastric cancer.[4]
-
NF-κB Pathway: Emetine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2]
This compound's Impact on Signaling Pathways
Data on this compound's specific effects on these pathways is less comprehensive.
-
NRF2 Pathway: this compound has been shown to induce ferroptosis in lung cancer cells by inhibiting NRF2.[6][7]
-
Histone Acetylation: this compound can induce histone H3 acetylation, suggesting an epigenetic regulatory role.[7][8]
-
Akt/mTOR Pathway: A related compound, cepharanthine, has been shown to induce autophagy and apoptosis by inhibiting the AKT/mTOR signaling pathway, suggesting a potential similar mechanism for this compound.[9]
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway and Emetine's Point of Intervention
Caption: Emetine's inhibitory effect on the Wnt/β-catenin pathway.
MAPK Signaling Cascade and Emetine's Differential Regulation
Caption: Emetine's differential effects on MAPK signaling pathways.
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for comparing this compound and Emetine cytotoxicity.
Experimental Protocols
Cell Viability MTT Assay
This protocol is used to assess the cytotoxic effects of this compound and emetine on cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and Emetine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and emetine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the protein expression and phosphorylation status of key components in signaling pathways like MAPK and Wnt/β-catenin.
Materials:
-
Cell culture dishes
-
This compound and Emetine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with desired concentrations of this compound or emetine for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound and emetine, while structurally similar and sharing the primary mechanism of protein synthesis inhibition, exhibit distinct profiles in terms of cytotoxicity and their effects on host cell signaling pathways. Emetine's impact on MAPK, Wnt/β-catenin, PI3K/AKT, and Hippo pathways is relatively well-documented, positioning it as a potent modulator of multiple cancer-related signaling networks. This compound, on the other hand, shows promise with potentially lower cytotoxicity and unique effects on the NRF2 pathway and histone acetylation.
Direct comparative studies are still needed to fully elucidate the differential effects of these two alkaloids on a wider range of signaling pathways. Future research should focus on head-to-head comparisons in various cell models to understand the subtle structure-activity relationships that govern their distinct biological outcomes. Such studies will be invaluable for the targeted development of these natural products as therapeutic agents in oncology and virology.
References
- 1. scielo.org.co [scielo.org.co]
- 2. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Cephaeline: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo validation of Cephaeline's therapeutic potential, with direct comparisons to alternative compounds and standard-of-care treatments in oncology and virology.
This guide synthesizes preclinical in vivo data on this compound, a natural alkaloid derived from the Ipecacuanha plant, to provide a clear and objective comparison of its therapeutic efficacy. The following sections present quantitative data in structured tables, detailed experimental methodologies for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's potential in drug development.
Anticancer Therapeutic Potential: Non-Small Cell Lung Cancer (NSCLC)
This compound has demonstrated significant antitumor activity in in vivo models of non-small cell lung cancer (NSCLC) by inducing a specific form of programmed cell death known as ferroptosis. This is achieved through the inhibition of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.
Comparative Efficacy of this compound in a NSCLC Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Key Findings |
| This compound | 5 mg/kg, intraperitoneal (i.p.), daily for 12 days | Significant tumor growth inhibition | Demonstrates potent in vivo antitumor effects. |
| This compound | 10 mg/kg, i.p., daily for 12 days | Significant tumor growth inhibition, comparable to Erastin | Higher dosage shows efficacy similar to a known ferroptosis inducer. |
| Erastin (Comparator) | 10 mg/kg, i.p., daily for 12 days | Significant tumor growth inhibition | Establishes a benchmark for ferroptosis-inducing anticancer agents.[1] |
| Cisplatin + Paclitaxel (Standard of Care) | Cisplatin: 3 mg/kg, i.p., weekly; Paclitaxel: 10 mg/kg, i.p., weekly | Varies depending on the specific xenograft model | Standard combination chemotherapy for NSCLC, serving as a clinical benchmark. |
Experimental Protocols: NSCLC Xenograft Model
Animal Model: Five-week-old female BALB/c-nu mice are used for the study.[1] These mice are immunodeficient, which allows for the growth of human tumor xenografts.
Tumor Cell Implantation: The human lung cancer cell line H460 (1 x 10^6 cells in 0.1 mL of Phosphate Buffered Saline) is injected subcutaneously into the right dorsal flank of each mouse to establish a tumor xenograft model.[1]
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into different treatment groups. This compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at doses of 5 mg/kg and 10 mg/kg daily for 12 days.[1] The comparator, Erastin, is administered similarly. Standard-of-care chemotherapies like cisplatin and paclitaxel are typically administered on a weekly schedule.
Endpoint Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2) / 2. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis for markers of cell proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE) may also be performed.[2]
Signaling Pathway and Experimental Workflow
Antiviral Therapeutic Potential: Ebola and Zika Viruses
This compound has shown potent antiviral activity in in vivo models of Ebola and Zika virus infections. Its mechanism of action is thought to involve the inhibition of viral replication and entry.
Comparative Efficacy of this compound in an Ebola Virus Mouse Model
| Treatment Group | Dosage & Administration | Survival Rate | Key Findings |
| This compound | 5 mg/kg/day, i.p., for 7 days | 67% | Demonstrates significant protection against Ebola virus infection.[3] |
| Emetine (Comparator) | 1 mg/kg/day, i.p., for 7 days | 67% | Shows comparable efficacy to its analogue, Emetine.[3] |
| Vehicle Control | i.p., for 7 days | 0% | Underscores the lethality of the Ebola virus model.[3] |
| Inmazeb / Ansuvimab (Standard of Care) | Intravenous infusion | High survival rates in clinical trials | Approved monoclonal antibody therapies for Ebola virus disease.[4][5] |
Efficacy of this compound in a Zika Virus Mouse Model
| Treatment Group | Dosage & Administration | Outcome | Key Findings |
| This compound | 2 mg/kg, i.p., daily for 3 days | Suppression of ZIKV load; decrease in NS1 protein and ZIKV RNA in serum.[6] | Shows potent antiviral activity against Zika virus in vivo. |
| Supportive Care (Standard of Care) | Rest, fluids, analgesics | Symptom management | There is no specific approved antiviral treatment for Zika virus infection.[7][8] |
Experimental Protocols: Antiviral In Vivo Models
Ebola Virus Mouse Model:
-
Animal Model: BALB/c mice are a commonly used strain for Ebola virus studies.
-
Virus Challenge: Mice are infected with a lethal dose of mouse-adapted Ebola virus.
-
Treatment Administration: this compound (5 mg/kg/day) or Emetine (1 mg/kg/day) is administered via intraperitoneal injection for 7 days, starting shortly before the viral challenge.[3]
-
Endpoint Measurement: The primary endpoint is survival, monitored daily for a set period (e.g., 21 days).
Zika Virus Mouse Model:
-
Animal Model: Ifnar1 knockout (Ifnar1-/-) mice are used as they are deficient in the type I interferon receptor, making them susceptible to Zika virus infection.[7]
-
Virus Challenge: Mice are infected with a specific strain of Zika virus, often via subcutaneous or intraperitoneal injection.
-
Treatment Administration: this compound is administered intraperitoneally at a dose of 2 mg/kg daily for 3 days.[6]
-
Endpoint Measurement: Viral load in the serum and tissues (e.g., brain, testes) is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) to determine the extent of viral replication.[7]
Antiviral Experimental Workflow and Proposed Mechanism
References
- 1. A New In Vivo Model to Study Protective Immunity to Zika Virus Infection in Mice With Intact Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Zika Virus Infection of Pregnant Ifnar1−/− Mice Triggers Strain-Specific Differences in Fetal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. DSpace :: Acceso [repositorio.una.ac.cr]
- 8. Frontiers | Lethal Zika Virus Disease Models in Young and Older Interferon α/β Receptor Knock Out Mice [frontiersin.org]
Head-to-head comparison of Cephaeline and Trichostatin A on histone acetylation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Epigenetic Modulators
In the dynamic field of epigenetics, the modulation of histone acetylation stands out as a critical therapeutic strategy for a range of diseases, most notably cancer. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) meticulously control the equilibrium of histone acetylation, thereby regulating gene expression. An imbalance in this equilibrium is a hallmark of many cancers, making inhibitors of HDACs potent anti-cancer agents. This guide provides a detailed head-to-head comparison of two such modulators: Cephaeline, a natural alkaloid, and Trichostatin A (TSA), a well-established HDAC inhibitor.
Quantitative Performance at a Glance
The following table summarizes the key quantitative data on the effects of this compound and Trichostatin A on histone acetylation and cellular processes. It is important to note that the data is compiled from different studies and direct comparative experiments in the same cell lines are limited.
| Feature | This compound | Trichostatin A (TSA) |
| Mechanism of Action | Induces histone H3 acetylation; the precise mechanism is still under investigation but is suggested to modulate chromatin relaxation.[1][2] | Potent, reversible inhibitor of class I and II histone deacetylases (HDACs).[3][4][5] |
| Target Specificity | Induces acetylation of Histone H3 at lysine 9 (H3K9ac).[1][2][6] | Broad-spectrum inhibitor of HDACs 1, 3, 4, 6, and 10 with IC50 values around 20 nM.[3][4] |
| Effective Concentration for Histone Acetylation | Induces significant H3K9 acetylation in MEC cell lines at concentrations corresponding to IC50 values for cell viability (0.02 µM to 2.08 µM).[2][7] | Minimal effective concentration for increased histone acetylation is approximately 3.3 nM.[8] |
| Potency (IC50) | Cell Viability: 0.02 µM (UM-HMC-3A), 0.16 µM (UM-HMC-1), 2.08 µM (UM-HMC-2) in MEC cell lines.[2] | HDAC Inhibition: ~1.8 nM in cell-free assays; mean IC50 of 2.4 nM in breast cancer cell lines.[9] HDACs 1, 3, 4, 6, 10: ~20 nM.[3][4] |
| Observed Effects on Histone Acetylation | Progressively increases histone H3 acetylation in a time-dependent manner (significant effects observed as early as 24h).[2][7] | Induces pronounced hyperacetylation of histones H3 and H4.[9][10] Can lead to a significant increase in the expression of genes regulated by histone acetylation (e.g., up to 62-fold increase in 5-LO mRNA).[11] |
| Cellular Outcomes | Reduces cell viability, inhibits tumor growth and migration, and disrupts tumorsphere formation in mucoepidermoid carcinoma cells.[1][2][6][12] | Induces cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[3][13][14] Can cause decondensation of interphase chromatin.[15][16] |
Delving into the Mechanisms: Signaling Pathways
This compound's Impact on Cellular Processes
The precise signaling pathways through which this compound exerts its effects post-histone acetylation are not yet fully elucidated. However, its induction of H3K9ac is linked to chromatin relaxation, which in turn is suggested to influence gene expression related to cell viability, proliferation, and migration.[1][2]
Caption: this compound's proposed mechanism of action.
Trichostatin A's Influence on Key Signaling Pathways
TSA's role as an HDAC inhibitor leads to the modulation of several critical signaling pathways involved in cancer progression.
1. p53 Signaling Pathway:
TSA can induce the acetylation of the tumor suppressor protein p53, enhancing its stability and transcriptional activity. This leads to the upregulation of p53 target genes, such as p21, which promotes cell cycle arrest and apoptosis.[14][17][18][19]
Caption: TSA's activation of the p53 pathway.
2. Raf/MEK/ERK Signaling Pathway:
TSA has been shown to suppress the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival. By inhibiting this pathway, TSA can enhance the cytotoxic effects of chemotherapy.[20]
Caption: TSA's inhibition of the Raf/MEK/ERK pathway.
Experimental Protocols: A Guide for Your Research
1. Histone Extraction for Western Blot Analysis
This protocol is adapted from established methods for the acid extraction of histones.[3][21]
References
- 1. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Trichostatin A - Wikipedia [en.wikipedia.org]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 14. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. scilit.com [scilit.com]
- 17. Trichostatin A causes p53 to switch oxidative-damaged colorectal cancer cells from cell cycle arrest into apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation [ijbs.com]
- 19. Trichostatin A induces p53-dependent endoplasmic reticulum stress in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trichostatin A, a histone deacetylase inhibitor, induces synergistic cytotoxicity with chemotherapy via suppression of Raf/MEK/ERK pathway in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
Cephaeline Demonstrates Synergistic Anticancer Effects with Cisplatin in Oral Squamous Cell Carcinoma
For Immediate Release:
[City, State] – [Date] – New preclinical research indicates that Cephaeline, a natural alkaloid, exhibits significant synergistic effects when combined with the conventional chemotherapy drug cisplatin in treating oral squamous cell carcinoma (OSCC). The findings from a study conducted at the State University of Campinas suggest that this combination therapy could enhance treatment efficacy and potentially reduce the viability of cancer stem cells, which are often responsible for tumor recurrence and resistance to treatment.
This comparison guide provides an in-depth analysis of the synergistic effects of this compound with cisplatin, summarizing the available experimental data, outlining the methodologies used, and visualizing the proposed mechanisms of action. This information is intended for researchers, scientists, and drug development professionals in the oncology field.
Comparative Analysis of this compound and Cisplatin Combination Therapy
The study investigated the impact of this compound, both as a standalone agent and in combination with cisplatin, on OSCC cell lines. While the full quantitative data from the study is pending publication in a peer-reviewed journal, the preliminary findings presented in a conference abstract indicate a strong synergistic interaction.
Data Summary
The following table summarizes the conceptual findings based on the available information. It is important to note that specific IC50 and Combination Index (CI) values are not yet publicly available and the table reflects the qualitative outcomes described in the research abstract.
| Treatment Group | Cancer Cell Line | Key Findings |
| This compound (Monotherapy) | Oral Squamous Cell Carcinoma (SCC-9) | Demonstrates anticancer properties. |
| Cisplatin (Monotherapy) | Oral Squamous Cell Carcinoma (SCC-9) | Standard chemotherapeutic effect. |
| This compound + Cisplatin (Combination Therapy) | Oral Squamous Cell Carcinoma (SCC-9) | Synergistic effect: Enhanced reduction in cancer cell viability compared to monotherapy. Reduced the population of cancer stem cells. |
Experimental Protocols
The following methodologies were employed in the key experiments cited in the preliminary research findings.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on oral squamous cell carcinoma cell lines.
-
Method: The SCC-9 cell line was used as an in vitro model for OSCC. Cell viability was assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with varying concentrations of this compound, cisplatin, and their combination for a specified duration. The absorbance was then measured to determine the percentage of viable cells compared to an untreated control group.
Cancer Stem Cell (CSC) Analysis
-
Objective: To evaluate the effect of the combination therapy on the population of cancer stem cells.
-
Method: The study likely employed methods such as tumorsphere formation assays or flow cytometry using specific CSC markers (e.g., ALDH1, CD44) to identify and quantify the CSC population after treatment with this compound and cisplatin, both individually and in combination. A reduction in the number or size of tumorspheres, or a decrease in the percentage of marker-positive cells, would indicate an inhibitory effect on cancer stem cells.
Mechanism of Action and Signaling Pathways
This compound is known to induce its anticancer effects through multiple mechanisms, including the induction of histone H3 acetylation and the promotion of ferroptosis by targeting NRF2. Cisplatin primarily acts by forming DNA adducts, leading to DNA damage and apoptosis. The synergistic effect of the combination is hypothesized to result from a multi-pronged attack on the cancer cells.
Proposed Synergistic Signaling Pathway
The following diagram illustrates the potential signaling pathways affected by the combination of this compound and cisplatin, leading to enhanced cancer cell death.
Comparative study of Cephaeline's impact on different strains of the same virus
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the potent antiviral properties of Cephaeline, a natural alkaloid, against a range of viruses. This guide provides a comparative analysis of this compound's impact on different strains of the same virus, offering valuable insights for researchers, scientists, and drug development professionals. The data presented underscores the potential of this compound as a broad-spectrum antiviral agent.
Comparative Antiviral Activity of this compound
Recent studies have demonstrated this compound's robust inhibitory effects against various viral pathogens. Notably, its efficacy has been quantified against different serotypes of the same virus, as well as across different coronaviruses, showcasing its potential to combat viral diversity and evolution.
Foot-and-Mouth Disease Virus (FMDV)
A significant study directly compared the antiviral activity of this compound and its analog, Emetine, against the Foot-and-Mouth Disease Virus (FMDV) serotype A. The results, summarized in the table below, indicate that this compound is a potent inhibitor of FMDV replication.
| Compound | Virus Strain/Serotype | EC₅₀ (µM) | IC₅₀ (µM) | Cell Line | Reference |
| This compound | FMDV Serotype A | 0.05 | 0.15 | BHK-21 | [1][2] |
| Emetine | FMDV Serotype A | 0.24 | 4.20 | BHK-21 | [1][2] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in inhibiting viral replication in cell culture. IC₅₀ (Half-maximal inhibitory concentration) here refers to the concentration that inhibits the viral 3D polymerase (replicase) by 50%.
The data clearly shows that this compound exhibits a significantly lower EC₅₀ and IC₅₀ against FMDV serotype A compared to Emetine, indicating its superior potency in inhibiting this particular viral strain.[1][2]
Coronaviruses (SARS-CoV-2)
This compound has been identified as a highly potent inhibitor of SARS-CoV-2.[3][4] While direct comparative studies of this compound against different SARS-CoV-2 variants (e.g., Delta, Omicron) in a single, cohesive experiment are emerging, the existing data points towards its broad-spectrum anti-coronavirus activity. Research has shown that this compound and its related alkaloids are effective against a range of coronaviruses, including MERS-CoV and the original SARS-CoV.[4][5]
| Compound | Virus | IC₅₀ (µM) | Cell Line | Reference |
| This compound | SARS-CoV-2 | 0.0123 | Vero E6 | [3] |
| Emetine | SARS-CoV-2 | 0.00771 | Vero E6 | [3] |
| Emetine | MERS-CoV | 0.014 | Vero-E6 | [4] |
| Emetine | SARS-CoV | 0.051 | Vero-E6 | [4] |
The low micromolar and even nanomolar inhibitory concentrations suggest that this compound is a strong candidate for further investigation as a therapeutic against existing and future coronavirus strains.[3][4]
Mechanism of Action
The primary antiviral mechanism of this compound is the inhibition of host cell protein synthesis, a critical process for viral replication.[6] By targeting the host ribosome, this compound effectively shuts down the production of viral proteins necessary for assembly and propagation.
Additionally, for some RNA viruses like FMDV and Zika virus, this compound has been shown to inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for replicating the viral genome.[1][3] This dual-action mechanism, targeting both host and viral factors, makes it a compelling antiviral candidate.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of a compound required to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Culture: A monolayer of susceptible cells (e.g., BHK-21 for FMDV, Vero E6 for SARS-CoV-2) is prepared in 96-well plates.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with the virus. Following viral adsorption, the inoculum is removed, and the cells are treated with the different concentrations of this compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 48-72 hours).
-
Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTT or Crystal Violet staining). The EC₅₀ is calculated as the concentration of this compound that results in a 50% reduction in CPE.
FMDV Minigenome Assay for Replicase (3Dpol) Inhibition
This assay specifically measures the inhibitory effect of a compound on the viral RNA polymerase.
-
Cell Transfection: BHK-21 cells are co-transfected with plasmids expressing the FMDV 3D polymerase and a minigenome construct that contains a reporter gene (e.g., GFP) flanked by FMDV replication signals.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound.
-
Reporter Gene Expression: The expression of the reporter gene, which is dependent on the activity of the 3D polymerase, is quantified (e.g., by measuring GFP fluorescence).
-
IC₅₀ Determination: The IC₅₀ is calculated as the concentration of this compound that causes a 50% reduction in reporter gene expression.[1][2]
Caption: Experimental workflow for a CPE reduction assay.
Conclusion
The compiled data strongly suggests that this compound is a promising antiviral compound with potent activity against multiple strains of clinically relevant viruses. Its dual mechanism of action, targeting both host and viral machinery, may offer a higher barrier to the development of viral resistance. Further comparative studies on a wider range of viral strains and variants are warranted to fully elucidate its therapeutic potential.
References
- 1. Dual effects of ipecac alkaloids with potent antiviral activity against foot-and-mouth disease virus as replicase inhibitors and direct virucides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
Assessing the Selectivity of Cephaeline for its Intended Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cephaeline's selectivity for its primary molecular targets. This compound, a natural alkaloid, has demonstrated a range of biological activities, including antiviral, anticancer, and emetic effects. A thorough understanding of its target selectivity is crucial for its potential development as a therapeutic agent. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to offer a clear perspective on this compound's molecular interactions.
Data Presentation: Target Affinity and Potency
The following tables summarize the in vitro efficacy of this compound and its structural analog, Emetine, against various molecular targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Potency (IC50) of this compound Against Various Targets
| Target/Cell Line | Assay Type | IC50 Value | Reference Cell Line/System |
| Antiviral Activity | |||
| Zika Virus (ZIKV) NS5 RdRp | Polymerase Activity Assay | 976 nM | HEK293 cells[1] |
| Ebola Virus (EBOV) | Live Virus Infection Assay | 22.18 nM | Vero E6 cells[1] |
| Ebola Virus (EBOV) | Viral Like Particle (VLP) Entry Assay | 3.27 µM | HeLa cells[1] |
| Anticancer Activity | |||
| Mucoepidermoid Carcinoma | Cell Viability Assay | 0.02 µM | UM-HMC-3A[2] |
| Mucoepidermoid Carcinoma | Cell Viability Assay | 0.16 µM | UM-HMC-1[2] |
| Mucoepidermoid Carcinoma | Cell Viability Assay | 2.08 µM | UM-HMC-2[2] |
| Lung Cancer | Cell Viability Assay (24h) | 88 nM | H460[3] |
| Lung Cancer | Cell Viability Assay (24h) | 89 nM | A549[3] |
| Other Activities | |||
| NRF2-mediated signaling | Ferroptosis Induction | Effective at 25-100 nM | H460 and A549 cells[3] |
| Histone H3 Acetylation | Immunofluorescence | Observed at 0.02-2.08 µM | MEC cell lines[2] |
Table 2: Comparative In Vitro Potency (IC50) of this compound and Emetine
| Target | This compound IC50 | Emetine IC50 | Reference |
| Zika Virus NS5 RdRp | 976 nM | 121 nM | [1] |
| SARS-CoV-2 | 12.3 nM | 7.71 nM |
Note: A comprehensive off-target screening panel for this compound against a broad range of kinases, GPCRs, and other enzymes is not publicly available at this time. The assessment of selectivity is therefore based on its known targets and comparison with its close analog, Emetine.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the assessment of this compound's selectivity.
Caption: this compound's Inhibition of the NRF2 Pathway.
Caption: this compound's Multi-faceted Antiviral Mechanism.
Caption: Experimental Workflow for Selectivity Profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT/CCK-8)
This protocol is based on the methods described for assessing the anticancer effects of this compound.[2][3]
-
Cell Seeding: Plate cancer cell lines (e.g., H460, A549, or MEC cell lines) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Histone H3 Acetylation Immunofluorescence Assay
This protocol is based on the methodology used to demonstrate this compound's effect on histone acetylation.[2]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound at various concentrations and for different durations (e.g., 24 and 48 hours).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and then permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for acetylated histone H3 at lysine 9 (H3K9ac) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of H3K9ac staining within the nuclei of treated and control cells using image analysis software.
NRF2 Inhibition and Ferroptosis Induction Assay
This protocol is a composite based on the described mechanism of this compound in lung cancer cells.[3]
-
Cell Culture and Treatment: Culture lung cancer cells (e.g., H460, A549) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Western Blot for NRF2 Pathway Proteins:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NRF2, Keap1, and downstream targets like GPX4 and SLC7A11.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the treated cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.
-
-
Lipid Peroxidation Assay:
-
Use a lipid peroxidation sensor (e.g., C11-BODIPY 581/591) to assess ferroptosis.
-
Analyze the shift in fluorescence from red to green by flow cytometry or fluorescence microscopy, which indicates lipid peroxidation.
-
-
Rescue Experiment: Co-treat cells with this compound and a ferroptosis inhibitor (e.g., ferrostatin-1) or an NRF2 activator (e.g., TBHQ) to confirm that the observed cell death is mediated through the NRF2-ferroptosis axis. Assess cell viability as described in the cell viability assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of Cephaeline's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cephaeline's biological activity with its structural analog, Emetine, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.
Antiviral and Anticancer Efficacy: A Quantitative Comparison
This compound, an alkaloid derived from the ipecacuanha plant, has demonstrated significant antiviral and anticancer properties. Its efficacy, often compared to its close structural analog Emetine, is highlighted by its half-maximal inhibitory concentration (IC50) values across various viral strains and cancer cell lines.
Comparative Antiviral Activity
This compound has shown potent inhibitory effects against a range of viruses, in some cases exhibiting stronger activity than Emetine. The following table summarizes the comparative IC50 values of this compound and Emetine against several viruses.
| Virus | Compound | Cell Line | IC50 | Citation |
| Zika Virus (ZIKV) | This compound | HEK293 | 976 nM | [1] |
| Emetine | HEK293 | 121 nM | ||
| Ebola Virus (EBOV) | This compound | Vero E6 | 22.18 nM | [1] |
| Emetine | - | - | ||
| SARS-CoV-2 | This compound | - | 0.0123 µM | [2] |
| Emetine | - | 0.00771 µM | [2] |
Comparative Anticancer Activity
In the realm of oncology, this compound has been investigated for its cytotoxic effects on various cancer cell lines. The tables below outline the IC50 values of this compound and Emetine in different cancer types.
Lung Cancer
| Cell Line | Compound | 24h IC50 | 48h IC50 | 72h IC50 | Citation |
| H460 | This compound | 88 nM | 58 nM | 35 nM | [3][4] |
| A549 | This compound | 89 nM | 65 nM | 43 nM | [3][4] |
Mucoepidermoid Carcinoma
| Cell Line | Compound | IC50 | Citation |
| UM-HMC-1 | This compound | 0.16 µM | [1] |
| UM-HMC-2 | This compound | 2.08 µM | [1] |
| UM-HMC-3A | This compound | 0.02 µM | [1] |
Key Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of specific signaling pathways. Two prominent mechanisms that have been elucidated are the induction of ferroptosis in lung cancer via NRF2 inhibition and the promotion of histone H3 acetylation in mucoepidermoid carcinoma.
NRF2 Inhibition and Ferroptosis in Lung Cancer
In lung cancer cells, this compound has been shown to inhibit the NRF2 signaling pathway.[3][5] This inhibition leads to a decrease in the expression of downstream antioxidant genes such as GPX4 and SLC7A11.[3][5] The downregulation of these genes disrupts cellular redox homeostasis, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.[3][5]
This compound induces ferroptosis in lung cancer by inhibiting the NRF2 pathway.
Histone H3 Acetylation in Mucoepidermoid Carcinoma
In mucoepidermoid carcinoma cells, this compound has been observed to increase the acetylation of histone H3 at lysine 9 (H3K9ac).[6][7] This epigenetic modification leads to chromatin relaxation, which can alter gene expression profiles related to cell viability, proliferation, and migration.[6] The precise upstream mechanism by which this compound induces histone acetylation is an area of ongoing investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published IC50 Values for Cephaeline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published half-maximal inhibitory concentration (IC50) values for the natural alkaloid Cephaeline. The data presented is compiled from various scientific studies to offer an independent verification of its biological activity against cancer cell lines and viruses. Detailed experimental methodologies and signaling pathway diagrams are included to support the presented data.
Comparative Analysis of this compound IC50 Values
The inhibitory effects of this compound have been evaluated across different cancer cell lines and viruses. The following tables summarize the published IC50 values from various studies.
Anticancer Activity
Mucoepidermoid Carcinoma Cell Lines
Data for the following mucoepidermoid carcinoma (MEC) cell lines are currently available from a single primary study. Independent verification from other studies is not yet available.
| Cell Line | IC50 (µM) | Primary Study |
| UM-HMC-1 | 0.16 | da Silva et al., 2021[1] |
| UM-HMC-2 | 2.08 | da Silva et al., 2021[1] |
| UM-HMC-3A | 0.02 | da Silva et al., 2021[1] |
Lung Cancer Cell Lines
Independent studies have reported IC50 values for this compound in lung cancer cell lines, showing comparable ranges of activity.
| Cell Line | IC50 (nM) | Incubation Time | Study |
| H460 | 88 | 24h | Jing-Ru et al., 2024 |
| 58 | 48h | Jing-Ru et al., 2024 | |
| 35 | 72h | Jing-Ru et al., 2024 | |
| A549 | 89 | 24h | Jing-Ru et al., 2024 |
| 65 | 48h | Jing-Ru et al., 2024 | |
| 43 | 72h | Jing-Ru et al., 2024 |
Antiviral Activity
This compound has demonstrated potent inhibitory effects against several viruses.
| Virus | Target/Assay | Cell Line | IC50 | Study |
| Zika Virus (ZIKV) | NS5 RdRp polymerase activity | HEK293 | 976 nM | MedchemExpress[2] |
| Ebola Virus (EBOV) | Live virus infection | Vero E6 | 22.18 nM | MedchemExpress[2] |
| VLP entry | HeLa | 3.27 µM | MedchemExpress[2] | |
| SARS-CoV-2 | Antiviral Activity | Vero E6 | 0.0123 µM | Chandel et al., 2021[3] |
Experimental Protocols
The IC50 values cited in this guide were primarily determined using cell viability assays such as the MTT and Cell Counting Kit-8 (CCK-8) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The protocol used in the study by da Silva et al. (2021) for mucoepidermoid carcinoma cell lines is outlined below.[1]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay, used in the study by Jing-Ru et al. (2024) for lung cancer cell lines, is another colorimetric assay for the determination of cell viability.
Workflow for CCK-8 Assay
Caption: Workflow of the CCK-8 assay for cell viability assessment.
Detailed Steps:
-
Cell Plating: A cell suspension is dispensed into a 96-well plate and pre-incubated.
-
Drug Application: Various concentrations of the test compound are added to the wells.
-
Incubation: The plate is incubated for the desired period.
-
CCK-8 Addition: CCK-8 solution is added to each well.
-
Final Incubation: The plate is incubated for 1-4 hours. During this time, dehydrogenases in viable cells reduce the WST-8 in the CCK-8 solution to a water-soluble orange formazan dye.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
Analysis: The IC50 value is calculated from the dose-response curve.
Signaling Pathways Affected by this compound
This compound exerts its biological effects through the modulation of multiple signaling pathways. Two key mechanisms that have been identified are the induction of ferroptosis and the promotion of histone acetylation.
Ferroptosis Induction via NRF2 Inhibition
This compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in lung cancer cells by targeting the NRF2 pathway.
Caption: this compound induces ferroptosis by inhibiting NRF2.
This pathway illustrates that this compound inhibits NRF2, a key regulator of antioxidant response. This inhibition leads to the downregulation of downstream targets such as GPX4 and SLC7A11, resulting in an accumulation of lipid reactive oxygen species (ROS) and ultimately leading to ferroptotic cell death.
Histone H3 Acetylation
This compound also acts as an inductor of histone H3 acetylation.[1] This epigenetic modification can alter gene expression and is associated with anticancer effects in mucoepidermoid carcinoma cells.[1]
Caption: this compound promotes histone acetylation, leading to anticancer effects.
By potentially inhibiting histone deacetylases (HDACs), this compound leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac).[4] This change in the chromatin structure can lead to the altered expression of genes involved in cell viability, migration, and proliferation, thereby exerting its anticancer effects.[4]
References
- 1. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cephaeline: A Guide for Laboratory Professionals
The proper disposal of Cephaeline, a toxic alkaloid, is critical to ensure personnel safety and environmental protection.[1][2][3] All disposal procedures must comply with local, regional, and national regulations for hazardous waste.[1][4] This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is essential to handle this compound with extreme caution in a controlled environment, such as a laboratory hood, to avoid direct contact.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye or face protection.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification : All materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., vials, pipettes), and contaminated PPE, must be treated as hazardous waste. This compound is classified as a toxic organic solid.[1][2]
-
Segregation and Collection :
-
Segregate this compound waste from non-hazardous laboratory waste.
-
Collect all solid and liquid this compound waste in designated, sealed, and clearly labeled hazardous waste containers.[5] The containers should be appropriate for toxic materials.
-
Do not empty any this compound waste into drains or dispose of it with regular household garbage.[1][2]
-
-
Engage a Licensed Waste Management Service : The primary and recommended method for the final disposal of this compound is through a licensed chemical waste management company.[6] These companies are equipped to handle, transport, and dispose of toxic substances in accordance with regulations.
-
Temporary Storage :
-
Spill Management : In the event of a spill, collect and contain the spilled material.[1] The non-recoverable remainder of a spill can be cleaned with a sodium hypochlorite solution.[1] All materials used for cleaning the spill (e.g., absorbents, wipes, contaminated PPE) must also be disposed of as hazardous waste.[2][5]
-
Documentation and Transport :
Data Summary: this compound Waste Profile
For proper management and communication with waste disposal contractors, the following data should be used to characterize this compound waste.
| Parameter | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 483-17-0 | [7] |
| Waste Type | Hazardous / Special Waste | [1] |
| GHS Hazard Class | Acute Toxicity 2/3 (Oral/Inhalation) | [2] |
| UN Number | UN2811 | [2] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [1][2] |
| Primary Hazard | Toxic if swallowed or inhaled | [1][2] |
| Disposal Route | Hazardous waste collection point / Licensed Contractor | [1] |
| Prohibited Disposal | Do not dispose into drains or household garbage | [1][2] |
Experimental Protocols Cited
The procedures outlined are based on standard safety data sheet (SDS) recommendations for toxic chemicals. The specific mention of using a sodium hypochlorite solution for cleaning the non-recoverable remainder of a spill is a decontamination step noted in safety documentation.[1] This involves carefully washing the affected area after the bulk of the spill has been physically removed and contained.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. web-support.cepheid.com [web-support.cepheid.com]
- 5. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
